Chromium copper oxide
Description
Properties
CAS No. |
11104-65-7 |
|---|---|
Molecular Formula |
CrCuO |
Molecular Weight |
131.54 g/mol |
IUPAC Name |
chromium;copper;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.O |
InChI Key |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
[O-2].[Cr].[Cu] |
Canonical SMILES |
[O].[Cr].[Cu] |
Other CAS No. |
11104-65-7 |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of CuCrO₂ Delafossite
For researchers, scientists, and drug development professionals, a comprehensive understanding of a material's crystal structure is paramount to unlocking its potential. This in-depth technical guide delves into the core of the crystal structure analysis of Copper Chromium Oxide (CuCrO₂), a member of the delafossite (B1172669) family of minerals. This document provides a detailed overview of its crystallographic parameters, experimental protocols for synthesis and analysis, and a visual representation of its structure and the analytical workflow.
The delafossite CuCrO₂ possesses a layered crystal structure, which is the origin of its many interesting physical properties, including its potential as a p-type transparent conducting oxide.[1][2] A precise characterization of its atomic arrangement is crucial for understanding and tailoring these properties for various applications. This guide will walk through the essential techniques and data pertinent to the crystal structure analysis of CuCrO₂.
Crystallographic Data of CuCrO₂
CuCrO₂ crystallizes in the rhombohedral crystal system with the space group R-3m.[1][3] This structure is characterized by alternating layers of linearly coordinated Cu⁺ ions and edge-sharing CrO₆ octahedra stacked along the c-axis. The precise lattice parameters can vary slightly depending on the synthesis method and measurement conditions. A compilation of reported lattice parameters is presented in Table 1.
| Synthesis Method | a-axis (Å) | c-axis (Å) | Reference |
| Sol-Gel | 2.972 | 17.065 | [3] |
| Solid-State | 2.9741(1) | 17.110(2) | [4] |
| Flux Growth | 2.9613(2) | 17.098(2) | [5] |
| Single Crystal | 2.976 | 17.110 | [2] |
Table 1: Comparison of Lattice Parameters for CuCrO₂ from Various Synthesis Methods.
The atomic positions within the unit cell are defined by Wyckoff positions. For CuCrO₂ in the R-3m space group, the atoms occupy the following sites:
| Atom | Wyckoff Position | x | y | z |
| Cu | 3a | 0 | 0 | 0 |
| Cr | 3b | 0 | 0 | 1/2 |
| O | 6c | 0 | 0 | ~0.11 |
Table 2: Atomic Positions in the CuCrO₂ Delafossite Structure. The z-coordinate of the Oxygen atom can show slight variations based on the refinement of experimental data.
The key structural feature is the O-Cu-O dumbbell oriented along the c-axis and the CrO₆ octahedra forming layers in the ab-plane. The Cu-O bond length is approximately 1.86 Å.[6]
Experimental Protocols
The analysis of the crystal structure of CuCrO₂ involves a multi-step process, from the initial synthesis of the material to its detailed characterization using diffraction techniques.
Synthesis of CuCrO₂
Several methods have been successfully employed to synthesize CuCrO₂. The choice of method can influence the crystallinity, particle size, and purity of the final product.
1. Solid-State Reaction: This is a conventional method for producing polycrystalline powders.
-
Precursors: High-purity powders of copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃).
-
Procedure:
-
The precursor powders are weighed in stoichiometric amounts.
-
The powders are thoroughly mixed and ground together to ensure homogeneity.
-
The mixture is pressed into pellets.
-
The pellets are subjected to a high-temperature calcination, typically in the range of 1000-1200°C, for several hours in an inert atmosphere (e.g., argon) to prevent the oxidation of Cu⁺.[7] Multiple grinding and calcination steps may be necessary to achieve a single-phase product.
-
2. Sol-Gel Method: This wet-chemical technique allows for better mixing of the precursors at an atomic level, often leading to a more homogeneous product at lower temperatures.
-
Precursors: Copper nitrate (B79036) (Cu(NO₃)₂) and chromium nitrate (Cr(NO₃)₃) are common starting materials. A chelating agent, such as citric acid, is also used.
-
Procedure:
-
The metal nitrates are dissolved in a solvent, typically deionized water.
-
The chelating agent is added to the solution, which forms a stable complex with the metal ions.
-
The solution is heated to evaporate the solvent, resulting in a viscous gel.
-
The gel is dried and then calcined at a temperature typically between 800°C and 1200°C to obtain the final CuCrO₂ powder.[3]
-
3. Flux Growth: This method is employed for the synthesis of high-quality single crystals.
-
Procedure: A mixture of the constituent oxides (CuO and Cr₂O₃) is dissolved in a molten salt (the flux), such as potassium dichromate (K₂Cr₂O₇) or bismuth oxide (Bi₂O₃).[2] The mixture is heated to a high temperature to ensure complete dissolution and then slowly cooled, allowing single crystals of CuCrO₂ to nucleate and grow. The flux is later removed by dissolving it in a suitable solvent.
Crystal Structure Characterization
1. X-ray Diffraction (XRD): Powder XRD is the primary technique for phase identification and determination of lattice parameters.
-
Instrumentation: A powder diffractometer equipped with a copper (Cu Kα) X-ray source is commonly used.
-
Data Collection: The powdered sample is scanned over a range of 2θ angles, typically from 10° to 80°.
-
Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus 2θ. The positions of the diffraction peaks are used to identify the crystal structure and calculate the lattice parameters. The relative intensities of the peaks provide information about the atomic arrangement.
2. Neutron Diffraction: Neutron diffraction is a powerful tool for determining the precise positions of light atoms, such as oxygen, and for studying magnetic ordering.
-
Instrumentation: This technique requires a neutron source, typically from a nuclear reactor or a spallation source.
-
Data Collection: A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles. Single crystal neutron diffraction provides the most detailed structural information.[2]
-
Analysis: The analysis of neutron diffraction data is similar to that of XRD data but can provide a more accurate determination of the oxygen positions due to the comparable scattering lengths of neutrons for copper, chromium, and oxygen.
3. Rietveld Refinement: Rietveld refinement is a computational method used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[8]
-
Procedure:
-
An initial structural model is proposed, including the space group, lattice parameters, and approximate atomic positions.
-
A theoretical diffraction pattern is calculated based on this model, taking into account instrumental parameters.
-
The calculated pattern is compared to the experimental XRD or neutron diffraction data.
-
A least-squares refinement algorithm is used to minimize the difference between the calculated and observed patterns by adjusting the structural and instrumental parameters.
-
The refinement process is iterated until a good fit is achieved, resulting in highly accurate crystallographic data.
-
Visualizing the Process and Structure
To better understand the workflow of crystal structure analysis and the resulting atomic arrangement, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Structural and Magnetic Properties of Substituted Delafossite-Type Oxides CuCr1 - xScxO2 [scirp.org]
- 5. [PDF] 3R-CuCrO2 delafosite: crystal growth, crystal structure, dielectric and DC conductivity properties | Semantic Scholar [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]
Unveiling the Electronic Landscape of CuCr₂O₄ Spinel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper chromite (CuCr₂O₄), a spinel-structured oxide, has garnered significant attention due to its intriguing electronic and magnetic properties, driven by the interplay of its constituent transition metals and the influential Jahn-Teller distortion. This technical guide provides a comprehensive analysis of the electronic band structure of CuCr₂O₄, consolidating theoretical and experimental findings. It aims to offer a detailed resource for researchers leveraging the unique characteristics of this material in diverse applications, from catalysis to materials science. This document outlines the fundamental crystal structure, details the experimental and computational methodologies for its characterization, presents key quantitative data in a structured format, and visualizes the underlying scientific concepts and workflows.
Introduction: The Intricacies of a Jahn-Teller Distorted Spinel
At the heart of CuCr₂O₄'s unique properties lies its spinel crystal structure. In its high-temperature cubic phase (space group Fd-3m), Cu²⁺ ions occupy the tetrahedral A-sites, and Cr³⁺ ions reside in the octahedral B-sites.[1] However, upon cooling below approximately 853 K, a cooperative Jahn-Teller distortion, originating from the d⁹ electronic configuration of the tetrahedrally coordinated Cu²⁺ ions, induces a structural phase transition to a tetragonal symmetry (space group I4₁/amd).[1][2][3] This distortion, a geometric shift to remove electronic degeneracy, is fundamental to understanding the electronic band structure of copper chromite.[4][5] Experimentally, CuCr₂O₄ is identified as an insulating ferrimagnet, a characteristic that is crucial for its application in various technological fields.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the structural, magnetic, and electronic properties of CuCr₂O₄.
Table 1: Crystallographic and Structural Properties of CuCr₂O₄
| Property | Value (Tetragonal Phase, Room Temp.) | Value (Cubic Phase, >853 K) | Reference(s) |
| Crystal System | Tetragonal | Cubic | [1][2] |
| Space Group | I4₁/amd | Fd-3m | [1][2] |
| Lattice Parameter (a) | ~8.5 Å | ~8.3543 Å | [1][2] |
| Lattice Parameter (c) | ~7.8 Å | ~8.3543 Å | [1][2] |
| Structural Transition Temperature | ~853 K | - | [2] |
Table 2: Magnetic Properties of CuCr₂O₄
| Property | Theoretical Value (DFT) | Experimental Value | Reference(s) |
| Total Magnetic Moment (μB) | 2.01 (GGA-PBE), 1.991 (LDA-CA) | 0.08 (at 2 K) | [1][6] |
Table 3: Electronic Properties of CuCr₂O₄
| Property | Reported Value(s) (eV) | Method | Reference(s) |
| Optical Band Gap (Eg) | 0.9 | UV-Vis Diffuse Reflectance Spectroscopy | [7] |
| Optical Band Gap (Eg) | 1.36 | UV-Vis Spectroscopy (Thin Film) | [8] |
| Optical Band Gap (Eg) | 3.35 | UV-Vis Diffuse Reflectance Spectroscopy | [9] |
| Theoretical Band Gap | Metallic (No Gap) | DFT (LDA, GGA) | [1] |
The Electronic Band Structure: A Tale of Two Methodologies
A significant point of discussion in the study of CuCr₂O₄ is the discrepancy between theoretical predictions from standard Density Functional Theory (DFT) and experimental observations.
Theoretical Perspective: Insights from Density Functional Theory (DFT)
Standard DFT calculations, employing approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), have been extensively used to model the electronic structure of CuCr₂O₄. These studies consistently predict a metallic nature for the material, characterized by an overlap of the valence and conduction bands at the Fermi level.[1] The partial density of states (PDOS) analyses from these calculations indicate a strong hybridization between the Cu 3d, Cr 3d, and O 2p orbitals, which contribute significantly to the states around the Fermi level.[1]
However, these standard DFT approaches often fail to accurately describe the electronic structure of strongly correlated materials, such as transition metal oxides. The self-interaction error inherent in these approximations tends to underestimate the localization of d-electrons, leading to an incorrect prediction of a metallic state where an insulating or semiconducting nature is observed experimentally.
To address this limitation, more advanced computational methods like DFT+U are employed. This approach introduces a Hubbard U term to account for the strong on-site Coulomb repulsion of the localized d-electrons. While specific DFT+U results for CuCr₂O₄ are less commonly reported in introductory literature, this method is crucial for accurately predicting the band gap and the insulating ground state of many transition metal oxides, thereby reconciling the theoretical predictions with experimental findings.
Experimental Evidence: An Insulating Ferrimagnet
In contrast to the theoretical predictions of standard DFT, experimental studies unequivocally demonstrate that CuCr₂O₄ is an insulating ferrimagnet .[1][2] This is primarily evidenced by optical spectroscopy measurements.
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a key technique for determining the optical band gap of semiconductor materials. Experimental studies on CuCr₂O₄ have reported a range of optical band gap values, including 0.9 eV, 1.36 eV (for a thin film), and 3.35 eV.[7][8][9] This variation can be attributed to differences in sample preparation, morphology, and the specific methodology used for data analysis. The presence of a measurable band gap confirms the non-metallic nature of CuCr₂O₄.
Experimental Protocols
A thorough understanding of the electronic band structure of CuCr₂O₄ relies on a combination of synthesis and characterization techniques.
Synthesis: The Sol-Gel Method
The sol-gel method is a widely used technique for the synthesis of CuCr₂O₄ nanoparticles, offering good control over stoichiometry and morphology.
-
Precursors: Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) are typically used as metal precursors.
-
Solvent and Complexing Agent: Deionized water or a mixed solvent system is used to dissolve the precursors. A complexing agent, such as citric acid, is added to chelate the metal ions, preventing their premature precipitation.
-
Gel Formation: The solution is heated (typically around 80-90 °C) with continuous stirring to evaporate the solvent and promote polymerization, leading to the formation of a viscous gel.
-
Drying and Calcination: The gel is dried in an oven to remove residual solvent, resulting in a precursor powder. This powder is then calcined at a high temperature (e.g., 750-850 °C) for several hours to induce the formation of the crystalline CuCr₂O₄ spinel phase.
Characterization Techniques
-
Purpose: To confirm the crystal structure and phase purity of the synthesized CuCr₂O₄.
-
Methodology:
-
A powdered sample of the calcined material is prepared.
-
The sample is analyzed using a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
The diffraction pattern is recorded over a 2θ range (e.g., 20-80 degrees).
-
The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for tetragonal CuCr₂O₄ to verify the phase formation.
-
-
Purpose: To determine the elemental composition and oxidation states of Cu, Cr, and O on the surface of the material.
-
Methodology:
-
The powdered sample is mounted on a sample holder using conductive tape.
-
The sample is introduced into an ultra-high vacuum chamber of the XPS instrument.
-
A monochromatic Al Kα X-ray source (1486.6 eV) is used to irradiate the sample, causing the emission of photoelectrons.
-
A survey scan is performed to identify all the elements present on the surface.
-
High-resolution spectra are then acquired for the Cu 2p, Cr 2p, and O 1s regions.
-
The binding energies of the core-level peaks are determined and compared with literature values to identify the oxidation states (e.g., Cu²⁺, Cr³⁺, O²⁻). The presence of satellite peaks in the Cu 2p spectrum is a characteristic feature of the Cu²⁺ state.[10]
-
-
Purpose: To determine the optical band gap (Eg) of the CuCr₂O₄ material.
-
Methodology:
-
A powdered sample is placed in a sample holder for diffuse reflectance measurements.
-
The reflectance spectrum (R) is recorded over a UV-Visible-NIR wavelength range (e.g., 200-800 nm).
-
The reflectance data is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α).
-
A Tauc plot is constructed by plotting (F(R)hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
-
The linear portion of the Tauc plot is extrapolated to the energy axis to determine the optical band gap (Eg).
-
Visualizing the Concepts and Workflows
Crystal Structure and Jahn-Teller Distortion
Caption: Jahn-Teller distortion in CuCr₂O₄ leads to a phase transition.
Experimental Workflow for Electronic Structure Characterization
Caption: A typical experimental workflow for characterizing CuCr₂O₄.
Conceptual Electronic Band Structure Diagram
Caption: Discrepancy between standard DFT and experimental band structure.
Conclusion
The electronic band structure of CuCr₂O₄ is a complex and fascinating area of study, primarily governed by the interplay of its spinel crystal structure, the Jahn-Teller distortion of the Cu²⁺ ions, and the strong electron correlation effects of the transition metal d-orbitals. While standard DFT calculations predict a metallic character, a wealth of experimental evidence confirms its insulating nature with a significant band gap. This discrepancy highlights the importance of employing advanced theoretical methods, such as DFT+U, to accurately model the electronic properties of such strongly correlated systems. A comprehensive understanding of its electronic landscape, achieved through the synergistic application of advanced synthesis, experimental characterization, and theoretical modeling, is paramount for unlocking the full potential of CuCr₂O₄ in future technological advancements.
References
- 1. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Magnetic properties of copper chromium oxide phases
An In-depth Technical Guide on the Magnetic Properties of Copper Chromium Oxide Phases
Introduction
Copper chromium oxides are a class of inorganic compounds that exhibit a fascinating array of magnetic and electronic properties, making them a subject of intense research. These properties are intrinsically linked to their crystal structures and the specific oxidation states and coordination environments of the copper and chromium ions. The interplay between structure, magnetism, and electronic transport in these materials has led to the discovery of phenomena such as multiferroicity and ferrimagnetism, opening up possibilities for their use in next-generation electronic and spintronic devices. This guide provides a comprehensive overview of the magnetic properties of the most prominent copper chromium oxide phases, focusing on the spinel CuCr₂O₄ and the delafossite (B1172669) CuCrO₂. It is intended for researchers, scientists, and professionals in materials science and related fields.
Copper Chromite (CuCr₂O₄): A Jahn-Teller Distorted Ferrimagnetic Spinel
The CuCr₂O₄ phase crystallizes in a spinel structure, a common crystal structure for many oxides with the general formula AB₂O₄. In the case of CuCr₂O₄, the divalent copper ions (Cu²⁺) occupy the tetrahedral (A) sites, while the trivalent chromium ions (Cr³⁺) occupy the octahedral (B) sites, making it a normal spinel.[1]
A key feature of CuCr₂O₄ is the tetragonal distortion it undergoes from a cubic spinel structure at high temperatures (around 600-865 K).[2][3] This distortion is a direct consequence of the Jahn-Teller effect, where the degenerate electronic state of the Cu²⁺ ion in the tetrahedral coordination is lifted, resulting in a flattening of the CuO₄ tetrahedra.[2][3] This structural distortion has a significant influence on the magnetic properties of the material.
CuCr₂O₄ exhibits ferrimagnetism at low temperatures.[1][2] This magnetic ordering arises from the antiferromagnetic coupling between the magnetic moments of the Cu²⁺ ions on the A sites and the Cr³⁺ ions on the B sites. Neutron scattering studies have revealed a complex magnetic structure with two canted Cr³⁺ sublattices and one Cu²⁺ sublattice that are coupled antiferromagnetically below the transition temperature.[4] The ferrimagnetic transition, or Curie temperature (T_C), occurs in the range of 122 K to 157 K.[1][2][4]
Quantitative Magnetic Data for CuCr₂O₄
| Property | Value | Reference |
| Crystal Structure | Tetragonally distorted spinel (I4₁/amd) | [2] |
| Magnetic Ordering | Ferrimagnetic | [1][2] |
| Curie Temperature (T_C) | 122 - 157 K | [2][4] |
| Saturation Magnetic Moment | ~0.36 µ_B/f.u. | [3] |
| High-Temperature Structural Transition | ~853 - 865 K (to cubic Fd3̄m) | [2] |
Experimental Workflow for CuCr₂O₄ Characterization
The synthesis and characterization of CuCr₂O₄ typically involve a series of well-defined steps to ensure the desired phase purity and to accurately measure its properties.
Caption: Workflow for Synthesis and Characterization of CuCr₂O₄.
Copper Chromium Oxide (CuCrO₂): A Multiferroic Delafossite
CuCrO₂ belongs to the delafossite family of oxides, which are characterized by a layered crystal structure with the general formula ABO₂.[5] In CuCrO₂, layers of linearly coordinated Cu⁺ ions are separated by layers of edge-sharing CrO₆ octahedra, forming a triangular lattice of magnetic Cr³⁺ ions.[5] This geometric arrangement of magnetic ions leads to magnetic frustration and complex magnetic behavior.
CuCrO₂ is a multiferroic material, meaning it exhibits both magnetic ordering and ferroelectric polarization.[5][6] Its magnetic properties are characterized by two distinct and closely spaced phase transitions at low temperatures.[7][8]
-
T_N1 ≈ 24.2 K: The initial transition is to an antiferromagnetic state that is essentially two-dimensional. In this phase, there are long-range magnetic correlations within the triangular Cr³⁺ layers, but the layers themselves are uncorrelated along the c-axis.[7][8]
-
T_N2 ≈ 23.6 K: Below this second transition temperature, the magnetic structure becomes a fully three-dimensional, non-collinear proper screw.[6][7][8] This specific 3D magnetic ordering breaks inversion symmetry and induces a spontaneous electric polarization, giving rise to its multiferroic properties.[6][7]
The dominant magnetic interactions in CuCrO₂ are antiferromagnetic.[5][9] The multiferroic state is only realized in the low-temperature, 3D ordered phase.[7][8]
Quantitative Magnetic Data for CuCrO₂
| Property | Value | Reference |
| Crystal Structure | Rhombohedral Delafossite (R3̄m) | [5] |
| Magnetic Ordering | Antiferromagnetic | [5] |
| Upper Transition Temp. (T_N1) | ~24.2 K | [6][7][8] |
| Lower Transition Temp. (T_N2) | ~23.6 K | [6][7][8] |
| Magnetic Structure (T_N2 < T < T_N1) | 2D Antiferromagnetic | [7][8] |
| Magnetic Structure (T < T_N2) | 3D Proper Screw | [6][7][8] |
Relationship Between Temperature, Magnetism, and Multiferroicity in CuCrO₂
The emergence of multiferroicity in CuCrO₂ is directly coupled to the evolution of its magnetic structure as the temperature is lowered.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Magnetic Properties of Substituted Delafossite-Type Oxides CuCr1 - xScxO2 [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. [1109.1747] Magnetic structure of CuCrO2: a single crystal neutron diffraction study [arxiv.org]
- 8. Magnetic structure of CuCrO₂: a single crystal neutron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
In-Depth Technical Guide: Optical Band Gap of Sputtered Chromium Copper Oxide Thin Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sputtered chromium copper oxide thin films, with a specific focus on their optical band gap. The information presented is intended to be a valuable resource for researchers in materials science and may also be of interest to those in drug development exploring novel materials for sensor applications.
Introduction
This compound, particularly in the delafossite (B1172669) crystal structure (CuCrO₂), is a p-type transparent conducting oxide (TCO) that has garnered significant interest for its potential applications in transparent electronics, such as thin-film transistors and diodes.[1] The optical band gap is a critical parameter that determines the transparency of the material to visible light and its semiconductor properties. Sputtering is a versatile physical vapor deposition (PVD) technique that allows for precise control over the composition and properties of the thin films.[1] This guide details the influence of sputtering parameters and post-deposition processing on the optical band gap of this compound thin films.
Sputtering Deposition of this compound Thin Films
Reactive sputtering is a common method for depositing this compound thin films. This process involves sputtering from metallic copper and chromium targets in the presence of a reactive gas, typically oxygen, which reacts with the sputtered atoms to form an oxide film on the substrate.[2][3] Dual-target sputtering systems, with separate power controls for the copper and chromium targets, offer excellent control over the film's stoichiometry.[2][3]
Experimental Protocol: Dual-Target Reactive Magnetron Sputtering
This protocol is based on the methodology described by Bharath and Sundaram (2024) for the synthesis of CuCrO₂ thin films.[2][3]
1. Substrate Preparation:
- Quartz substrates are sequentially cleaned in an ultrasonic bath with acetone, methanol, and deionized water.
- The cleaned substrates are then dried using high-purity nitrogen gas.[3]
2. Deposition Parameters:
- Sputtering System: A vacuum system equipped with both DC and RF power sources.[3]
- Targets: High-purity copper and chromium targets.
- Sputtering Gas: Argon (Ar).
- Reactive Gas: Oxygen (O₂).
- Substrate Temperature: Maintained at 400 °C during deposition.[2][3]
- Chromium Target Power: Maintained at a constant 100 W (RF).[2][3]
- Copper Target Power: Varied (e.g., 10 W, 20 W, 30 W, 40 W) using a DC source to control the Cu content in the film.[2][3]
- Gas Flow Rates: Controlled to maintain the desired partial pressures of argon and oxygen.
3. Post-Deposition Annealing:
- The as-deposited films are annealed in a tube furnace.
- Annealing Atmosphere: Nitrogen (N₂).[2][3]
- Annealing Temperature: 800 °C.[2][3]
- Annealing Duration: 10 hours.[2][3]
Optical Band Gap Characterization
The optical band gap of the sputtered thin films is determined using UV-Vis spectroscopy. This technique measures the absorption of light as a function of wavelength. The band gap energy can then be calculated from the absorption spectrum using the Tauc plot method.[4][5]
Experimental Protocol: UV-Vis Spectroscopy and Tauc Plot Analysis
1. Measurement:
- The optical transmittance and absorbance of the thin films are measured using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.[4]
- A bare substrate is used as a reference to calibrate the spectrophotometer.
2. Data Analysis (Tauc Plot Method):
- The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.
- The photon energy (hν) is calculated from the wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm).
- The relationship between the absorption coefficient and the photon energy for a direct band gap semiconductor is given by the Tauc relation: (αhν)² = A(hν - E_g), where A is a constant and E_g is the optical band gap.[6]
- A Tauc plot is generated by plotting (αhν)² on the y-axis versus hν on the x-axis.[4][6]
- The linear portion of the plot is extrapolated to the x-axis. The intercept on the x-axis gives the value of the optical band gap (E_g).[4]
Influence of Sputtering Parameters on Optical Band Gap
The stoichiometry of the this compound thin films, primarily the Cu/Cr ratio, has a significant impact on the optical band gap. This ratio can be effectively controlled by adjusting the sputtering power of the individual targets.
Data Presentation
The following table summarizes the quantitative data from the study by Bharath and Sundaram (2024), illustrating the effect of varying copper sputtering power on the composition and optical band gap of the resulting films. The chromium sputtering power was held constant at 100 W.[2][3]
| Copper Sputtering Power (W) | Cu at.% | Cr at.% | Cu/Cr Ratio | Optical Band Gap (eV) |
| 10 | 38.1 | 61.9 | 0.62 | 3.15 |
| 20 | 50.9 | 49.1 | 1.04 | 3.08 |
| 30 | 58.2 | 41.8 | 1.39 | 2.97 |
| 40 | 63.5 | 36.5 | 1.74 | 2.89 |
Table 1: Effect of Copper Sputtering Power on Film Composition and Optical Band Gap.[2][3]
As the copper sputtering power increases, the copper content in the film rises, leading to a decrease in the optical band gap.[2] This is attributed to the fact that Cr₂O₃ has a higher band gap than CuO.[2] At a copper sputtering power of 20 W, a single-phase delafossite CuCrO₂ film with a Cu/Cr ratio of approximately 1:1 was achieved, exhibiting an optical band gap of 3.08 eV.[2][3] At lower copper powers, the films are Cr₂O₃-rich, and at higher powers, a CuO-rich phase begins to appear.[2]
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis and characterization of this compound thin films.
Logical Relationship: Sputtering Power and Optical Band Gap
Caption: Relationship between copper sputtering power and the optical band gap.
Note on Biological Applications and Signaling Pathways
While the audience for this guide includes drug development professionals, it is important to note that the current body of research on this compound thin films primarily focuses on their applications in optoelectronics and gas sensing. The gas sensing mechanism of metal oxides is based on the change in electrical resistance due to the adsorption of gas molecules on the film's surface.[7][8] At present, there is a lack of published research detailing the interaction of these specific thin films with biological systems in a way that would involve defined signaling pathways relevant to drug development or cellular processes. Future research may explore the potential of these materials in biosensors, which could involve such interactions.
Conclusion
The optical band gap of sputtered this compound thin films can be effectively tuned by controlling the sputtering parameters, particularly the power applied to the copper and chromium targets. This allows for the synthesis of films with tailored optical and electrical properties suitable for various applications in transparent electronics. Post-deposition annealing is a critical step in achieving the desired crystalline phase and optimizing the film's characteristics. While the material shows promise in sensor technology, its direct application in biological systems involving specific signaling pathways remains an area for future investigation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Characterization of reactively sputter deposited CuCrO2 thin films using Cu and Cr targets - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Review of Gas Sensors for CO2 Based on Copper Oxides and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Phase diagram of the copper-chromium-oxygen system
An in-depth technical guide on the phase diagram of the copper-chromium-oxygen (Cu-Cr-O) system is presented for researchers, scientists, and professionals in drug development, with a focus on materials science and solid-state chemistry. This guide details the phase equilibria, thermodynamic properties, and synthesis of key compounds within this ternary system.
The Cu-Cr-O ternary system is of significant interest due to the formation of notable mixed oxide compounds, primarily the delafossite (B1172669) CuCrO₂ and the spinel CuCr₂O₄. These materials exhibit unique electrical and optical properties, making them promising for applications in transparent electronics, catalysis, and sensing.[1] Understanding the phase diagram is crucial for controlling the synthesis of pure-phase materials and predicting their stability under various conditions of temperature and oxygen partial pressure.
The primary stable phases in this system include the metallic alloys of Cu and Cr, the simple oxides (Cu₂O, CuO, Cr₂O₃), and the ternary oxides CuCrO₂ and CuCr₂O₄.[2] The formation and stability of these phases are highly dependent on the thermodynamic conditions.
Constituent Binary Systems
The behavior of the ternary system is founded on its constituent binary phase diagrams: Cu-Cr, Cu-O, and Cr-O.
-
Copper-Chromium (Cu-Cr): This system is characterized by a eutectic reaction and very limited mutual solid solubility.[3][4] Early studies suggested a miscibility gap in the liquid phase, but more recent assessments based on high-purity materials indicate a simple eutectic type diagram.[3]
-
Copper-Oxygen (Cu-O): This system includes two stable copper oxides: cuprous oxide (Cu₂O) and cupric oxide (CuO).[5][6] The stability of these oxides is a function of temperature and oxygen pressure.
-
Chromium-Oxygen (Cr-O): The most stable oxide in this system is Cr₂O₃ (eskolaite), which is highly stable over a wide range of temperatures. Other oxides exist but are less common under typical processing conditions.
Key Ternary Compounds
Within the Cu-Cr-O system, two ternary compounds are of primary importance.
-
CuCrO₂ (Delafossite): This compound is a p-type transparent conducting oxide. It possesses a rhombohedral crystal structure (R-3m space group).[7][8] The synthesis of single-phase CuCrO₂ requires high temperatures, typically above 600 °C, and is often performed in an inert atmosphere to maintain copper in the Cu¹⁺ oxidation state.[8][9]
-
CuCr₂O₄ (Spinel): This compound has a spinel crystal structure. It is often observed as an intermediate or secondary phase during the synthesis of CuCrO₂.[8][9] The spinel phase tends to form at lower temperatures (500-700 °C) compared to the delafossite phase.[8]
Phase Equilibria and Thermodynamic Data
Thermodynamic modeling, often using the CALPHAD (Calculation of Phase Diagrams) method, combined with experimental investigations, has been employed to understand the phase relationships in the Cu-Cr-O system.[2]
Isothermal Phase Diagram
An isothermal section of the phase diagram illustrates the stable phase fields at a constant temperature. At 1133 K (860 °C), the equilibrium relations between the various solid phases have been established.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the Cu-Cr-O system, compiled from various experimental and modeling studies.
Table 1: Properties and Stability of Key Cu-Cr-O Phases
| Compound | Formula | Crystal System | Formation Temperature | In-Air Stability Limit | Key Properties |
| Copper Chromite | CuCr₂O₄ | Spinel | 500 - 800 °C[8][9] | Transforms to CuCrO₂ > 800 °C[8] | Often an intermediate phase |
| Copper Chromium Oxide | CuCrO₂ | Rhombohedral (Delafossite) | > 600 °C (typically 1073 K)[8][9] | Stable up to 1373 K[8] | p-type TCO, Bandgap ~3.1-3.2 eV[1] |
Table 2: Thermodynamic Data for Key Reactions
| Reaction | Enthalpy of Mixing (ΔH) | Gibbs Free Energy (ΔG) | Notes |
| Cu₂O + Cr₂O₃ → 2CuCrO₂ | Varies with temperature | Becomes favorable at high temperatures | The primary solid-state reaction for delafossite synthesis.[1] |
| Liquid Cu-Cr Alloys | Positive deviation from Raoult's law | ΔGᴱ = XCr(1-XCr)[60880 - 18750XCr - T(16.25 - 7.55XCr)] J/mol[11] | Indicates a tendency towards phase separation; predicts a metastable liquid miscibility gap.[11] |
Experimental Protocols and Methodologies
The determination of the Cu-Cr-O phase diagram and the synthesis of its constituent compounds rely on several key experimental techniques.
Synthesis Methods
Protocol 1: Solid-State Reaction for Bulk CuCrO₂ Synthesis This is a common method for producing polycrystalline powder samples.
-
Precursor Preparation: High-purity powders of cuprous oxide (Cu₂O) and chromium(III) oxide (Cr₂O₃) are weighed in a 1:1 molar ratio.
-
Mixing: The powders are intimately mixed to ensure chemical homogeneity. This can be achieved by ball milling or grinding in an agate mortar.[8]
-
Calcination (Optional): The mixed powder may be calcined at an intermediate temperature (e.g., 600-800 °C) to form intermediate phases like CuCr₂O₄.
-
Pelletization: The powder is uniaxially pressed into pellets to ensure good particle contact.
-
Sintering/Annealing: The pellets are sintered at high temperatures, typically between 1000 °C and 1200 °C.[7][8] This step must be carried out in a controlled inert atmosphere (e.g., N₂ or Ar) to prevent the oxidation of Cu¹⁺ to Cu²⁺.[8] The duration can range from several hours to days.
-
Cooling: The sample is slowly cooled to room temperature.
Protocol 2: RF Sputtering for Thin Film CuCrO₂ Deposition This method is used to grow high-quality thin films for electronic applications.
-
Target Preparation: Sputtering targets of Cu₂O and Cr₂O₃ are used.
-
Substrate Preparation: A suitable substrate, such as quartz or glass, is cleaned.
-
Deposition: The films are deposited by co-sputtering from the two targets in an Ar atmosphere. The sputtering power for each target is adjusted to achieve the desired Cu:Cr stoichiometry (approximately 1:1).[1]
-
Post-Deposition Annealing: The as-deposited films are typically amorphous and require a high-temperature annealing step to crystallize the delafossite phase.[9] This is performed in an inert (N₂) atmosphere at temperatures ranging from 600 °C to 900 °C for several hours.[1][9]
Characterization Techniques
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in a sample by analyzing the diffraction pattern. It is the primary tool for confirming the formation of single-phase CuCrO₂ or identifying mixtures of phases.[7][9]
-
Thermogravimetric and Differential Thermal Analysis (TGA/DTA): TGA measures changes in mass with temperature, while DTA detects temperature differences between a sample and a reference. This combination is used to determine phase transition temperatures, reaction kinetics, and thermal stability limits.[8]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample's surface, revealing information about grain size, morphology, and microstructure.[1][7]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements (e.g., confirming Cu as Cu¹⁺).[1]
Visualized Workflows and Phase Relationships
The following diagrams illustrate the logical flow of experiments and the relationships between chemical phases in the Cu-Cr-O system.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthesis and Characterization of Copper Chromite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper chromite, with the general formula Cu₂Cr₂O₅, and its related spinel structures such as CuCr₂O₄, are versatile inorganic compounds that have garnered significant attention for their catalytic activity in various organic transformations and as burn rate modifiers in solid propellants.[1][2] This technical guide provides a comprehensive overview of the primary synthesis methodologies and characterization techniques for copper chromite, presenting detailed experimental protocols and quantitative data to aid researchers in their endeavors.
Synthesis Methodologies
Several methods have been successfully employed for the synthesis of copper chromite, each offering distinct advantages in terms of particle size, morphology, and purity. The most common methods include hydrothermal synthesis, sol-gel auto-combustion, and co-precipitation.
Hydrothermal Synthesis
The hydrothermal method is a facile, low-temperature route for preparing nanostructured copper chromite.[1] This technique allows for good control over particle size and morphology.
Experimental Protocol:
-
Precursor Preparation: Dissolve 0.1 g of [Cu(en)₂(H₂O)₂]Cl₂ and 0.27 g of [Cr(en)₃]Cl₃·3H₂O separately in 20 mL of distilled water. The Cu:Cr molar ratio should be approximately 1:2.[1]
-
Mixing: Add the chromium source solution drop-wise to the copper source solution under continuous magnetic stirring.
-
Hydrothermal Reaction: After 15 minutes of stirring, transfer the resulting mixed solution into a 200 mL Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and maintain it at 120°C for 6 hours.[1]
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the precipitate by centrifugation, wash it several times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dry the product in an oven.
Sol-Gel Auto-Combustion
The sol-gel auto-combustion method is a wet-chemical technique that allows for the synthesis of homogenous, nanocrystalline powders at lower temperatures compared to solid-state reactions.[3]
Experimental Protocol:
-
Precursor Solution: Dissolve stoichiometric amounts of copper nitrate (B79036) hexahydrate (Cu(NO₃)₂·6H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in distilled water.
-
Chelating Agent: Add citric acid to the metal nitrate solution in a 1:1 molar ratio with respect to the total metal ions.[3]
-
Gel Formation: Stir the solution at 1000 rpm for 3 hours. The solution will gradually transform into a gel.[3]
-
Combustion: Transfer the gel to a heating mantle to initiate the combustion reaction.
-
Calcination: Anneal the resulting powder at 900°C for 4 hours to obtain the final crystalline copper chromite.[3]
Co-precipitation
Co-precipitation is a straightforward and effective method for synthesizing copper chromite nanoparticles by precipitating copper and chromium hydroxides from a solution, followed by calcination.[4]
Experimental Protocol:
-
Precursor Solution: Prepare an aqueous solution containing copper nitrate (Cu(NO₃)₂) and chromium nitrate (Cr(NO₃)₃) in the desired stoichiometric ratio.
-
Precipitation: Add a precipitating agent, such as a solution of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise to the precursor solution with vigorous stirring until the pH reaches a specific value (e.g., pH 10) to ensure complete precipitation of the metal hydroxides.[5]
-
Aging: Age the resulting precipitate in the mother liquor for a period of time to allow for particle growth and stabilization.
-
Washing: Separate the precipitate by filtration or centrifugation and wash it thoroughly with distilled water and ethanol to remove any residual ions.[4]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 100°C) to remove the solvent.[4]
-
Calcination: Calcine the dried powder at a high temperature (e.g., 800°C for 3 hours) to induce the formation of the crystalline copper chromite phase.[4]
Characterization of Copper Chromite
A suite of analytical techniques is employed to thoroughly characterize the synthesized copper chromite, providing insights into its crystal structure, morphology, composition, and thermal stability.
X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phases and determining the crystallite size of the synthesized material.
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered copper chromite is placed on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The typical scanning range is from 10° to 70°.[3]
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present. The crystallite size can be calculated using the Scherrer equation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and confirm the formation of the metal-oxygen bonds characteristic of the spinel structure.
Experimental Protocol:
-
Sample Preparation: The powdered sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: The sample is exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the chemical bonds present in the sample. For copper chromite, characteristic absorption bands for the metal-oxygen bonds in the tetrahedral and octahedral sites of the spinel structure are observed between 450 and 750 cm⁻¹.[3]
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
SEM provides high-resolution images of the sample's surface morphology, revealing details about particle shape and size distribution. EDX is used for elemental analysis to confirm the presence and stoichiometric ratios of copper, chromium, and oxygen.
Experimental Protocol:
-
Sample Preparation: A small amount of the powder is mounted on a sample stub using conductive tape and may be sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
SEM Imaging: The sample is scanned with a focused beam of electrons, and the resulting secondary or backscattered electrons are detected to form an image.
-
EDX Analysis: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. An EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are thermal analysis techniques used to study the thermal stability and decomposition behavior of the material.
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed amount of the sample is placed in a crucible.
-
Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass (TGA) and heat flow (DSC) are recorded as a function of temperature.[6]
-
Data Analysis: The TGA curve provides information about weight loss events, such as the removal of adsorbed water or the decomposition of the material. The DSC curve reveals endothermic and exothermic transitions, such as phase changes or crystallization events.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the characterization of copper chromite synthesized by various methods.
Table 1: Crystallite Size of Copper Chromite from XRD Data
| Synthesis Method | Annealing Temperature (°C) | Crystallite Size (nm) | Reference |
| Sol-Gel Auto-Combustion | 900 | 9.86 | [3] |
| Sol-Gel (Citrate) | - | ~50 |
Table 2: Thermal Decomposition Data of Ammonium Perchlorate (AP) with Copper Chromite Catalyst
| Catalyst | High-Temperature Decomposition Peak (°C) | Reference |
| Ultrafine AP (no catalyst) | 395.7 | [7] |
| Nano-CuCr₂O₄/Ultrafine AP (Ultrasonic Dispersion) | 346.5 | [7] |
| Nano-CuCr₂O₄/Ultrafine AP (Mechanical Ball Milling) | 345.2 | [7] |
Table 3: Optical Properties of Copper Chromite
| Synthesis Method | Band Gap (eV) | Reference |
| Sol-Gel Auto-Combustion | 1.66 | [3] |
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of copper chromite.
Caption: General workflow for copper chromite synthesis and characterization.
Sol-Gel Auto-Combustion Synthesis Pathway
The diagram below outlines the key steps and transformations in the sol-gel auto-combustion synthesis of copper chromite.
Caption: Sol-gel auto-combustion synthesis pathway for copper chromite.
References
- 1. Novel preparation of highly photocatalytically active copper chromite nanostructured material via a simple hydrothermal route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Theoretical Modeling of Chromium Copper Oxide (CuCrO₂) Electronic Properties
Abstract
Chromium copper oxide, particularly in its delafossite (B1172669) (CuCrO₂) form, has emerged as a leading candidate for p-type transparent conducting oxides (TCOs), a critical component for next-generation transparent electronics.[1][2] A thorough understanding of its electronic properties is paramount for optimizing its performance in applications such as solar cells, displays, and sensors.[3][4] This technical guide provides an in-depth overview of the theoretical modeling techniques used to investigate the electronic structure of CuCrO₂. It covers fundamental computational methodologies, from Density Functional Theory (DFT) to more advanced approaches, and correlates theoretical predictions with experimental findings. This document is intended for researchers and scientists engaged in materials science and optoelectronic device development, offering a core understanding of the computational workflow, key electronic characteristics, and the synergy between theory and experimentation.
Introduction to Delafossite CuCrO₂
Delafossite oxides, with a general formula ABO₂, are a class of materials known for their unique layered crystal structure.[3] In CuCrO₂, layers of linearly coordinated O-Cu-O dumbbells are stacked alternately with edge-sharing CrO₆ octahedra.[5][6] This structure gives rise to a combination of high electrical conductivity and optical transparency in the visible spectrum, making it a promising p-type TCO.[1][7] The p-type conductivity is often attributed to intrinsic defects like copper vacancies or excess oxygen.[2]
Theoretical modeling plays a crucial role in elucidating the fundamental electronic properties that govern its performance. Computational methods allow for the prediction of the band structure, density of states, and the effect of dopants, providing insights that can be challenging to obtain through experimental means alone.[8][9]
Theoretical Modeling Workflow
The process of theoretically modeling the electronic properties of a material like CuCrO₂ follows a systematic workflow. It begins with defining the known crystal structure and proceeds through a series of computational steps to derive the electronic characteristics, which are then ideally validated against experimental data.
Caption: A general workflow for the theoretical modeling of CuCrO₂ electronic properties.
Core Computational Methodologies
The accuracy of theoretical predictions depends heavily on the chosen computational method. For transition metal oxides like CuCrO₂, it is crucial to select a method that can adequately describe electron correlation effects.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[10] It relies on functionals that approximate the exchange-correlation energy, with the Generalized Gradient Approximation (GGA), particularly the Perdew–Burke–Ernzerhof (PBE) functional, being a common choice.[10][11] While effective for many materials, standard DFT often fails to accurately predict the band gap of strongly correlated systems.
DFT+U: To correct for the strong on-site Coulomb repulsion of localized d-electrons in transition metals like Cr and Cu, the DFT+U method is frequently employed.[8][12] This approach adds a Hubbard U term to the DFT functional, which penalizes fractional occupation of d-orbitals, leading to better localization of electrons and often a more accurate prediction of the band gap and magnetic properties.[12] The choice of the U value is critical and can be determined empirically or from first-principles.
Advanced Methods: For even higher accuracy, especially for band gap calculations, more sophisticated methods are used:
-
Hybrid Functionals (e.g., HSE): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often yielding improved band gap predictions.[9]
-
Many-Body Perturbation Theory (GW Approximation): The GW approximation is a state-of-the-art method for calculating quasiparticle energies and provides some of the most accurate theoretical band gaps.[9] Further analysis using the Bethe-Salpeter equation (BSE) on top of GW (GW-BSE) can be used to investigate excitonic effects.[9]
Caption: Hierarchy of theoretical methods for modeling CuCrO₂ electronic properties.
Calculated Electronic Properties of CuCrO₂
Electronic Structure: Theoretical calculations consistently show that the upper part of the valence band in CuCrO₂ is formed by a strong hybridization of Cu 3d, Cr 3d, and O 2p states.[8][13] This hybridization is crucial for the material's p-type conductivity, as it facilitates the movement of holes.[2] The conduction band minimum is primarily composed of Cr 3d states.
Band Gap Analysis: The band gap of CuCrO₂ is a subject of considerable interest and variability in the literature. Calculations show that it is an indirect band gap semiconductor.[1][9] The discrepancy between theoretical and experimental values often stems from the level of theory used and the specific conditions of the experimental samples.[1] DFT+U and GW calculations provide values that are in better agreement with experimental results than standard DFT.[8][9]
Table 1: Summary of Theoretical and Experimental Band Gap Values for CuCrO₂
| Method/Technique | Direct Band Gap (eV) | Indirect Band Gap (eV) | Reference |
|---|---|---|---|
| Theoretical | |||
| DFT+U | ~3.1 - 3.3 | ~1.3 - 1.5 | [13] |
| GW-BSE | Varies | Varies with level | [9] |
| General Theory Range | 2.0 - 4.0 | 1.0 - 3.0 | [1] |
| Experimental | |||
| Optical Absorption | 3.18 | - | [14] |
| UV-Vis Spectroscopy | 2.9 | - | [6] |
| General Exp. Range | 2.9 - 3.6 | 1.3 - 2.8 |[1][7] |
Experimental Validation and Protocols
Theoretical models must be validated by experimental data. Key experimental protocols involve the synthesis of CuCrO₂ and the characterization of its properties.
Experimental Synthesis Protocols:
-
Solid-State Reaction: This is a conventional method for producing polycrystalline powders.
-
Methodology: High-purity precursor powders (e.g., CuO and Cr₂O₃) are stoichiometrically mixed and ground.[15] The mixture is then subjected to high-temperature sintering, often in multiple steps, at temperatures ranging from 900°C to 1200°C in an air or inert atmosphere to form the delafossite phase.[5][15]
-
-
Sol-Gel Method: This wet-chemical technique allows for the synthesis of nanoparticles and thin films at lower temperatures than solid-state reactions.
-
Methodology: Metal nitrates (e.g., Cu(NO₃)₂·3H₂O and Cr(NO₃)₃·9H₂O) are dissolved in a solvent with a chelating agent like citric acid.[5] The solution is heated to form a gel, which is then dried to a powder precursor. This precursor is subsequently calcined at temperatures between 750°C and 1000°C to crystallize the CuCrO₂ phase.[5][6]
-
Table 2: Representative Synthesis Parameters and Resulting Experimental Band Gaps
| Synthesis Method | Precursors | Calcination/Sintering Temp. | Resulting Optical Band Gap (eV) | Reference |
|---|---|---|---|---|
| Sol-Gel | Cu(NO₃)₂, K₂Cr₂O₇, Citric Acid | 1200°C | 2.9 | [6] |
| Sol-Gel | Hydrated Nitrate Salts, Citric Acid | 775 - 1000°C | Varies with temp/size | [5] |
| Solution Combustion | Copper/Chromium Nitrates, Urea | >1000°C | Not specified | [3] |
| Solid-State Reaction | CuO, Cr₂O₃ | Sintered (temp not specified) | Not specified |[15] |
Experimental Characterization Protocols:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine elemental composition and chemical states.
-
Methodology: The sample is irradiated with X-rays, causing the emission of core-level electrons. By analyzing the kinetic energy of these photoelectrons, one can identify the elements present and their oxidation states. It is also used to probe the structure of the valence band, providing direct comparison with the calculated Density of States (DOS).[8][13]
-
-
UV-Visible Spectroscopy: This technique is used to determine the optical properties, including the band gap.
-
Methodology: The diffuse reflectance or absorbance of a CuCrO₂ sample is measured as a function of wavelength. The optical band gap is then determined from this data by constructing a Tauc plot, which relates the absorption coefficient to the photon energy.[5]
-
Conclusion
The theoretical modeling of this compound's electronic properties is a powerful tool for understanding and developing this important p-type TCO. A hierarchy of computational methods, from DFT+U to the GW approximation, provides increasingly accurate descriptions of its complex electronic structure, which is characterized by strong hybridization of Cu, Cr, and O orbitals and an indirect band gap. The synergy between these theoretical predictions and experimental validation through controlled synthesis and advanced characterization is essential for advancing the design of CuCrO₂-based materials for future optoelectronic technologies. Continued research focusing on the accurate modeling of defects and dopant incorporation will be critical to unlocking the full potential of this promising material.
References
- 1. d-nb.info [d-nb.info]
- 2. Copper-Doped Chromium Oxide Delafossite: Sputtering Process, Material Properties, and Device Applications: A Detailed Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Improved transparency and conductivity in copper chromium oxide coatings through aliovalent doping and stoichiometry control - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D3LF00227F [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. pubs.aip.org [pubs.aip.org]
- 10. First-Principles Study of the Structural, Mechanical, Electronic, and Thermodynamic Properties of AlCu2M (M = Ti, Cr, Zr, Sc, Hf, Mn, Pa, Lu, Pm) Ternary Intermetallic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the X-ray Diffraction Analysis of Copper Chromite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) analysis of copper chromite (CuCr₂O₄), a material of significant interest in catalysis and materials science. This document details the crystallographic properties of copper chromite, outlines experimental protocols for its characterization, and presents quantitative data from various studies to serve as a valuable resource for researchers in the field.
Introduction to the Crystallography of Copper Chromite
Copper chromite (CuCr₂O₄) is a versatile inorganic compound that primarily crystallizes in the spinel structure. Its properties are highly dependent on its crystal phase, which can be influenced by the synthesis method and processing conditions. The two most common polymorphs of copper chromite are the tetragonal and cubic phases.
The tetragonal phase is the most commonly observed structure at room temperature. It belongs to the space group I4₁/amd.[1] This tetragonal distortion from the ideal cubic spinel structure is attributed to the Jahn-Teller effect of the Cu²⁺ ions in the tetrahedral sites.
The cubic phase , with the space group Fd-3m, can be formed at higher temperatures or through specific synthesis routes.[1] The transition from the tetragonal to the cubic phase is a key area of investigation in the study of copper chromite's thermal behavior and catalytic activity.
Experimental Protocols for XRD Analysis
Accurate XRD analysis of copper chromite relies on meticulous experimental procedures, from sample preparation to data collection and analysis.
Sample Preparation
The goal of sample preparation is to obtain a homogenous powder with random crystallite orientation to minimize preferred orientation effects. Common methods include:
-
Grinding: The copper chromite sample is ground to a fine powder using an agate mortar and pestle.
-
Sieving: The ground powder is sieved to ensure a uniform particle size.
-
Sample Holder Mounting: The fine powder is carefully packed into a sample holder, ensuring a flat and level surface.
XRD Data Collection
The following table summarizes typical experimental parameters for the XRD analysis of copper chromite. These parameters may be adjusted based on the specific instrument and the nature of the sample.
| Parameter | Typical Value/Range | Notes |
| X-ray Source | Cu Kα (λ = 1.5406 Å) | Most common laboratory X-ray source. |
| Voltage | 30-40 kV | Increasing voltage can increase the intensity of the diffracted X-rays.[2] |
| Current | 20-40 mA | Increasing current linearly increases the X-ray intensity.[2] |
| Scan Type | Continuous or Step Scan | Step scanning can provide higher quality data for Rietveld refinement. |
| 2θ Scan Range | 10° - 80° | This range typically covers the most intense and characteristic diffraction peaks of copper chromite. |
| Step Size | 0.01° - 0.05° | A smaller step size provides better resolution of diffraction peaks. |
| Scan Speed/Dwell Time | 0.5 - 2 °/min | Slower scan speeds improve the signal-to-noise ratio. |
Data Analysis
The primary analysis of the XRD data involves phase identification, determination of crystallographic parameters, and microstructural analysis.
-
Phase Identification: The experimental diffraction pattern is compared to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The JCPDS card number for cubic CuCr₂O₄ is 26-0509.[3]
-
Crystallite Size Determination: The average crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:
-
D is the mean crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
-
θ is the Bragg angle.
-
-
Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details.[4]
Quantitative Data from XRD Analysis
The following tables summarize crystallographic data for copper chromite obtained from various studies.
Table 1: Crystallographic Data for Tetragonal Copper Chromite (Space Group: I4₁/amd)
| a (Å) | c (Å) | Unit Cell Volume (ų) | Reference |
| 6.031 | 7.780 | 282.9 | [1] |
| 6.0336 | 7.8265 | 284.5 | [5] |
Table 2: Representative 2θ Peaks for Copper Chromite (Cu Kα radiation)
| 2θ (°) | (hkl) - Tentative |
| 30.0 | (211) |
| 31.0 | |
| 35.7 | (220) |
| 37.7 | (311) |
| 42.7 | (400) |
| 46.4 | |
| 53.8 | (422) |
| 56.8 | (511) |
| 58.1 | |
| 62.3 | (440) |
| 64.8 | |
| (Note: Peak positions can vary slightly depending on the specific crystal structure and experimental conditions)[6] |
Visualization of Experimental Workflows and Structural Relationships
Experimental Workflow for XRD Analysis
The following diagram illustrates the typical workflow for the powder X-ray diffraction analysis of a copper chromite sample.
Influence of Synthesis Method on Copper Chromite Crystal Structure
The choice of synthesis method significantly impacts the resulting crystal structure and properties of copper chromite. This diagram illustrates the relationship between common synthesis routes and the typical crystallographic outcomes.
References
An In-depth Technical Guide to the P-type Conductivity of CuCrO₂
Abstract: Copper (I) chromium oxide (CuCrO₂), a member of the delafossite (B1172669) family of transparent conducting oxides, has garnered significant research interest due to its intrinsic p-type conductivity, a rare characteristic among wide-bandgap oxides. This property, combined with its high optical transparency, makes it a promising candidate for applications in transparent electronics, photovoltaics, and thermoelectric devices. This technical guide provides a comprehensive investigation into the p-type conductivity of CuCrO₂, detailing the theoretical underpinnings, synthesis methodologies, doping strategies, and key characterization techniques. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for researchers.
Theoretical Basis of P-type Conductivity
The electrical properties of CuCrO₂ are intrinsically linked to its unique crystal structure and defect chemistry.
Delafossite Crystal Structure
CuCrO₂ crystallizes in the delafossite structure, which consists of alternating layers of linearly coordinated Cu⁺ ions (in O-Cu-O dumbbell shapes) and layers of edge-sharing CrO₆ octahedra. This layered structure is a key feature influencing its electronic properties.
Origin of Intrinsic p-type Conductivity
The intrinsic p-type conductivity in undoped CuCrO₂ is primarily attributed to the formation of copper vacancies (V'Cu).[1] These defects have low formation energy and act as native acceptors, creating holes in the valence band. The conduction mechanism is often described as small polaron hopping, where holes move between Cu⁺ and Cu²⁺ states.[1] The presence of excess oxygen during synthesis can also promote the formation of these hole carriers.
Doping Strategies for Enhanced Conductivity
To overcome the relatively low conductivity of intrinsic CuCrO₂, various doping strategies are employed. The most effective approach is acceptor doping by substituting trivalent Cr³⁺ sites with divalent cations, most notably Magnesium (Mg²⁺).[2] This substitution introduces an excess of hole carriers to maintain charge neutrality, significantly increasing the carrier concentration and, consequently, the electrical conductivity.[3]
Another successful strategy is anionic substitution, where oxygen (O²⁻) is replaced by nitrogen (N³⁻).[4] Furthermore, co-doping with both cationic and anionic substitutes (e.g., Mg and N) has proven to be highly effective, achieving record-breaking p-type conductivity in transparent conducting oxides.[5][6]
Synthesis Methodologies
The optoelectronic properties of CuCrO₂ are highly dependent on the synthesis method, which influences crystallinity, phase purity, and defect concentration. Common methods include solid-state reaction, sol-gel processing, and RF magnetron sputtering.
Solid-State Reaction
This conventional method involves the high-temperature reaction of precursor powders. It is often used to synthesize bulk materials or sputtering targets.
-
Precursors: High-purity copper oxide (CuO or Cu₂O) and chromium (III) oxide (Cr₂O₃) powders. For doped targets, magnesium oxide (MgO) is added.[7]
-
Process:
-
Precursor powders are weighed in stoichiometric ratios.
-
The powders are intimately mixed by grinding (e.g., in a ball mill) for several hours.
-
The mixture is calcined at high temperatures, typically around 1000°C for 10 hours, to initiate the reaction.[8]
-
The calcined powder is re-ground, pressed into pellets under high pressure (~350 MPa).[7]
-
The pellets are sintered at a higher temperature (1050-1100°C) for an extended period (10 hours or more) to achieve high density and crystallinity.[7][8]
-
Sol-Gel Method
The sol-gel technique is a wet-chemical route that allows for excellent compositional control and is suitable for thin-film deposition via spin-coating.
-
Precursors: Metal salts such as copper acetate (B1210297) [Cu(CH₃COO)₂], chromium nitrate (B79036) [Cr(NO₃)₃·9H₂O], and magnesium acetate [Mg(CH₃COO)₂·4H₂O] for doping.[9]
-
Solvent: Propionic acid or a mixture of 2-methoxyethanol (B45455) and acetic acid.[9]
-
Process:
-
Precursors are dissolved in the solvent in the desired molar ratios (e.g., Cu:Cr:Mg of 1:0.97:0.03) to form a precursor solution (e.g., 0.2 mol/L).[9]
-
The solution is stirred at a moderate temperature (e.g., 60-70°C) until fully dissolved.[9]
-
The solution is deposited onto a clean substrate (e.g., quartz, Al₂O₃) via spin-coating (e.g., 5000 rpm for 60 seconds).[9]
-
The coated substrate undergoes a pre-sintering/drying step on a hot plate or in a furnace (e.g., 400°C for 25 minutes) to remove solvents and organic matter.[9]
-
A final annealing step is performed at high temperature (e.g., 600-1000°C) in an inert atmosphere (e.g., flowing nitrogen) for 1-2 hours to crystallize the delafossite phase.[9]
-
RF Magnetron Sputtering
This physical vapor deposition technique is widely used to produce high-quality, uniform thin films for electronic applications.
-
Targets: A stoichiometric CuCrO₂ ceramic target, or separate Cu/Cu₂O and Cr/Cr₂O₃ targets (co-sputtering).[10] Doped targets (e.g., with 2.5% or 5% Mg) can be prepared via solid-state reaction.[6]
-
Process:
-
Substrates (e.g., quartz) are cleaned and loaded into a high-vacuum sputtering chamber.
-
The chamber is evacuated to a base pressure (e.g., < 5 x 10⁻⁶ Torr).
-
Sputtering gas (typically Argon) is introduced, and for reactive sputtering, a reactive gas (e.g., N₂ for N-doping) is also used.[6]
-
An RF power source is applied to the target(s) to generate a plasma, sputtering material onto the substrate. The substrate is often heated (e.g., 400°C) to improve film quality.[10]
-
A post-deposition annealing step is crucial for crystallization. This is typically performed in a tube furnace under a nitrogen atmosphere at temperatures ranging from 650°C to 900°C for several hours.[10][11]
-
Experimental Characterization Protocols
A suite of characterization techniques is necessary to evaluate the structural, optical, and electrical properties of CuCrO₂.
X-Ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the material and to assess the film's crystallinity and orientation.[12]
-
Objective: To confirm the formation of the single-phase delafossite structure and rule out impurity phases like CuO or CuCr₂O₄.[7]
-
Procedure:
-
The thin-film sample is mounted on the diffractometer stage.
-
A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
The detector scans through a range of 2θ angles (e.g., 20° to 80°) while the sample is rotated.
-
The resulting diffraction pattern (intensity vs. 2θ) is recorded.
-
The peaks in the pattern are compared to standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases.[11] For thin films, grazing incidence XRD (GIXRD) may be used to increase the signal from the film.[12]
-
UV-Visible Spectroscopy
-
Objective: To quantify the transparency of the film in the visible spectrum and to calculate the direct and indirect optical bandgaps.
-
Procedure:
-
A transparent substrate identical to the one used for the film is used as a baseline reference.
-
The CuCrO₂ film on its transparent substrate is placed in the spectrophotometer.
-
The transmittance and absorbance are measured over a wavelength range (e.g., 300-800 nm).
-
The optical bandgap (Eg) is determined by plotting (αhν)² versus photon energy (hν) for a direct bandgap or (αhν)¹/² versus hν for an indirect bandgap (where α is the absorption coefficient) and extrapolating the linear portion of the curve to the energy axis.
-
Hall Effect Measurement
The Hall effect measurement is the primary method for determining the key electrical properties of a semiconductor, including conductivity type, carrier concentration, and mobility.[14]
-
Objective: To quantify the p-type nature of CuCrO₂ and measure its resistivity, hole concentration, and hole mobility.
-
Setup: A four-point probe configuration (van der Pauw method) is typically used for thin films. The sample is placed in a uniform magnetic field perpendicular to its surface.[15]
-
Procedure:
-
A constant current (I) is passed through two adjacent contacts of the sample.
-
The voltage (V) is measured across the other two contacts. This is repeated for different contact configurations to determine the sheet resistance.
-
A magnetic field (B) is applied perpendicular to the film.
-
A current (I) is passed through two opposite contacts, and the Hall voltage (VH) is measured across the other two contacts.
-
To eliminate offsets, the measurement is repeated with the magnetic field and current directions reversed.[16]
-
The Hall coefficient (RH), carrier concentration (p), and Hall mobility (μH) are calculated from these measurements. A positive Hall coefficient confirms p-type conductivity.[17]
-
Quantitative Data Summary
The following tables summarize the optoelectronic properties of CuCrO₂ prepared under various conditions as reported in the literature.
Table 1: Properties of Undoped and Single-Doped CuCrO₂
| Dopant | Synthesis Method | Resistivity (Ω·cm) | Conductivity (S/cm) | Carrier Conc. (cm⁻³) | Mobility (cm²/Vs) | Transmittance (%) | Ref. |
| Undoped | Sol-Gel | 16 | 0.0625 | - | - | 21 | [18] |
| Undoped | Sol-Gel | 60 | 0.0167 | - | - | 32 | [19] |
| Zn (6.5%) | - | 3.82 | 0.26 | 1.88 x 10¹⁷ | - | - | [20] |
| Mg (5.5%) | - | 1.56 | 0.64 | - | - | >70 | [3] |
| Mg (11%) | Spray Pyrolysis | ~0.19 | 52.8 | >10²¹ | - | >50 | [2] |
| N (30% N₂O) | RF Sputtering | ~0.059 | 17 | - | - | - | [4] |
| Ni (5%) | PLD | - | - | 2.2 x 10¹⁷ | - | - | [21] |
Table 2: Properties of Mg-N Co-Doped CuCrO₂
| Mg Content | N₂/(N₂+Ar) Ratio | Synthesis Method | Resistivity (Ω·cm) | Conductivity (S/cm) | Transmittance (%) | Bandgap (eV) | Ref. |
| 2.5% | 40% | RF Sputtering | ~0.0036 | ~278 | ~69 | 3.52 | [5][6] |
| 5.0% | 40% | RF Sputtering | - | < 278 | - | - | [6] |
Conclusion
CuCrO₂ stands out as a leading p-type transparent conducting oxide. Its intrinsic p-type behavior, originating from copper vacancies, can be dramatically enhanced through targeted doping strategies. Substituting Cr³⁺ with Mg²⁺ and O²⁻ with N³⁻ are particularly effective methods for increasing hole concentration and achieving high electrical conductivities, with co-doping yielding record-breaking performance. The choice of synthesis technique—be it sol-gel, sputtering, or solid-state reaction—profoundly impacts the material's final properties, requiring careful optimization of process parameters like annealing temperature and atmosphere. The standardized characterization protocols outlined here are essential for reliably assessing material quality and advancing the development of CuCrO₂-based transparent electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved transparency and conductivity in copper chromium oxide coatings through aliovalent doping and stoichiometry control - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D3LF00227F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105331957A - The Method of Preparing CuCrO2 Thin Film with High Conductivity by Sol-Gel Method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Back-to-Basics tutorial: X-ray diffraction of thin films | Semantic Scholar [semanticscholar.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Preparation of p-type conducting transparent CuCrO2 and CuAl0.5Cr0.5O2 thin films by sol-gel processing [publica.fraunhofer.de]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Navigating the Crystalline Landscape of Copper Chromium Oxides: A Technical Guide
An In-depth Exploration of the Crystal Structure of Copper Chromate (B82759) Spinel (CuCr₂O₄)
For researchers, scientists, and professionals in drug development, a profound understanding of the crystal structure of active compounds is paramount. This technical guide delves into the intricate crystalline architecture of copper chromium oxides, a family of compounds with diverse catalytic and material science applications. While the nomenclature in this family can be ambiguous, with various formulas such as Cu₂(CrO₄)O, Cu₂Cr₂O₅, and CuCrO₂ appearing in literature, this paper will focus on the well-characterized and crystallographically defined copper chromate spinel, CuCr₂O₄. The detailed structural information available for this compound provides a solid foundation for understanding its properties and potential applications.
Introduction to Copper Chromium Oxides
Copper chromium oxides are a class of inorganic compounds that have garnered significant interest due to their utility as catalysts in various organic reactions and their intriguing magnetic and electronic properties. The specific stoichiometry of these oxides dictates their crystal structure and, consequently, their physical and chemical behavior. The ambiguity in naming conventions often leads to confusion, with terms like "copper chromite" being used to describe materials with formulas such as Cu₂Cr₂O₅ or mixtures of copper and chromium oxides. However, for a detailed structural analysis, it is essential to focus on a phase with a well-defined crystal lattice. CuCr₂O₄, a member of the spinel group, represents such a phase for which precise crystallographic data has been determined.
The Spinel Crystal Structure of CuCr₂O₄
CuCr₂O₄ adopts a tetragonally distorted spinel structure. The spinel structure is a significant class of minerals and synthetic materials with the general formula AB₂O₄. In the case of CuCr₂O₄, the divalent copper ions (Cu²⁺) and trivalent chromium ions (Cr³⁺) occupy specific sites within a face-centered cubic (FCC) lattice of oxide ions (O²⁻).
Crystallographic Data
The crystal structure of CuCr₂O₄ has been characterized using X-ray diffraction (XRD), revealing a tetragonal crystal system. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/amd |
| Lattice Parameters | a = b = 6.031 Å |
| c = 7.780 Å | |
| α = β = γ = 90° | |
| Unit Cell Volume | ~283.3 ų |
| Formula Units (Z) | 4 |
Atomic Coordination and Polyhedra
Within the spinel lattice of CuCr₂O₄, the metal cations are coordinated to the oxygen anions in a specific manner:
-
Chromium (Cr³⁺) Ions: Each chromium ion is octahedrally coordinated to six oxygen ions, forming [CrO₆] octahedra.
-
Copper (Cu²⁺) Ions: Each copper ion is tetrahedrally coordinated to four oxygen ions, forming [CuO₄] tetrahedra.
These coordination polyhedra form a three-dimensional framework through the sharing of corners and edges. The distortion from a true cubic spinel structure is a result of the Jahn-Teller effect associated with the d⁹ electronic configuration of the Cu²⁺ ion in the tetrahedral sites.
The following diagram illustrates the logical relationship of the components of the CuCr₂O₄ crystal structure.
Experimental Protocols
The synthesis and characterization of copper chromium oxides are crucial for obtaining materials with desired properties. Below are detailed methodologies for key experiments.
Synthesis of Copper Chromite Catalyst
A common method for synthesizing copper chromite catalysts, which often contain the CuCr₂O₄ phase, is through the thermal decomposition of a precursor.
Objective: To synthesize a copper chromite catalyst powder.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Ammonium (B1175870) dichromate ((NH₄)₂Cr₂O₇)
-
Aqueous ammonia (B1221849) (28%)
-
Deionized water
Procedure:
-
Precursor Preparation:
-
Dissolve a stoichiometric amount of copper(II) nitrate trihydrate in deionized water with stirring.
-
In a separate beaker, dissolve ammonium dichromate in deionized water and then add aqueous ammonia to form an ammonium chromate solution.
-
-
Precipitation:
-
Slowly add the copper nitrate solution to the ammonium chromate solution with vigorous stirring. A precipitate of copper ammonium chromate will form.
-
-
Filtration and Drying:
-
Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove soluble impurities.
-
Dry the precipitate in an oven at 100-120 °C for several hours until a constant weight is achieved.
-
-
Calcination:
-
Place the dried powder in a ceramic crucible and calcine it in a muffle furnace. The temperature is typically ramped up to 350-500 °C and held for several hours to decompose the precursor into the final copper chromite product.
-
The following diagram outlines the experimental workflow for the synthesis of a copper chromite catalyst.
Characterization by X-ray Diffraction (XRD)
XRD is the primary technique for determining the crystal structure of the synthesized material.
Objective: To identify the crystalline phases and determine the lattice parameters of the synthesized copper chromite.
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
Sample Preparation: The synthesized powder is finely ground to ensure random orientation of the crystallites and mounted on a sample holder.
-
Data Collection: The sample is scanned over a 2θ range (e.g., 20-80°) with a specific step size and dwell time.
-
Data Analysis:
-
The resulting diffraction pattern is analyzed to identify the peak positions (2θ values) and intensities.
-
These peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present (e.g., CuCr₂O₄).
-
For a known phase, the lattice parameters can be refined using software like GSAS or FullProf, which performs a Rietveld refinement of the entire diffraction pattern.
-
Conclusion
This technical guide has provided a detailed overview of the crystal structure of copper chromate, focusing on the well-defined CuCr₂O₄ spinel phase. The ambiguity in the chemical nomenclature of copper chromium oxides necessitates a focus on crystallographically characterized compounds for a precise understanding of their structure-property relationships. The provided data on the tetragonal spinel structure of CuCr₂O₄, along with the experimental protocols for its synthesis and characterization, offer a valuable resource for researchers and scientists working with these materials. A thorough grasp of the crystalline architecture is the first step towards the rational design and application of these compounds in catalysis, materials science, and potentially, in the development of new therapeutic agents.
IUPAC name for chromium copper oxide (Cr2CuO4)
An In-depth Technical Guide to Chromium Copper Oxide (Cr₂CuO₄) for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Cr₂CuO₄), a mixed metal oxide with a spinel structure, has garnered significant attention in materials science and catalysis due to its unique electronic and thermal properties. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications, with a special focus on its emerging role in biomedical contexts relevant to researchers and professionals in drug development.
IUPAC Nomenclature and Chemical Identity
The systematic naming of mixed metal oxides can be complex. For Cr₂CuO₄, several names are used in the literature. The most descriptive IUPAC name, reflecting the oxidation states of the constituent metals, is Copper(II) dichromium(III) tetraoxide . This name clarifies that copper is in the +2 oxidation state and chromium is in the +3 oxidation state.
Other names frequently encountered include:
-
Copper chromite : A common name widely used in the chemical industry.
-
oxocopper;oxo(oxochromiooxy)chromium : A name generated by chemical software based on its structure.[1]
-
copper;bis(chromium(3+));tetrakis(oxygen(2-)) : Another systematic name found in chemical databases.[2]
Table 1: Chemical Identifiers for Cr₂CuO₄
| Identifier | Value |
| Molecular Formula | Cr₂CuO₄ |
| Molecular Weight | 231.54 g/mol [1][2] |
| CAS Number | 12018-10-9[2] |
| Crystal Structure | Tetragonal Spinel[3] |
Synthesis Methodologies
The properties of this compound are highly dependent on its morphology and particle size, which are in turn controlled by the synthesis method. The three most common methods for preparing Cr₂CuO₄ nanoparticles are sol-gel, co-precipitation, and hydrothermal synthesis.
Experimental Protocol: Sol-Gel Synthesis
The sol-gel method allows for the creation of a homogenous material at low temperatures.
Procedure:
-
Dissolve stoichiometric amounts of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) (1:2 molar ratio) in ethanol (B145695) at 60°C.
-
Add concentrated nitric acid (HNO₃) to the solution to obtain a clear dark blue solution.
-
Introduce a structuring agent, such as Pluronic P123, which will lead to the formation of a dark green transparent gel within minutes.
-
The wet gel is then aged in air.
-
Dry the aged gel at 120°C for 15 hours.
-
Calcine the resulting dried gel at 550°C for 5 hours to yield the final Cr₂CuO₄ spinel nanoparticles.[1]
Experimental Protocol: Co-Precipitation Synthesis
Co-precipitation is a straightforward and scalable method for producing nanoparticles.
Procedure:
-
Prepare a mixed metal nitrate solution by dissolving cupric nitrate trihydrate and chromium nitrate nonahydrate (1:2 molar ratio) in deionized water with stirring for 60 minutes.
-
Prepare an ammonia (B1221849) solution.
-
Slowly add the metal nitrate solution to the ammonia solution until the pH reaches 9.0, leading to the precipitation of fine copper chromate (B82759) particles.
-
Filter and wash the precipitate with distilled water.
-
Dry the washed precipitate at 110°C.
-
Calcine the dried powder at temperatures between 520°C and 800°C for 2 hours to obtain the CuCr₂CuO₄ nanoparticles.[2] A calcination temperature of 520°C is reported to yield the crystalline phase.[2]
Experimental Protocol: Hydrothermal Synthesis
Hydrothermal synthesis enables the formation of crystalline materials directly from solution at elevated temperature and pressure.
Procedure:
-
Prepare separate solutions of [Cu(en)₂(H₂O)₂]Cl₂ (0.1 g) and [Cr(en)₃]Cl₃·3H₂O (0.27 g) in 20 mL of distilled water (maintaining a 1:2 Cu:Cr molar ratio).
-
Add the chromium source solution drop-wise to the copper source solution under magnetic stirring.
-
After 15 minutes of stirring, seal the resulting mixed solution in a Teflon-lined stainless steel autoclave.
-
Maintain the autoclave at 120°C for 6 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the precipitate by filtration, wash with distilled water and ethanol, and dry in a vacuum at 60°C.[4]
Physicochemical Properties and Characterization Data
The synthesis method significantly influences the physicochemical properties of the resulting Cr₂CuO₄ nanoparticles.
Table 2: Physicochemical Properties of Cr₂CuO₄ Nanoparticles by Different Synthesis Methods
| Property | Sol-Gel | Co-Precipitation | Hydrothermal |
| Crystallite Size (nm) | ~80.11[5] | ~18[6] | 45[3] |
| Morphology | Not specified | Spherical[6] | Sphere-like[4] |
| Calcination Temp. (°C) | 550[1] | 520-800[2] | Not applicable (direct synthesis) |
Applications in Catalysis and Materials Science
This compound is a highly effective and recyclable catalyst in a variety of organic reactions and serves as a robust material in other applications.
Catalytic Activity
Cr₂CuO₄ nanoparticles are particularly noted for their catalytic performance in:
-
Synthesis of N-containing Heterocycles: They are used as a reusable catalyst for the synthesis of benzimidazole (B57391) derivatives through the condensation of o-phenylenediamine (B120857) and aldehydes.[5][7]
-
Thermal Decomposition: They act as a catalyst in the thermal decomposition of ammonium (B1175870) perchlorate, a component of solid propellants.[3]
-
Photocatalysis: Under visible light irradiation, Cr₂CuO₄ shows high activity for the degradation of organic dyes like rhodamine B and methylene (B1212753) blue.[8]
Table 3: Catalytic Performance of Cr₂CuO₄
| Reaction | Substrates | Product | Catalyst | Yield/Efficiency |
| Benzimidazole Synthesis | 4-Methyl Benzaldehyde, o-phenylenediamine | 1,2-disubstituted benzimidazole | CuCr₂O₄ nanoparticles | High yield (specifics vary with conditions)[7] |
| Dye Degradation | Rhodamine B | Degraded products | CuCr₂O₄ photocatalyst | 96.8% degradation[8] |
| Dye Degradation | Methylene Blue | Degraded products | CuCr₂O₄ photocatalyst | 99.5% degradation[8] |
Pigments and Coatings
Due to its high thermal stability and black hue, Cr₂CuO₄ is used as a pigment in solar-absorbing coatings.[9]
Biomedical Applications and Relevance to Drug Development
While not a therapeutic agent itself, this compound is gaining traction in biomedical applications, particularly in regenerative medicine. This is of significant interest to drug development professionals looking at enabling technologies and advanced therapeutic platforms.
Tissue Engineering and Stem Cell Differentiation
Recent research has demonstrated that nanocomposite scaffolds containing Cr₂CuO₄ nanoparticles can influence the differentiation of human adipose-derived stem cells (hADSCs). Specifically, a scaffold composed of a glycerol-azelaic acid polymer with 1% CuCr₂O₄ nanoparticles was shown to:
-
Possess appropriate mechanical strength, biocompatibility, and degradability.
-
Significantly increase alkaline phosphatase (ALP) activity and calcium biomineralization in hADSCs after 14 days, indicating enhanced osteogenic differentiation.[10]
This suggests that Cr₂CuO₄-containing biomaterials could be promising for bone regenerative medicine.[10]
Antimicrobial Properties
Though less potent than silver nanoparticles, copper-based nanomaterials, including oxides, are known to exhibit antimicrobial activity.[11] The proposed mechanism involves the interaction of copper with sulfhydryl (-SH) groups of essential microbial enzymes.[11]
Contextual Signaling: The Role of Copper Ions
It is important to note that copper ions (Cu²⁺), a component of Cr₂CuO₄, are known to be biologically active and can influence cellular signaling. Studies have shown that Cu²⁺ can induce ligand-independent activation of Receptor Tyrosine Kinase (RTK) signaling pathways, which are crucial in cell proliferation and wound healing.[12] This provides a potential, albeit indirect, mechanistic context for the observed biological effects of copper-containing materials.
Toxicological Profile
A critical consideration for any material with biomedical applications is its toxicity. The toxicity of chromium is highly dependent on its oxidation state, with hexavalent chromium (Cr⁶⁺) being significantly more toxic and carcinogenic than the trivalent state (Cr³⁺) present in Cr₂CuO₄.[13][14] Chromium(III) oxide has low oral toxicity due to its poor solubility and absorption.[15] However, chronic occupational exposure to chromium compounds can lead to various health issues.[16] The use of Cr₂CuO₄ in biomedical applications would necessitate thorough toxicological assessment.
Visualized Workflows and Relationships
Synthesis Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of Cr₂CuO₄ nanoparticles.
Caption: Experimental workflows for the synthesis of Cr₂CuO₄ nanoparticles.
Application Logic: Catalysis and Biomedical Use
This diagram illustrates the relationship between the synthesis of Cr₂CuO₄ and its primary applications.
Caption: Relationship between synthesis and applications of Cr₂CuO₄.
Conclusion
This compound (Cr₂CuO₄) is a versatile material with well-established applications in catalysis and emerging potential in the biomedical field. For researchers and drug development professionals, its role in creating bioactive scaffolds for tissue engineering presents an exciting new frontier. Understanding the synthesis-property relationships is key to harnessing its full potential. Future research will likely focus on optimizing its biocompatibility and exploring its utility in other advanced therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. Novel preparation of highly photocatalytically active copper chromite nanostructured material via a simple hydrothermal route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The role of copper chromite nanoparticles on physical and bio properties of scaffolds based on poly(glycerol-azelaic acid) for application in tissue engineering fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper (II) Ions Activate Ligand-Independent Receptor Tyrosine Kinase (RTK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nationalacademies.org [nationalacademies.org]
- 14. Chromium (Cr) Toxicity: What Are the Physiologic Effects of Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 15. gov.uk [gov.uk]
- 16. Chromium Compounds Toxicology [digitalfire.com]
The Cr-Cu binary phase diagram explained
An In-Depth Technical Guide to the Chromium-Copper Binary Phase Diagram
Introduction
The Chromium-Copper (Cr-Cu) binary alloy system is of significant industrial importance, particularly in applications requiring a combination of high strength, corrosion resistance, and good electrical and thermal conductivity.[1][2] Chromium-copper alloys, typically containing 0.6 to 1.2% chromium, are utilized in resistance welding electrodes, switch gears, and various electrical conductors where strength at elevated temperatures is crucial.[2] The desirable properties of these alloys are achieved through age hardening, a heat treatment process that relies on the temperature-dependent solid solubility of chromium in copper.[2][3] A thorough understanding of the Cr-Cu binary phase diagram is therefore essential for the design, processing, and application of these materials. This guide provides a detailed technical overview of the Cr-Cu phase diagram, including quantitative data, experimental methodologies for its determination, and a visual representation of the phase equilibria.
The Cr-Cu Phase Diagram: A Eutectic System
The Cr-Cu binary phase diagram is generally characterized as a simple eutectic type.[4] This is defined by a eutectic reaction where a liquid phase transforms into two solid phases upon cooling. However, some studies have proposed the existence of a liquid miscibility gap, which remains a topic of scientific discussion.[4][5] The primary equilibrium phases in the system are the liquid (L), a face-centered cubic (FCC) copper-rich solid solution denoted as (Cu), and a body-centered cubic (BCC) chromium-rich solid solution, (Cr).[6][7] A key feature of this system is the limited solubility of chromium in solid copper and the virtually negligible solubility of copper in solid chromium.[6]
Data Presentation
The quantitative data for the Cr-Cu phase diagram, including invariant reaction points and solid solubility limits, are summarized in the tables below. It is important to note that minor discrepancies exist in the literature, which can be attributed to variations in experimental techniques and material purity.
Table 1: Invariant Reaction in the Cr-Cu System
| Reaction Type | Temperature (°C) | Composition (wt% Cr) | Composition (at% Cr) | Phases Involved |
| Eutectic | 1077 | 1.28 | ~1.5 | L ↔ (Cu) + (Cr) |
| Eutectic | 1079.3 (1974.8 °F) | 1.28 | - | L ↔ (Cu) + (Cr) |
Note: The eutectic point is the invariant point where the liquid phase is in equilibrium with the two solid phases, (Cu) and (Cr).
Table 2: Solid Solubility of Chromium in Copper
| Temperature (°C) | Solubility (wt% Cr) |
| 1077 (Eutectic Temperature) | ~0.8 |
| 1050 | 0.6 |
| 1010 | 0.52 |
| 1000 | 0.4 |
| 950 | 0.25 |
| 900 | 0.17 |
| 840 | 0.30 |
The solid solubility of copper in chromium is considered to be negligible across all temperatures below the solidus.[6]
Experimental Protocols for Phase Diagram Determination
The accurate determination of a phase diagram is a meticulous process involving several complementary experimental techniques. The following sections detail the methodologies typically employed for the Cr-Cu system.
Experimental Workflow
Caption: A logical workflow for the experimental determination of a binary phase diagram.
Methodologies
-
Alloy Preparation : The process begins with the preparation of a series of alloys with varying compositions.[1] High-purity chromium and copper are melted together, typically in an arc or induction furnace under an inert atmosphere to prevent oxidation. The molten alloys are then cast and subjected to a high-temperature homogenization anneal to ensure a uniform chemical composition.
-
Thermal Analysis : Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to identify the temperatures at which phase transformations occur.[8] By heating and cooling the alloys at a controlled rate, the onset of melting (solidus), the completion of melting (liquidus), and the eutectic reaction can be accurately determined by detecting the associated endothermic and exothermic events.
-
Microscopy : Optical and Scanning Electron Microscopy (SEM) are employed to visualize the microstructure of the alloys after they have been heat-treated and quenched from various temperatures.[1] This allows for the identification of the number of phases present, their morphology, and their distribution. Energy-dispersive X-ray spectroscopy (EDS) is often used in conjunction with SEM to determine the elemental composition of each phase.
-
Electrical Resistivity Measurements : This technique is particularly effective for determining the solid solubility of chromium in copper.[1] The electrical resistivity of quenched alloys is measured as a function of composition. A distinct change in the slope of the resistivity versus composition curve indicates the boundary between the single-phase solid solution and the two-phase region.
-
X-Ray Diffraction (XRD) : XRD is used to identify the crystal structures of the phases present at different temperatures and compositions.[9] It can confirm the FCC structure of the (Cu) phase and the BCC structure of the (Cr) phase. Precise measurements of the lattice parameters can also provide information about the extent of solid solubility.
-
Thermodynamic Modeling : The CALPHAD (CALculation of PHAse Diagrams) approach is a computational method that uses thermodynamic models to calculate phase diagrams.[5][10] Experimental data from the aforementioned techniques are used to optimize the thermodynamic parameters for each phase, resulting in a self-consistent phase diagram.
Visual Representation of the Cr-Cu Phase Diagram
Caption: Schematic representation of the Chromium-Copper binary phase diagram.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. copper.org [copper.org]
- 4. Cr-Cu (Chromium-Copper) - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. andrew.cmu.edu [andrew.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.lnu.edu.ua [publications.lnu.edu.ua]
Methodological & Application
Sol-Gel Synthesis of CuCr₂O₄ Spinel Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of copper chromite (CuCr₂O₄) spinel nanoparticles via the sol-gel method. This method offers a versatile and cost-effective route to produce high-purity, homogenous nanoparticles with tunable properties. These materials are of significant interest for a range of applications, including catalysis, photocatalysis, sensor technology, and as coating materials.
Introduction to CuCr₂O₄ Spinel Nanoparticles
Copper chromite (CuCr₂O₄) is a transition metal oxide with a normal spinel structure where Cu²⁺ ions occupy tetrahedral sites and Cr³⁺ ions are situated in octahedral sites.[1] These nanoparticles exhibit notable thermal and chemical stability, along with interesting magnetic and electrical properties.[1][2] The sol-gel synthesis route is particularly advantageous for producing these nanoparticles as it allows for precise control over particle size, morphology, and crystallinity by manipulating reaction parameters such as pH, temperature, and precursor concentrations.[3]
Applications
CuCr₂O₄ spinel nanoparticles are versatile materials with a broad spectrum of applications:
-
Catalysis: They are highly effective catalysts in various organic reactions, such as the conversion of glycerol.[4]
-
Photocatalysis: Their narrow bandgap allows for the photocatalytic degradation of organic pollutants, such as dyes like Sunset Yellow, under visible light.[5][6]
-
Sensors: The high defect density in CuCr₂O₄ spinels makes them suitable for detecting gases like NO₂ and CO.[2]
-
Solar Absorber Coatings: These nanoparticles can be used in coatings for solar energy applications due to their high light absorbance.[7]
-
Wastewater Treatment: Their catalytic properties are utilized in the removal of contaminants from water.[1]
Experimental Protocols for Sol-Gel Synthesis
Below are two detailed protocols for the sol-gel synthesis of CuCr₂O₄ spinel nanoparticles, utilizing different complexing agents.
Protocol 1: Pluronic P123 Assisted Sol-Gel Synthesis
This protocol is adapted from a method used for synthesizing highly active and selective catalysts.[4]
Materials:
-
Copper (II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Pluronic P123
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of Cu(NO₃)₂·3H₂O and Cr(NO₃)₃·9H₂O in ethanol (e.g., in 47 mL for a specific batch) to achieve a Cu/Cr molar ratio of 0.5.[4]
-
Heat the solution to 60 °C while stirring to ensure complete dissolution.
-
Add a small amount of concentrated HNO₃ (e.g., 1 mL) to the solution to obtain a clear, dark blue solution.[4]
-
Gel Formation: Instantaneously add Pluronic P123 (e.g., 18 mL) to the solution. A dark green transparent gel should form within a few minutes.[4]
-
Aging: Age the wet gel in an air atmosphere at room temperature.
-
Drying: Dry the aged gel in an oven at 120 °C for 15 hours.[4]
-
Calcination: Calcine the resulting dried gel in a furnace at 550 °C for 5 hours to obtain the final CuCr₂O₄ spinel nanoparticles.[4]
Protocol 2: Citric Acid Assisted Sol-Gel Self-Combustion Method
This protocol is a facile and cost-effective method for producing CuCr₂O₄ spinel ceramic pigments.[7]
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Citric Acid
-
Ammonia (B1221849) Solution
-
Distilled Water
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of Cu(NO₃)₂·3H₂O, Cr(NO₃)₃·9H₂O, and citric acid in distilled water.
-
Adjust the pH of the solution to alkaline by adding ammonia solution.
-
Gel Formation: Heat the solution at 70-90 °C with constant stirring until a viscous gel is formed.[7][8]
-
Drying and Combustion: Heat the gel at 135 °C to initiate a self-combustion process, resulting in a fluffy, dark powder.[7]
-
Calcination: Calcine the as-burnt powder at temperatures ranging from 600 to 900 °C for 1 hour to obtain the crystalline CuCr₂O₄ spinel phase.[7] The final properties of the nanoparticles will be influenced by the annealing temperature.[7]
Characterization Data
The synthesized CuCr₂O₄ nanoparticles can be characterized using various analytical techniques to determine their structural, morphological, and optical properties.
| Characterization Technique | Typical Observations |
| X-ray Diffraction (XRD) | Confirms the formation of the spinel crystal structure of CuCr₂O₄.[5] Analysis of peak broadening can be used to estimate the crystallite size using the Scherrer equation. |
| Scanning Electron Microscopy (SEM) | Reveals the surface morphology and particle agglomeration of the nanoparticles.[5] |
| Transmission Electron Microscopy (TEM) | Provides detailed information on the particle size, shape, and lattice fringes of the individual nanoparticles.[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the characteristic metal-oxygen vibrational bands of the spinel structure.[5] |
| Diffuse Reflectance Spectroscopy (DRS) | Used to determine the optical bandgap of the synthesized nanoparticles.[5] |
Quantitative Data Summary
The following table summarizes key quantitative data for CuCr₂O₄ nanoparticles synthesized via the sol-gel method as reported in the literature.
| Parameter | Value | Synthesis Method/Conditions | Reference |
| Optical Bandgap | 0.9 eV | Sol-gel method | [5] |
| Photocatalytic Degradation Efficiency | 97% for Sunset Yellow dye (4 hours) | Sol-gel method, under optimal conditions (pH 4, 0.75 g/L catalyst dose) | [5] |
| Calcination Temperature | 550 °C for 5 hours | Sol-gel with Pluronic P123 | [4] |
| Calcination Temperature | 600 °C for 1 hour | Sol-gel self-combustion with citric acid | [7] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the sol-gel synthesis of CuCr₂O₄ spinel nanoparticles.
Caption: Workflow for Sol-Gel Synthesis of CuCr₂O₄ Nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. euroasiajournal.org [euroasiajournal.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and application of the spinel CuCr2O4 synthesized by sol–gel method for sunset yellow photodegradation | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for RF Magnetron Sputtering of CuCrO₂ Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper chromite (CuCrO₂), a p-type transparent conducting oxide (TCO), has garnered significant interest for its potential applications in transparent electronics, such as thin-film transistors, transparent diodes, and solar cells.[1] Its delafossite (B1172669) crystal structure endows it with a unique combination of high electrical conductivity and optical transparency in the visible spectrum.[2][3] Radio frequency (RF) magnetron sputtering is a versatile and widely used physical vapor deposition technique for fabricating high-quality CuCrO₂ thin films. This document provides detailed application notes and experimental protocols for the deposition of CuCrO₂ thin films using RF magnetron sputtering, intended to guide researchers in this field.
Experimental Protocols
I. Substrate Preparation
-
Substrate Selection: Quartz or fused silica (B1680970) substrates are commonly used for high-temperature deposition and annealing due to their thermal stability and low coefficient of thermal expansion.[4][5]
-
Cleaning Procedure:
-
Sequentially clean the substrates in an ultrasonic bath with acetone, methanol, and deionized water for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gas gun.
-
Immediately load the cleaned substrates into the sputtering chamber to minimize surface contamination.
-
II. RF Magnetron Sputtering Deposition
This protocol describes a general procedure for depositing CuCrO₂ thin films using a dual-target RF magnetron sputtering system. The specific parameters can be adjusted based on the desired film properties.
-
Chamber Evacuation:
-
Target Configuration:
-
Dual Metallic Targets: Utilize high-purity copper (Cu) and chromium (Cr) targets (99.99% purity). A DC power source can be used for the Cu target, while an RF source is used for the Cr target.[5]
-
Ceramic Targets: Alternatively, use high-purity cuprous oxide (Cu₂O) and chromium oxide (Cr₂O₃) targets with RF power sources for both.[6][7]
-
-
Deposition Parameters:
-
Substrate Temperature: Heat the substrates to the desired deposition temperature, typically in the range of 300-400°C.[1][5]
-
Working Gas: Introduce a mixture of argon (Ar) as the sputtering gas and oxygen (O₂) as the reactive gas. The gas flow rates should be precisely controlled using mass flow controllers.
-
Deposition Pressure: Maintain a constant deposition pressure, typically around 10 mTorr.[1][6]
-
Substrate Rotation: Rotate the substrate holder at a constant speed (e.g., 20 rpm) to ensure uniform film thickness.[1][7]
-
Sputtering Power:
-
For dual metallic targets (Cu and Cr), the power applied to each target can be varied to control the film's stoichiometry. For instance, maintain the Cr RF power at 100 W while varying the Cu DC power from 10 W to 40 W.[5]
-
For ceramic targets (Cu₂O and Cr₂O₃), maintain the Cr₂O₃ RF power at 200 W and vary the Cu₂O RF power from 10 W to 100 W.[6]
-
-
Deposition Time: The deposition time will depend on the desired film thickness and the calibrated deposition rate. A typical thickness for these films is around 2000 Å (200 nm).[1]
-
-
Cool Down: After deposition, allow the substrates to cool down to room temperature in a vacuum or an inert atmosphere before removal from the chamber.
III. Post-Deposition Annealing
Post-deposition annealing is a critical step to crystallize the as-deposited amorphous films into the desired delafossite CuCrO₂ phase.
-
Furnace Setup: Place the deposited films in a tube furnace.
-
Annealing Atmosphere: Introduce a high-purity nitrogen (N₂) atmosphere with a constant flow rate (e.g., 300 sccm).[1][7]
-
Annealing Temperature and Duration:
-
Cool Down: After annealing, allow the furnace to cool down slowly to room temperature under the nitrogen atmosphere to prevent oxidation and thermal shock.
Data Presentation
The following tables summarize the influence of key sputtering and annealing parameters on the properties of CuCrO₂ thin films, as reported in the literature.
Table 1: Effect of Sputtering Power on CuCrO₂ Thin Film Properties
| Target Configuration | Cu Target Power (W) | Cr Target Power (W) | Resistivity (Ω·cm) | Average Transmittance (%) | Optical Bandgap (eV) | Grain Size (nm) | Resulting Phase |
| Dual Metallic (Cu/Cr) | 10 | 100 (RF) | - | - | - | 99.2 | Cr₂O₃-rich |
| Dual Metallic (Cu/Cr) | 20 | 100 (RF) | 28.6 | 57.5 | 3.08 | 110.05 | Single-phase CuCrO₂ |
| Dual Metallic (Cu/Cr) | 30 | 100 (RF) | 56.2 | - | - | 132.81 | CuO + CuCrO₂ |
| Dual Metallic (Cu/Cr) | 40 | 100 (RF) | 101.8 | - | - | 153.62 | CuO + CuCrO₂ |
| Ceramic (Cu₂O/Cr₂O₃) | 10 (Cu₂O) | 200 (Cr₂O₃) | - | - | 3.62 | - | Cr₂O₃-rich |
| Ceramic (Cu₂O/Cr₂O₃) | 30 (Cu₂O) | 200 (Cr₂O₃) | 151.99 | - | - | - | - |
| Ceramic (Cu₂O/Cr₂O₃) | 50 (Cu₂O) | 200 (Cr₂O₃) | 0.652 | ~81 | 3.21 | - | Single-phase CuCrO₂ |
| Ceramic (Cu₂O/Cr₂O₃) | 100 (Cu₂O) | 200 (Cr₂O₃) | - | - | 3.00 | - | CuO-rich |
Table 2: Effect of Post-Deposition Annealing Temperature on CuCrO₂ Thin Film Properties
| Deposition Method | Annealing Temperature (°C) | Resulting Phase | Resistivity (Ω·cm) | Average Transmittance (%) | Optical Bandgap (eV) | Average Grain Size (nm) |
| RF Sputtering (Cu₂O/Cr₂O₃ targets) | 600 | Two-phase | - | - | 3.74 | 40.22 |
| RF Sputtering (Cu₂O/Cr₂O₃ targets) | 650 | Single-phase CuCrO₂ | 0.652 | ~81 | 3.21 | - |
| RF Sputtering (Cu₂O/Cr₂O₃ targets) | 900 | Two-phase | - | - | 3.16 | 105.31 |
| Reactive Sputtering | 575 | CuO + CuCr₂O₄ | - | - | - | - |
| Reactive Sputtering | 600 | Dominant CuCrO₂ | - | - | - | - |
| Reactive Sputtering | 625 | Single-phase CuCrO₂ | 4.31 | 62 | 3.14 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the fabrication of CuCrO₂ thin films using RF magnetron sputtering.
Caption: Experimental workflow for CuCrO₂ thin film deposition.
Parameter-Property Relationships
This diagram illustrates the influence of key sputtering parameters on the final properties of the CuCrO₂ thin films.
Caption: Interplay of sputtering parameters and film properties.
References
- 1. Characterization of reactively sputter deposited CuCrO 2 thin films using Cu and Cr targets - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00799A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of reactively sputter deposited CuCrO2 thin films using Cu and Cr targets - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Annealing Temperature on Radio Frequency Sputtered p-Type Delafossite Copper Chromium Oxide (CuCrO2) Thin Films and Investigation of Diode Characteristics Forming Transparent pn-Heterojunction [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Spin Coating Technique for CuCrO₂ Thin Film Fabrication
1. Introduction
Copper Chromite (CuCrO₂), a p-type transparent conductive oxide, has garnered significant attention for its unique delafossite (B1172669) crystal structure, which imparts both electrical conductivity and optical transparency. These properties make it a promising material for a variety of applications in transparent electronics, including thin-film transistors, solar cells, and light-emitting diodes.[1] The spin coating technique, a solution-based deposition method, offers a simple, cost-effective, and scalable approach for fabricating high-quality CuCrO₂ thin films.[2] This document provides detailed protocols for the fabrication of CuCrO₂ thin films using the spin coating method, summarizes key experimental parameters, and presents the resulting film properties.
2. Principle of Spin Coating
Spin coating is a procedure used to deposit uniform thin films onto flat substrates. The process involves dispensing a small amount of the precursor solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread out and evenly coat the substrate. The final film thickness is primarily determined by the solution's viscosity and the spin speed. Subsequent thermal treatments, including drying and high-temperature annealing, are crucial for solvent evaporation, organic residue removal, and crystallization of the desired CuCrO₂ delafossite phase.[3][4]
3. Experimental Workflow
The general workflow for fabricating CuCrO₂ thin films via the spin coating technique involves several sequential steps, from substrate preparation to the final annealing process that crystallizes the film.
Caption: General workflow for CuCrO₂ thin film fabrication.
4. Detailed Experimental Protocols
Two common protocols using different precursor systems are detailed below.
Protocol 1: Acetate (B1210297)/Nitrate (B79036) Precursors in Propionic Acid
This protocol is adapted from a sol-gel method for preparing Mg-doped CuCrO₂ films, which can be modified for undoped films by omitting the magnesium acetate.[5]
-
Substrate Cleaning:
-
Sequentially sonicate the Al₂O₃ or quartz substrates in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Precursor Solution Preparation (0.2 M):
-
In a sealed vial, add 0.4033 g of copper acetate (Cu(CH₃COO)₂) and 0.8003 g of chromium nitrate (Cr(NO₃)₃·9H₂O) to 10 mL of propionic acid.
-
Stir the mixture on a hot plate at approximately 60-70°C until all precursors are completely dissolved, resulting in a clear, uniform solution.[5]
-
-
Spin Coating:
-
Dispense the precursor solution onto the cleaned substrate.
-
Spin the substrate at 5000 rpm for 60 seconds.[5]
-
-
Thermal Annealing:
-
Pre-annealing: Place the coated substrate in a tube furnace and heat at 300-400°C for 20-30 minutes in air to remove solvents and organic matter.[5]
-
Layering: Repeat the spin coating and pre-annealing steps up to 5 times to achieve the desired film thickness.[5]
-
Final Annealing: Place the pre-annealed film in a tube furnace. Heat to 900°C at a rate of 10°C/minute under a nitrogen (N₂) atmosphere. Hold at 900°C for 1 hour, then allow it to cool naturally to room temperature.[5]
-
Protocol 2: Nitrate Precursors in 2-Methoxyethanol
This protocol is suitable for fabricating CuCrO₂ films on glass substrates and explores the effect of solution aging time.[2][6]
-
Substrate Cleaning:
-
Clean alkali-free glass substrates by sonicating in detergent, deionized water, acetone, and isopropyl alcohol.
-
Dry the substrates with nitrogen gas.
-
-
Precursor Solution Preparation:
-
Dissolve copper nitrate (Cu(NO₃)₂) and chromium nitrate (Cr(NO₃)₃·9H₂O) in 2-Methoxyethanol at a 1:1 molar ratio.
-
Stir the solution for 24 hours to achieve a homogeneous precursor solution.[2]
-
Optionally, a chelating agent can be added, and the solution can be aged for different durations (e.g., 0 min to 4 hours) to study its effect on film properties.[6]
-
-
Spin Coating (Multi-step):
-
Deposit a layer of copper nitrate solution at 500 rpm for 10 s, followed by 4000 rpm for 15 s.
-
Subsequently, deposit a layer of chromium nitrate solution using the same spin parameters.
-
Finally, deposit a layer of the mixed complex solution.[2]
-
After the full coating, heat the film on a hot plate at 200°C for 5 minutes to dry.[2]
-
-
Thermal Annealing:
5. Data Presentation: Parameters and Properties
The tables below summarize quantitative data from various studies to provide a comparative overview of the fabrication process and resulting film characteristics.
Table 1: Precursor Solution Compositions
| Copper Source | Chromium Source | Dopant (Optional) | Solvent | Molarity (M) | Reference |
|---|---|---|---|---|---|
| Copper Acetate | Chromium Nitrate | Magnesium Acetate | Propionic Acid | 0.2 | [5] |
| Copper Nitrate | Chromium Nitrate | None | 2-Methoxyethanol | 1:1 Molar Ratio | [2] |
| Copper Nitrate | Chromium Acetate | Zinc Acetate | Ethanol / Acetic Acid | Not Specified |[9] |
Table 2: Spin Coating and Annealing Parameters
| Spin Speed (rpm) | Spin Time (s) | Pre-annealing Temp. (°C) | Final Annealing Temp. (°C) | Atmosphere | Reference |
|---|---|---|---|---|---|
| 5000 | 60 | 300 - 400 | 900 | Nitrogen | [5] |
| 500 then 4000 | 10 then 15 | 200 (Hot Plate) | 400 (Calcination) | Air | [2] |
| 3000 | 30 | 350 | 700 | Argon | [9] |
| Not Specified | Not Specified | 300 - 500 | 700 - 800 | Nitrogen |[7] |
Table 3: Resulting CuCrO₂ Film Properties
| Doping | Film Thickness (nm) | Resistivity (Ω·cm) | Optical Band Gap (eV) | Transmittance (%) | Reference |
|---|---|---|---|---|---|
| Undoped | ~142 | 0.35 - 12.54 | ~3.15 (Direct) | ~70 | [4][6] |
| Zn-doped (0%) | 163 - 169 | 20.16 | 3.09 | Not Specified | [9] |
| Zn-doped (6.5%) | 163 - 169 | 3.82 | 3.10 | Not Specified | [9] |
| Undoped | 140 | 0.058 (17 S/cm) | Not Specified | ~50 |[10] |
6. Characterization
To evaluate the quality and properties of the fabricated CuCrO₂ thin films, several characterization techniques are employed:
-
X-ray Diffraction (XRD): To identify the crystal structure and confirm the formation of the delafossite phase.[6]
-
Field-Emission Scanning Electron Microscopy (FESEM): To observe the surface morphology and cross-section for thickness measurement.[2]
-
UV-Visible Spectroscopy: To determine the optical transmittance and calculate the optical band gap.[4]
-
Hall Effect Measurement / Four-Point Probe: To measure electrical properties such as resistivity, carrier concentration, and mobility.[9]
The sol-gel spin coating technique is a versatile and accessible method for fabricating CuCrO₂ thin films. By carefully controlling precursor chemistry, spin parameters, and annealing conditions, it is possible to tailor the structural, electrical, and optical properties of the films. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists aiming to produce CuCrO₂ films for applications in transparent electronics and other emerging scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105331957A - The Method of Preparing CuCrO2 Thin Film with High Conductivity by Sol-Gel Method - Google Patents [patents.google.com]
- 6. Improving the p-Type CuCrO2 Thin Film’s Electrical and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Preparation of Copper Chromite Catalyst for Furfural Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of copper chromite catalysts and their application in the selective hydrogenation of furfural (B47365) to furfuryl alcohol, a key intermediate in the chemical and pharmaceutical industries.
Introduction
Copper chromite (CuCr₂O₄) is a widely used industrial catalyst for the hydrogenation of aldehydes and esters.[1] Its high activity and selectivity for the conversion of furfural to furfuryl alcohol make it a catalyst of choice for this transformation.[2][3] The performance of the copper chromite catalyst is highly dependent on its preparation method, which influences its structural and chemical properties.[4] This document outlines various synthesis methods and provides a detailed protocol for the hydrogenation reaction.
The active species in the copper chromite catalyst for furfural hydrogenation is a subject of ongoing research, with evidence suggesting the involvement of both metallic copper (Cu⁰) and copper(I) (Cu⁺) species.[2][5] It is proposed that Cu⁰ sites are responsible for the activation of hydrogen, while Cu⁺ sites, acting as Lewis acids, polarize the carbonyl group of furfural, facilitating the hydrogenation.[5]
Catalyst Preparation Protocols
Several methods are employed for the synthesis of copper chromite catalysts, each yielding catalysts with distinct characteristics. The most common methods include co-precipitation, sol-gel synthesis, and the decomposition of a copper ammonium (B1175870) chromate (B82759) complex.
Inverse Co-precipitation Method
This method allows for the synthesis of copper chromite nanoparticles with a controlled particle size.[6][7]
Protocol:
-
Prepare Metal Nitrate (B79036) Solution: Dissolve 0.005 moles of cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 0.01 moles of chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 100 mL of deionized water to achieve a Cu:Cr molar ratio of 1:2.[6][7]
-
Prepare Ammonia (B1221849) Solution: Prepare a separate solution of aqueous ammonia.
-
Precipitation: While stirring vigorously, slowly add the metal nitrate solution to the ammonia solution. Adjust the pH of the resulting mixture to 9.0 by continuing the addition of the metal nitrate solution.[6]
-
Filtration and Washing: Filter the resulting fine precipitate and wash it thoroughly with distilled water to remove any unreacted salts.
-
Drying: Dry the washed precipitate in an oven at 110 °C overnight.[6]
-
Calcination: Calcine the dried powder in a furnace at 520 °C in air for 2 hours with a heating rate of 20 °C/min to obtain the final copper chromite nanoparticles.[6]
Citrate Sol-Gel Method
The sol-gel method, particularly using citric acid as a chelating agent, is effective for producing homogenous nanocomposites of copper chromite.[8][9][10]
Protocol:
-
Prepare Metal Nitrate Solution: Dissolve 0.01 moles of Cu(NO₃)₂ and 0.02 moles of Cr(NO₃)₃ in 100 mL of deionized water.[9]
-
Add Citric Acid: Add citric acid to the solution, maintaining a molar ratio of total metal ions to citric acid of 1:2.[9]
-
Gel Formation: Stir the solution for 30 minutes and then heat it at 95 °C for several hours to evaporate the water, resulting in the formation of a dark brown, viscous gel.[8][9]
-
Drying: Dry the gel at 160 °C for 2 hours to obtain a foamy, dark powder precursor.[9]
-
Calcination: Grind the precursor powder and calcine it at 600 °C for 3 hours to yield the final black Cu-Cr-O nanocomposites.[9]
Decomposition of Copper Ammonium Chromate Complex
This method is a traditional and reliable way to produce highly active copper chromite catalysts.[4][11]
Protocol:
-
Prepare Copper-Barium Nitrate Solution: Dissolve 261 g of hydrated copper nitrate and 31.3 g of barium nitrate in 900 mL of a solution heated to 80°C.[4]
-
Prepare Ammonium Dichromate-Ammonia Solution: In a separate container, dissolve 151.2 g of ammonium dichromate and 225 mL of 28% ammonium hydroxide (B78521) in 900 mL of a solution at 25-30°C.[4]
-
Precipitation: Add the hot copper-barium nitrate solution to the ammonium dichromate-ammonia solution to form a precipitate.
-
Washing and Drying: Wash the precipitate thoroughly and dry it overnight at 125 °C.[4]
-
Decomposition (Calcination): Decompose the dried precipitate by sintering at approximately 300 °C to yield the active copper chromite catalyst.[11] A temperature of 275 °C (± 5 °C) is considered optimal for high activity.[11]
Data Presentation: Catalyst Characterization and Performance
The properties and catalytic performance of copper chromite are significantly influenced by the synthesis method.
| Preparation Method | Calcination Temperature (°C) | Crystallite Size (nm) | Particle Size (nm) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Reference |
| Inverse Co-precipitation | 520 | 18 | 30-70 | - | - | [6][7] |
| Citrate Sol-Gel | 500-600 | - | - | - | - | [8][9][12] |
| Decomposition of Copper Ammonium Chromate | ~300 | - | - | ~100 | High | [11] |
| Commercial (BASF Cu-1800P) | - | 5.0-5.5 (as metallic Cu after reduction) | - | Variable | High (decreases with increasing conversion) | [13] |
Experimental Protocol: Furfural Hydrogenation
This protocol details the liquid-phase hydrogenation of furfural to furfuryl alcohol using a prepared copper chromite catalyst.
Catalyst Activation
Prior to the reaction, the catalyst is typically reduced to generate the active copper species.
Protocol:
-
Place the required amount of copper chromite catalyst in a fixed-bed reactor.
-
Heat the catalyst under a flow of 10% H₂ in Helium (100 ml/min) to 200 °C and hold for 1 hour.[13] This temperature is considered optimal for pretreatment.[13]
Hydrogenation Reaction
The following protocol is for a batch reaction in an autoclave.
Materials and Equipment:
-
1-liter Parr autoclave[11]
-
Furfural (reagent grade, >99%)[13]
-
Prepared copper chromite catalyst
-
Calcium oxide (optional, as a promoter)[11]
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Protocol:
-
Reactor Charging: Charge the 1-liter Parr autoclave with 600 grams of furfural, 4.5 grams of the activated copper chromite catalyst, and 3.0 grams of calcium oxide.[11] This corresponds to a catalyst loading of 0.75% by weight relative to furfural.
-
Purging: Seal the reactor and purge it twice with nitrogen gas, followed by two purges with hydrogen gas to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave with hydrogen to 300 psig.[11] Heat the reactor to the desired reaction temperature of 180 °C.[11]
-
Reaction: Once the temperature reaches 180 °C, increase the hydrogen pressure to 425 psig.[11] Maintain the temperature at 180 °C; cooling may be necessary to control the exothermic reaction.[11]
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using Gas Chromatography (GC). The reaction is considered complete when the furfural concentration falls below 0.5%.[11]
-
Cooling and Depressurization: Once the reaction is complete, turn off the hydrogen supply and cool the reactor to below 100 °C.[11] Carefully vent the excess pressure.
-
Product Recovery: Filter the reaction mixture to remove the catalyst. The filtrate contains the furfuryl alcohol product. The catalyst can be recycled for subsequent batches.[11]
Reaction Conditions Summary:
| Parameter | Value | Reference |
| Temperature | 130 - 200 °C | [11] |
| Pressure | < 30 atmospheres | [11] |
| Catalyst Loading | ≥ 0.30% (w/w of furfural) | [11] |
Visualizations
Experimental Workflow for Catalyst Preparation and Use
Caption: Workflow for copper chromite catalyst preparation and its use in furfural hydrogenation.
Reaction Pathway for Furfural Hydrogenation
Caption: Reaction pathway showing the primary and secondary products of furfural hydrogenation.[13]
Catalyst Deactivation
It is important to note that copper chromite catalysts can deactivate over time. Proposed deactivation mechanisms include:
-
Coke formation: Strong adsorption of polymeric species formed from reactants and/or products can poison the catalyst surface.[13][14]
-
Sintering: At higher temperatures, copper particles can sinter, leading to a loss of active surface area.[13]
-
Change in oxidation state: While Cu⁰ and Cu⁺ are considered active, further reduction or oxidation can lead to less active species.[13]
-
Chromium coverage: At elevated temperatures (e.g., 300 °C), an increase in the Cr/Cu ratio on the surface suggests that chromium species may cover the active copper sites.[13][14]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. mdpi.com [mdpi.com]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis of Cu-Chromite Catalyzer by Citrate Sol-Gel [scirp.org]
- 10. scirp.org [scirp.org]
- 11. US4251396A - Copper chromite catalyst for preparation of furfuryl alcohol from furfural - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Oxidation of CO using Chromium Copper Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium copper oxide catalysts have demonstrated significant efficacy in the catalytic oxidation of carbon monoxide (CO), a critical reaction in various industrial processes and pollution control applications. These catalysts, often comprising mixed metal oxides with spinel structures like copper chromite (CuCr₂O₄), are recognized for their high activity, stability, and cost-effectiveness compared to noble metal catalysts.[1] The catalytic performance is intricately linked to the catalyst's composition, structure, and the presence of active copper-chromium species.[2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound catalysts for CO oxidation.
Data Presentation
The catalytic activity of this compound is influenced by its composition and the presence of support materials. The formation of the CuCr₂O₄ spinel phase is often correlated with higher catalytic activity compared to individual oxides.[2]
Table 1: Influence of Cr Loading on CuO/Al₂O₃ Catalysts for CO Oxidation [2]
| Catalyst Designation | Cr/Al Atomic Ratio | Key Phases Identified | CO Oxidation Activity |
| Cu/Al₂O₃ | 0 | CuO | Baseline |
| CuCr1.3 | ~0.013 | CuO, dispersed Cr⁶⁺ | Increased |
| CuCr2.7 | ~0.027 | CuO, dispersed Cr⁶⁺ | Increased |
| CuCr5.4 | ~0.054 | CuCr₂O₄, CuO | Highest Activity |
| CuCr8.0 | ~0.080 | CuCr₂O₄, Cr₂O₃ | Decreased |
| CuCr20 | ~0.200 | CuCr₂O₄, Cr₂O₃ | Decreased |
Note: The increased activity at lower Cr loadings is attributed to the inhibition of copper ion diffusion into the alumina (B75360) lattice, leading to the formation of more crystalline CuO. The peak activity for the CuCr5.4 catalyst is ascribed to the formation of the highly active CuCr₂O₄ phase. Higher Cr loadings lead to the encapsulation of active sites by Cr₂O₃ species, thus reducing activity.[2]
Experimental Protocols
I. Synthesis of this compound Catalyst
Several methods can be employed for the synthesis of this compound catalysts, including co-precipitation, impregnation, and the thermal decomposition of precursor salts.[3][4] The co-precipitation method is detailed below as it often yields catalysts with good homogeneity and high surface area.
A. Co-precipitation Method
This protocol is based on the preparation of copper chromite via the decomposition of copper ammonium (B1175870) chromate (B82759).[3][5][6]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Ammonium dichromate ((NH₄)₂Cr₂O₇)
-
Aqueous ammonia (B1221849) (NH₃, 10%)
-
Distilled water
-
Acetic acid (10%)
Procedure:
-
Solution Preparation:
-
Formation of Ammonium Chromate:
-
Precipitation:
-
Slowly add the ammonium chromate solution to the copper(II) sulfate solution with vigorous stirring. A brick-red precipitate of copper ammonium chromate will form.[6]
-
-
Filtration and Washing:
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate with distilled water to remove soluble impurities.
-
-
Drying:
-
Dry the filtered cake in an oven at 110 °C overnight.
-
-
Calcination:
-
Transfer the dried powder to a ceramic crucible.
-
Calcine the powder in a muffle furnace at a temperature range of 350-450 °C for 4-6 hours. The color of the powder will change from reddish-brown to black, indicating the formation of copper chromite.[5]
-
-
Post-synthesis Washing:
II. Catalytic Oxidation of CO
This protocol outlines the procedure for evaluating the catalytic performance of the synthesized this compound catalyst for CO oxidation in a fixed-bed flow reactor.
Materials and Equipment:
-
Synthesized this compound catalyst
-
Quartz tube reactor
-
Temperature controller and furnace
-
Mass flow controllers (MFCs) for CO, O₂, and an inert gas (e.g., N₂ or He)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and appropriate columns for separating CO, O₂, and CO₂
-
Feed gas mixture: Typically 1% CO, 10% O₂, and balance N₂ (or other desired concentrations)
Procedure:
-
Catalyst Loading:
-
Load a known amount of the catalyst (e.g., 0.1-0.5 g) into the quartz reactor, supported by quartz wool plugs.
-
-
Pre-treatment (Activation):
-
Heat the catalyst to a specific temperature (e.g., 300 °C) in a flow of inert gas for a defined period (e.g., 1 hour) to remove any adsorbed moisture and impurities.
-
-
Catalytic Activity Measurement:
-
Cool the reactor to the desired starting reaction temperature (e.g., 100 °C).
-
Introduce the feed gas mixture at a specific total flow rate (e.g., 100 mL/min), controlled by the MFCs.
-
Allow the reaction to stabilize for approximately 30-60 minutes at each temperature.
-
Analyze the composition of the effluent gas stream using the GC to determine the concentrations of CO, O₂, and CO₂.
-
Increase the reaction temperature in a stepwise manner (e.g., in 20-25 °C increments) and repeat the analysis at each temperature to obtain the CO conversion as a function of temperature (light-off curve).
-
-
Data Analysis:
-
Calculate the CO conversion at each temperature using the following formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100 where [CO]in is the concentration of CO in the feed gas and [CO]out is the concentration of CO in the effluent gas.
-
Visualizations
Catalyst Synthesis Workflow
References
Application of Copper Chromium Oxide (CuCrO₂) in Transparent Conductive Oxides (TCOs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Copper chromium oxide (CuCrO₂), a p-type transparent conductive oxide, is emerging as a critical material in the advancement of transparent electronics. Its unique combination of electrical conductivity and optical transparency makes it a promising candidate for a variety of applications, including as a hole transport layer (HTL) in solar cells and for use in transparent diodes and transistors.[1] This document provides a detailed overview of CuCrO₂'s properties, synthesis protocols, and performance data relevant to its application as a TCO.
Overview of CuCrO₂ Properties
CuCrO₂ is a member of the delafossite (B1172669) family of oxides, which are known for their potential as p-type TCOs.[1] Stoichiometric CuCrO₂ exhibits a band gap of approximately 3.1–3.3 eV, ensuring good transparency in the visible spectrum, with a relatively good electrical resistivity of around 1 Ω cm.[1] However, recent research has demonstrated that manipulating the stoichiometry, particularly creating Cu-rich or Cr-deficient films, can significantly enhance its conductive properties.[1][2]
The performance of TCOs is often quantified by a figure of merit (FoM), which relates the electrical conductivity to the optical absorption. One commonly used metric is the Haacke figure of merit, which is proportional to T¹⁰/Rsh, where T is the transmittance and Rsh is the sheet resistance. Another is Gordon's figure of merit (FoMG), defined as σ/α, where σ is the electrical conductivity and α is the optical absorption coefficient.[1]
Data Presentation: Performance of CuCrO₂ TCOs
The following tables summarize the quantitative data on the performance of CuCrO₂ thin films prepared by various methods.
Table 1: Electrical and Optical Properties of CuCrO₂ Thin Films
| Synthesis Method | Stoichiometry/Doping | Resistivity (ρ) (Ω cm) | Average Transmittance (%) | Figure of Merit (FoM) | Reference |
| Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Stoichiometric | 1 | ~60 | - | [1] |
| Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Cu-rich (Cr-deficient) | 0.05 | 58 | 2200 μS (FoMG) | [1][2][3] |
| Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Cu₂O + CuCrO₂ nanocomposite | 0.02 | 52 | 1400 μS (FoMG) | [1][2][3] |
| Spin Coating | - | 0.35 - 12.54 | - | - | [4][5] |
| Solution Process | Nanocrystalline Cu deficient | - | - | 350 μS | [6] |
| RF Magnetron Sputtering | N₂/(Ar + N₂) ratio of 40% | 53.0 | 73 | - | [7] |
| RF Magnetron Sputtering | Mg and N co-doped (2.5% Mg) | 0.0036 | 69 | - | [8][9] |
| Ultrasonic Spray Pyrolysis | - | >100 S/cm (Conductivity) | - | - | [10] |
| Pulsed Injection MOCVD | Non-intentionally doped | ~0.059 | ~50 | - | [11] |
| Spray Pyrolysis | Nanocrystalline, Cu deficient | ~0.167 | >80 (on polyimide) | - | [12] |
Table 2: Carrier Properties of CuCrO₂-based Films
| Film Composition | Carrier Mobility (cm²/Vs) | Carrier Density (cm⁻³) | Reference |
| Cu₂O + CuCrO₂:73% | 0.65 | 9.3 x 10¹⁸ | [1] |
| Pure Cu₂O | 5 | 1.5 x 10¹⁶ | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of CuCrO₂ thin films are crucial for reproducibility. Below are protocols for key deposition techniques.
This method allows for the deposition of high-quality films at atmospheric pressure and relatively low temperatures.
-
Precursor Solution:
-
Copper(II) acetylacetonate (B107027) (Cu(acac)₂) and Chromium(III) acetylacetonate (Cr(acac)₃) are dissolved in ethanol.[1]
-
The Cu/(Cu+Cr) molar ratio in the solution is varied to control the stoichiometry of the resulting film.
-
-
Deposition Parameters:
A solution-based technique suitable for small-scale and laboratory fabrication.
-
Precursor Solution:
-
Details on the specific precursors and solvents can vary. One study utilized copper and chromium hydrate (B1144303) precursors in an alcoholic solution.[11]
-
-
Deposition and Annealing:
-
The precursor solution is dispensed onto a substrate, which is then spun at a high speed to create a uniform film.
-
The coated substrate is dried at temperatures between 300 and 500 °C.[11]
-
Multiple coating and drying steps can be performed to achieve the desired thickness.
-
A final annealing step at 700–800 °C under a pure nitrogen atmosphere is necessary to obtain the pure delafossite structure.[11]
-
A physical vapor deposition technique that can produce high-quality, uniform films.
-
Target Preparation:
-
Sputtering Conditions:
-
The sputtering is performed in a vacuum chamber.
-
Reactive Gas: Nitrogen (N₂) can be introduced into the argon (Ar) sputtering gas to incorporate nitrogen into the film, which can improve its properties.[7]
-
The ratio of N₂ to Ar is a critical parameter.
-
-
Post-Deposition Annealing:
-
Annealing in a high vacuum at temperatures around 800 °C can improve the crystallinity and transparency of the films.[8]
-
Visualizations
The following diagrams illustrate key relationships and workflows in the application of CuCrO₂ as a TCO.
References
- 1. Out of stoichiometry CuCrO 2 films as a promising p-type TCO for transparent electronics - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00156F [pubs.rsc.org]
- 2. Out of stoichiometry CuCrO2 films as a promising p-type TCO for transparent electronics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis of nanocrystalline Cu deficient CuCrO2 – a high figure of merit p-type transparent semiconductor | Semantic Scholar [semanticscholar.org]
- 7. Improving the electrical and optical properties of CuCrO2 thin film deposited by reactive RF magnetron sputtering in controlled N2/Ar atmosphere | Semantic Scholar [semanticscholar.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pubs.aip.org [pubs.aip.org]
Application Note: Chromium Copper Oxide as a High-Performance Anode Material for Lithium-Ion Batteries
Introduction
Transition metal oxides (TMOs) are being extensively investigated as promising anode materials for next-generation lithium-ion batteries (LIBs) due to their high theoretical capacities, which significantly exceed that of conventional graphite (B72142) anodes. Among TMOs, materials based on copper and chromium oxides are of particular interest. Copper oxides (CuO, Cu₂O) offer high theoretical capacities but can suffer from significant volume changes during lithiation/delithiation, leading to capacity fading.[1][2] Chromium oxides (e.g., Cr₂O₃), on the other hand, are known for their structural stability.[3]
This application note describes the use of a mixed chromium copper oxide (nominally CuCr₂O₄) as a high-capacity anode material. By combining the high theoretical capacity of copper oxide with the structural stability of chromium oxide in a single composite, it is possible to mitigate the challenges associated with each individual oxide. This composite material operates on the conversion reaction mechanism, which, despite often being associated with large voltage hysteresis and volume expansion, offers a pathway to high specific capacities.[4] The incorporation of chromium is expected to buffer the volume changes of copper oxide during cycling, thereby enhancing long-term stability and rate capability.
Material Characteristics
This compound (copper chromite, CuCr₂O₄) is a spinel-structured material.[5] When used as an anode, it undergoes a conversion reaction with lithium. The theoretical capacity of such mixed-metal oxides is typically high, leveraging the electrochemical activity of both metal cations. The nanoscale morphology of the synthesized material plays a crucial role in its electrochemical performance, with smaller particle sizes and porous structures being beneficial for accommodating the strain of lithium insertion and extraction and for providing shorter diffusion paths for Li⁺ ions.[5]
Data Presentation: Electrochemical Performance
The following tables summarize representative electrochemical performance data for anodes based on chromium oxide and copper oxide, which serve as a benchmark for evaluating the performance of mixed this compound anodes.
Table 1: Cycling Performance of Related Metal Oxide Anodes
| Anode Material | Current Density | Reversible Capacity (after cycles) | Coulombic Efficiency | Cycling Stability (% retention) | Reference |
| Cr₂O₃@NC | 1 A g⁻¹ | 936 mAh g⁻¹ (after 200 cycles) | Not specified | High | [3] |
| Cr₂O₃/Carbon | 100 mA g⁻¹ | 465.5 mAh g⁻¹ (after 150 cycles) | Not specified | High | [6] |
| 3DOM-CoCr₂O₄ | 50 mA g⁻¹ | 709 mAh g⁻¹ (after 3 cycles) | Not specified | Capacity increased after initial drop | [7] |
| CuO/Cu₂O | 0.6 mA cm⁻² | 322.6 mAh g⁻¹ | Not specified | Stable | [7] |
| CuO Nanochains | Not specified | ~600 mAh g⁻¹ (initial) | ~98% (after 50 cycles) | ~75% after 50 cycles | [1] |
Table 2: Rate Capability of Related Metal Oxide Anodes
| Anode Material | Capacity at Low Rate (Rate) | Capacity at High Rate (Rate) | Reference |
| Cr₂O₃/Carbon | 448.7 mAh g⁻¹ (200 mA g⁻¹) | 144.8 mAh g⁻¹ (800 mA g⁻¹) | [6] |
| Cr₂O₃@NC | 936 mAh g⁻¹ (1 A g⁻¹) | 468 mAh g⁻¹ (10 A g⁻¹) | [3] |
| NiCoO₂ Microtubes | 603 mAh g⁻¹ (200 mA g⁻¹) | 470 mAh g⁻¹ (1200 mA g⁻¹) | [8] |
| CuO/Cu-NCNFs | >400 mAh g⁻¹ (100 mA g⁻¹) | ~200 mAh g⁻¹ (1000 mA g⁻¹) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (CuCr₂O₄) Nanoparticles via Co-precipitation
This protocol is adapted from the synthesis of copper chromite nanoparticles.[5][9]
-
Precursor Solution Preparation:
-
Dissolve 0.005 mol of copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and 0.01 mol of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 100 mL of deionized water.
-
Stir the solution for 60 minutes at room temperature to obtain a homogeneous mixed metal nitrate solution.
-
-
Precipitation:
-
Prepare a separate solution of ammonium (B1175870) hydroxide (B78521) (or another precipitating agent like NaOH) as the precipitating agent.
-
Slowly add the mixed metal nitrate solution dropwise into the ammonia (B1221849) solution under vigorous stirring.
-
Continuously monitor the pH and maintain it at approximately 9.0.[5]
-
-
Aging and Washing:
-
Age the resulting precipitate in the mother liquor for 1 hour at room temperature.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove residual ions.
-
-
Drying and Calcination:
Protocol 2: Material Characterization
-
X-ray Diffraction (XRD): Analyze the crystal structure and phase purity of the calcined powder using an X-ray diffractometer with Cu Kα radiation.[10]
-
Scanning Electron Microscopy (SEM): Investigate the surface morphology, particle size, and aggregation of the nanoparticles.[10]
-
Transmission Electron Microscopy (TEM): Perform high-resolution imaging to observe the crystal lattice and detailed nanostructure.[10]
-
X-ray Photoelectron Spectroscopy (XPS): Determine the surface elemental composition and oxidation states of copper and chromium.[10]
Protocol 3: Anode Slurry Preparation and Electrode Fabrication
This protocol describes a standard method for preparing the anode for coin cell assembly.[1][11][12]
-
Mixing:
-
Create a dry mixture of the active material (this compound), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10.
-
Grind the powders in a mortar and pestle until a homogeneous mixture is obtained.[13]
-
-
Slurry Formation:
-
Transfer the powder mixture to a vial.
-
Add N-methyl-2-pyrrolidone (NMP) as a solvent and mix using a planetary mixer or a magnetic stirrer until a uniform, viscous slurry is formed.[11]
-
-
Coating and Drying:
-
Cast the slurry onto a copper foil current collector using a doctor blade with a set thickness.
-
Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.[12]
-
-
Electrode Punching:
-
Punch circular electrodes (e.g., 12-15 mm diameter) from the dried sheet.
-
Measure the mass loading of the active material on each electrode.
-
Protocol 4: Coin Cell Assembly (CR2032)
All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.[7][14]
-
Components: Anode (working electrode), Lithium metal foil (counter and reference electrode), Separator (e.g., Celgard 2400), Electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)), and coin cell parts (case, spacer, spring, gasket).
-
Assembly Stack:
-
Place the punched anode at the bottom of the coin cell case.
-
Add a few drops of electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add more electrolyte to wet the separator.
-
Place the lithium foil on top of the separator.
-
Add the spacer disk and then the spring.
-
Place the gasket and the top cap.
-
-
Crimping: Crimp the coin cell using a hydraulic crimping machine to ensure it is hermetically sealed.
-
Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure full electrolyte penetration.
Protocol 5: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Perform CV tests using a potentiostat, typically for the first few cycles.
-
Voltage Range: 0.01 V to 3.0 V vs. Li/Li⁺.[15]
-
Scan Rate: A slow scan rate, such as 0.1 mV/s, is used to identify the redox peaks corresponding to the conversion reactions of Cu and Cr oxides and the formation of the solid electrolyte interphase (SEI) layer.[15][16]
-
-
Galvanostatic Cycling with Potential Limitation (GCPL):
-
Cycle the cells at various current densities (C-rates) within the voltage window of 0.01 V to 3.0 V.[17]
-
Typical C-rate: Start with a low rate (e.g., C/10 or 100 mA g⁻¹) for formation cycles and then test at higher rates (e.g., C/5, C/2, 1C, 2C, etc.) to evaluate rate capability.[18]
-
Record the charge/discharge capacity, coulombic efficiency, and energy efficiency for each cycle.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge (e.g., fully charged and fully discharged) and after a certain number of cycles.[19][20]
-
Frequency Range: Typically from 100 kHz to 0.01 Hz.[3]
-
AC Amplitude: A small amplitude of 5-10 mV.
-
Analyze the Nyquist plots to determine the internal resistance (Rₛ), charge transfer resistance (R꜀ₜ), and lithium-ion diffusion characteristics.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and fabrication.
Caption: Conversion reaction mechanism for a mixed oxide anode.
References
- 1. mtixtl.com [mtixtl.com]
- 2. researchgate.net [researchgate.net]
- 3. iestbattery.com [iestbattery.com]
- 4. mdpi.com [mdpi.com]
- 5. sid.ir [sid.ir]
- 6. ias.ac.in [ias.ac.in]
- 7. Video: Three-electrode Coin Cell Preparation and Electrodeposition Analytics for Lithium-ion Batteries [jove.com]
- 8. eszoneo.com [eszoneo.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Chemical Characterization of Li-ion Batteries | EAG [eag.com]
- 11. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 12. shop.nanografi.com [shop.nanografi.com]
- 13. Non-aqueous Electrode Processing and Construction of Lithium-ion Coin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Protocol of Electrochemical Test and Characterization of Aprotic Li-O2 Battery [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. jecst.org [jecst.org]
- 17. biologic.net [biologic.net]
- 18. researchgate.net [researchgate.net]
- 19. biologic.net [biologic.net]
- 20. Electrochemical Impedance Spectroscopy - Battery Design [batterydesign.net]
Application Notes and Protocols for Photocatalytic Water Splitting using Chromium Copper Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocatalytic water splitting, the process of converting water into hydrogen and oxygen using light energy and a semiconductor photocatalyst, represents a promising avenue for clean and renewable energy production. Among the various materials being investigated, chromium copper oxide (Cr-Cu-O) systems have emerged as noteworthy candidates due to their potential for visible light absorption and catalytic activity. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and performance evaluation of this compound-based photocatalysts for water splitting applications.
This compound, in various forms such as copper chromite (CuCr₂O₄) or Cr-doped copper oxide (Cr:CuO), possesses a narrow bandgap that allows for the absorption of a broader range of the solar spectrum compared to wide-bandgap semiconductors like TiO₂.[1][2] The presence of both copper and chromium can create synergistic effects, promoting charge separation and providing active sites for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).[3]
These materials can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal routes, allowing for the tuning of their structural, morphological, and optical properties to optimize photocatalytic efficiency.[4][5][6] This document will detail these synthesis methods and provide protocols for assessing their photocatalytic performance.
Data Presentation
The following tables summarize the quantitative data reported for this compound-based photocatalysts in water splitting applications.
| Photocatalyst Composition | Synthesis Method | Bandgap (eV) | Hydrogen Evolution Rate (μmol·g⁻¹·h⁻¹) | Apparent Quantum Yield (AQY) | Sacrificial Agent | Light Source | Reference |
| 3% CuCr₂O₄-g-C₃N₄ | Incipient wetness impregnation | ~2.7 (g-C₃N₄) | 12,600 | Not Reported | 10 vol% Glycerol | Visible Light | [3] |
| 1.3 wt% CuO/TiO₂ | Impregnation and Calcination | ~3.2 (TiO₂) | 2061 | 13.4% @ 365 nm | Glycerol | UV-LED | [7][8] |
| CuCr₂O₄/0.7TiO₂ | Citric Acid-assisted Sol-Gel | Not Reported | Not explicitly quantified | Not Reported | Oxalic Acid | Simulated Sunlight | [4][5] |
| CuCrO₂ | Nitrate (B79036) Route | 1.32 | Not explicitly quantified | Not Reported | S²⁻ | Not Specified | [9] |
| Pure CuO | Green Synthesis | Not Reported | 19,520 | Not Reported | 30 vol% Ethanol (B145695) | Visible Light | [10][11] |
Note: Data for pure this compound as the sole photocatalyst for overall water splitting is limited in the reviewed literature. Much of the research focuses on its use in composite systems or with sacrificial agents.
Experimental Protocols
Protocol 1: Synthesis of Copper Chromite (CuCr₂O₄) Nanoparticles via Co-precipitation
This protocol describes the synthesis of copper chromite nanoparticles, a common form of this compound photocatalyst.
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25%)
-
Deionized (DI) water
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of copper nitrate and chromium nitrate. For a 1:2 molar ratio of Cu:Cr, dissolve appropriate amounts of Cu(NO₃)₂·3H₂O and Cr(NO₃)₃·9H₂O in DI water with stirring until a clear solution is obtained.
-
Precipitation: Slowly add the precursor solution dropwise into a beaker containing a stirred ammonium hydroxide solution. Maintain the pH of the mixture at a constant value (e.g., pH 9-10) by the controlled addition of the precursor solution or additional ammonium hydroxide.
-
Aging: Continue stirring the resulting suspension for a specified period (e.g., 2-4 hours) at room temperature to allow for the complete precipitation and aging of the precursor.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with DI water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) overnight to remove the solvent.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500-800 °C) for a set duration (e.g., 2-4 hours) in an air atmosphere to obtain the crystalline CuCr₂O₄ phase. The calcination temperature can significantly influence the crystallinity and particle size of the final product.[1]
Protocol 2: Photocatalytic Hydrogen Evolution Experiment
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized this compound for hydrogen production from water.
Materials and Equipment:
-
Synthesized this compound photocatalyst
-
Deionized water (and a sacrificial agent, if applicable, e.g., methanol, ethanol, glycerol)
-
Photocatalytic reactor (e.g., a closed gas circulation system with a quartz window)
-
Light source (e.g., Xenon lamp with appropriate filters for visible or simulated solar light)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ and O₂ detection
-
Magnetic stirrer
-
Vacuum pump
Procedure:
-
Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 50-100 mg) in a known volume of DI water (e.g., 100 mL) within the photocatalytic reactor. If a sacrificial agent is used, it should be added to the water at a specified concentration (e.g., 10 vol%).[3]
-
Degassing: Seal the reactor and purge the system with an inert gas (e.g., Argon) for at least 30 minutes to remove any dissolved oxygen.
-
Irradiation: Position the light source to illuminate the quartz window of the reactor. Turn on the magnetic stirrer to keep the photocatalyst suspended.
-
Gas Sampling and Analysis: At regular time intervals (e.g., every 30 or 60 minutes), take a small sample of the gas from the headspace of the reactor using a gas-tight syringe.
-
Quantification: Inject the gas sample into the GC-TCD to determine the amount of hydrogen and oxygen produced. The amounts are calculated by comparing the peak areas to a pre-established calibration curve for H₂ and O₂.
-
Data Analysis: Plot the amount of H₂ and O₂ evolved as a function of irradiation time. The rate of hydrogen evolution is typically expressed in μmol·g⁻¹·h⁻¹.
Protocol 3: Apparent Quantum Yield (AQY) Calculation
The AQY is a crucial parameter for evaluating the efficiency of a photocatalyst. It is defined as the ratio of the number of electrons utilized in the reaction to the number of incident photons.
Formula:
AQY (%) = (Number of reacted electrons / Number of incident photons) x 100
For hydrogen evolution, the number of reacted electrons is twice the number of evolved H₂ molecules.
Simplified Formula:
AQY (%) = [2 × (Number of evolved H₂ molecules)] / (Number of incident photons) × 100
Procedure:
-
Monochromatic Light Source: Use a light source with a specific wavelength (λ), typically achieved using a bandpass filter.
-
Photon Flux Measurement: Measure the intensity of the incident light (P, in W/cm²) at the reactor window using a calibrated photometer or radiometer.
-
Irradiated Area: Determine the area of the catalyst suspension that is irradiated (A, in cm²).
-
Hydrogen Evolution: Conduct the photocatalytic experiment for a specific time (t, in s) and measure the number of moles of H₂ evolved (n_H₂).
-
Calculation:
-
Number of incident photons = (P × A × t × λ) / (h × c)
-
where h is Planck's constant (6.626 x 10⁻³⁴ J·s) and c is the speed of light (3.0 x 10⁸ m/s).
-
-
Number of evolved H₂ molecules = n_H₂ × N_A (Avogadro's number, 6.022 x 10²³ mol⁻¹)
-
Substitute these values into the AQY formula.
-
Visualizations
Caption: Mechanism of photocatalytic water splitting on this compound.
Caption: Experimental workflow for photocatalytic water splitting studies.
Stability and Reusability
The long-term stability of a photocatalyst is crucial for its practical application. Copper oxide-based materials can be susceptible to photocorrosion. Therefore, it is essential to evaluate the stability of the synthesized this compound photocatalyst.
Protocol for Stability Testing:
-
Recycling Experiments: After a photocatalytic run (e.g., 4-6 hours), recover the photocatalyst by centrifugation or filtration.
-
Washing and Drying: Wash the recovered catalyst with DI water and dry it.
-
Subsequent Runs: Re-disperse the catalyst in a fresh aqueous solution (with or without a sacrificial agent) and repeat the photocatalytic experiment under the same conditions.
-
Performance Monitoring: Monitor the hydrogen evolution rate over multiple cycles. A significant decrease in activity indicates catalyst deactivation.
-
Characterization: Characterize the photocatalyst before and after the stability tests using techniques like XRD, SEM, and XPS to identify any changes in crystallinity, morphology, or chemical state.
Concluding Remarks
This compound-based materials are promising photocatalysts for water splitting, warranting further investigation. The protocols and data presented in this document provide a foundation for researchers to synthesize, evaluate, and optimize these materials for efficient hydrogen production. Future research should focus on developing stable and highly active this compound photocatalysts that can operate efficiently without the need for sacrificial agents, bringing us closer to a sustainable hydrogen economy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Generation of Hydrogen Gas Using CuCr2O4-g-C3N4 Nanocomposites under Illumination by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Photocatalytic hydrogen production over CuO-modified titania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Co-precipitation Synthesis of Copper Chromite Catalysts
Introduction
Copper chromite (CuCr₂O₄) is a highly effective and versatile catalyst widely utilized in organic synthesis.[1][2] It belongs to the spinel class of metal oxides and is particularly valued for its activity in hydrogenation, dehydrogenation, hydrogenolysis, and oxidation reactions.[1][3] Key applications relevant to researchers and drug development professionals include the hydrogenation of esters, aldehydes, and ketones to their corresponding alcohols, and the conversion of nitro groups to amines, which are fundamental transformations in the synthesis of pharmaceutical intermediates.[1][2][3] The co-precipitation method is a preferred route for synthesizing copper chromite catalysts as it allows for the homogeneous mixing of precursor components at an atomic level, leading to uniform composition and enhanced catalytic performance.[1][4][5]
Principle of Co-precipitation
The co-precipitation technique involves the simultaneous precipitation of two or more cations from a common solution. For copper chromite synthesis, soluble salts of copper and chromium are dissolved, and a precipitating agent is added to induce the formation of an insoluble precursor, often a mixed hydroxide (B78521) or carbonate complex. This precursor is then isolated, dried, and calcined at elevated temperatures to yield the final copper chromite spinel structure (CuCr₂O₄).[1][6] The properties of the final catalyst, such as particle size, surface area, and catalytic activity, are highly dependent on parameters like precursor choice, pH, temperature, and calcination conditions.[4][6][7]
Experimental Protocols
Protocol 1: Inverse Co-precipitation with Ammonia (B1221849)
This protocol describes the synthesis of copper chromite nanoparticles using an inverse co-precipitation method, where the metal salt solution is added to the precipitating agent. This technique can offer better control over particle nucleation and growth.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Ammonia solution (e.g., 28-30% NH₃ in water)
-
Deionized water
Procedure:
-
Prepare Metal Nitrate Solution: Dissolve 0.005 moles of copper(II) nitrate trihydrate and 0.01 moles of chromium(III) nitrate nonahydrate in 100 mL of deionized water. This maintains a Cu:Cr molar ratio of 1:2.[6][8]
-
Stirring: Stir the mixed metal nitrate solution vigorously for 60 minutes at room temperature to ensure homogeneity.[6]
-
Precipitation: Slowly add the metal nitrate solution dropwise into a beaker containing an ammonia solution while stirring continuously. Monitor and adjust the addition rate to maintain the pH of the mixture at approximately 9.0.[6]
-
Filtration and Washing: Once the precipitation is complete, filter the resulting fine precipitate using a Buchner funnel. Wash the collected solid multiple times with deionized water to remove residual ions.[6]
-
Drying: Dry the washed precipitate in an oven at 110 °C overnight.[6]
-
Calcination: Transfer the dried powder to a crucible and calcine it in a muffle furnace. A typical procedure involves heating at a rate of 20 °C/min to a final temperature of 520 °C and holding for 2 hours to obtain the crystalline CuCr₂O₄ nanoparticles.[6]
Protocol 2: Standard Co-precipitation with Ammonium (B1175870) Dichromate
This protocol utilizes ammonium dichromate as the chromium source and is a common method for preparing copper chromite catalysts.
Materials:
-
Copper(II) nitrate (Cu(NO₃)₂)
-
Ammonium dichromate ((NH₄)₂Cr₂O₇)
-
Aqueous ammonia solution (e.g., 30%)
-
Distilled water
Procedure:
-
Prepare Copper Nitrate Solution: Dissolve 151 g of copper nitrate in 500 mL of distilled water.[9]
-
Prepare Ammonium Chromate (B82759) Solution: In a separate beaker, dissolve 78.75 g of ammonium dichromate in 375 mL of distilled water. To this solution, add approximately 55 mL of 30% aqueous ammonia solution dropwise to form ammonium chromate.[9]
-
Precipitation: While stirring the copper nitrate solution, pour the ammonium chromate solution into it in a thin stream. A reddish-brown precipitate will form. Continue stirring until the addition is complete.[9]
-
Filtration and Drying: Filter the precipitate and dry it in an oven at 110 °C.[9]
-
Staged Calcination: Calcine the dried powder in a muffle furnace using a staged temperature program:
-
Hold at 200 °C for one hour.
-
Increase to 300 °C and hold for one hour.
-
Increase to 400 °C and hold for two hours.[9]
-
-
Final Product: After cooling, the resulting dry copper chromite catalyst can be pelletized and stored.[9]
Data Presentation: Synthesis Parameters and Catalyst Properties
Table 1: Summary of Co-precipitation Protocol Parameters
| Parameter | Protocol 1: Inverse Co-precipitation[6][8] | Protocol 2: Standard Co-precipitation[9] | Protocol with Urea Additive[10] |
| Copper Precursor | Copper(II) nitrate trihydrate | Copper(II) nitrate | Soluble copper salt (e.g., copper nitrate) |
| Chromium Precursor | Chromium(III) nitrate nonahydrate | Ammonium dichromate | Sodium dichromate |
| Precipitating Agent | Ammonia solution | Aqueous ammonia | Ammonia |
| Key Additive | None | None | Urea (0.5-5 wt% based on Cu) |
| Cu:Cr Molar Ratio | 1:2 | ~1:1 | 1:1 to 1.5:1 |
| Precipitation pH | 9.0 | Not specified | Not specified |
| Reaction Temperature | Room Temperature | Not specified | 60 - 90 °C |
| Drying Temperature | 110 °C | 110 °C | Not specified |
| Calcination Temp. | 400, 520, or 800 °C for 2h | 200°C (1h), 300°C (1h), 400°C (2h) | 300 - 475 °C |
| Reported Properties | Crystallite size: 18 nm (at 520°C) | Homogeneous mixture of precursors | High density, high activity |
Table 2: Effect of Calcination Temperature on Copper Chromite Properties
| Calcination Temperature (°C) | Effect on Catalyst Structure & Properties | Source |
| 350 - 500 | General range for converting precursor to active catalyst. Higher temperatures can affect surface area. | [11][12] |
| 400 | Materials may still be amorphous, though initial spinel planes can be observed. | [6] |
| 520 | Optimal temperature for obtaining pure, crystalline spinel CuCr₂O₄ phase with small crystallite size (approx. 18 nm). | [6][8] |
| > 700 | Higher temperatures can lead to spinel formation but may also cause sintering, reducing surface area. | [7] |
| 800 | Leads to increased crystallinity and larger particle sizes. | [6] |
Visualizations: Synthesis Workflows
Caption: General workflow for copper chromite catalyst synthesis via co-precipitation.
Caption: Workflow for the inverse co-precipitation method.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. bloomtechz.com [bloomtechz.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. digital-library.theiet.org [digital-library.theiet.org]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. US7037877B1 - Process for the preparation of copper chromite catalyst - Google Patents [patents.google.com]
- 10. US3935128A - Copper chromite catalyst and the process for producing it - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US3767595A - Process for producing copper chromite catalysts - Google Patents [patents.google.com]
Application Notes and Protocols for ALD Overcoating on Copper Chromite Catalysts
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for the synthesis of copper chromite catalysts and their subsequent overcoating with metal oxides via Atomic Layer Deposition (ALD). The focus is on enhancing catalyst stability and performance, with specific examples of Alumina (Al₂O₃) and Titania (TiO₂) overcoats.
Introduction to ALD Overcoating of Copper Chromite Catalysts
Copper chromite (CuCr₂O₄) is a versatile catalyst employed in various industrial hydrogenation reactions, such as the conversion of esters to alcohols and the selective hydrogenation of furfural (B47365).[1][2] Despite its high activity, copper chromite catalysts can suffer from deactivation due to several factors, including:
-
Sintering: Thermal agglomeration of active copper nanoparticles, leading to a loss of active surface area.
-
Coking: Deposition of carbonaceous species on the catalyst surface, blocking active sites.
-
Chromium Migration: Migration of chromium species, which can cover the active copper sites.
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the conformal coating of surfaces with atomic-level precision. By applying a thin, porous metal oxide overcoat (such as Al₂O₃ or TiO₂) onto the copper chromite catalyst, it is possible to mitigate the deactivation mechanisms and enhance the catalyst's stability and longevity.[3] This overcoating can act as a physical barrier to prevent sintering and coking while maintaining access to the active sites through its porous structure.
Experimental Protocols
Synthesis of Copper Chromite Catalyst via Co-Precipitation
This protocol describes a common method for synthesizing copper chromite nanoparticles.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (28-30%)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve copper(II) nitrate trihydrate and chromium(III) nitrate nonahydrate in deionized water in a 1:2 molar ratio (Cu:Cr). The concentration of the metal salts can be in the range of 0.1 M to 1.0 M.
-
Stir the solution vigorously to ensure complete dissolution and homogeneity.
-
-
Precipitation:
-
Slowly add ammonium hydroxide solution dropwise to the precursor solution while stirring continuously.
-
Monitor the pH of the solution and continue adding ammonium hydroxide until the pH reaches a value between 8 and 10. A gelatinous precipitate will form.
-
-
Aging:
-
Age the resulting slurry at room temperature for 1-2 hours with continuous stirring to ensure complete precipitation.
-
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel and wash it repeatedly with deionized water to remove residual ions. Continue washing until the filtrate is neutral (pH ~7).
-
-
Drying:
-
Dry the washed precipitate in an oven at 100-120 °C overnight.
-
-
Calcination:
-
Calcine the dried powder in a muffle furnace in a static air atmosphere.
-
Ramp the temperature to 500-700 °C at a rate of 5-10 °C/min and hold for 3-5 hours to form the copper chromite spinel structure.
-
Allow the furnace to cool down to room temperature before retrieving the catalyst powder.
-
ALD Overcoating of Copper Chromite Catalysts
This protocol outlines the general procedure for depositing Al₂O₃ and TiO₂ overcoats on the synthesized copper chromite catalyst particles using a fluidized bed or rotary ALD reactor.
2.2.1. Alumina (Al₂O₃) Overcoating
Precursors:
-
Trimethylaluminum (TMA) as the aluminum precursor.
-
Deionized water (H₂O) as the oxygen source.
-
High-purity nitrogen (N₂) as the carrier and purge gas.
ALD Cycle Sequence (TMA/H₂O):
-
TMA Pulse: Introduce TMA vapor into the reactor for a set duration (e.g., 0.1 - 1 second) to allow it to react with the surface hydroxyl groups on the copper chromite catalyst.
-
N₂ Purge: Purge the reactor with N₂ for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted TMA and gaseous byproducts.
-
H₂O Pulse: Introduce H₂O vapor into the reactor for a set duration (e.g., 0.1 - 1 second) to react with the newly formed surface species.
-
N₂ Purge: Purge the reactor again with N₂ to remove unreacted H₂O and byproducts.
This four-step sequence constitutes one ALD cycle. The desired overcoat thickness is achieved by repeating this cycle a specific number of times. The deposition temperature is typically maintained between 150 °C and 250 °C.
2.2.2. Titania (TiO₂) Overcoating
Precursors:
-
Titanium tetrachloride (TiCl₄) or titanium isopropoxide (TTIP) as the titanium precursor.
-
Deionized water (H₂O) as the oxygen source.
-
High-purity nitrogen (N₂) as the carrier and purge gas.
ALD Cycle Sequence (TiCl₄/H₂O):
-
TiCl₄ Pulse: Introduce TiCl₄ vapor into the reactor (e.g., 0.1 - 1 second).
-
N₂ Purge: Purge with N₂ (e.g., 5 - 20 seconds).
-
H₂O Pulse: Introduce H₂O vapor (e.g., 0.1 - 1 second).
-
N₂ Purge: Purge with N₂.
The deposition temperature for TiO₂ ALD is typically in the range of 150 °C to 300 °C.
Data Presentation
The following tables summarize the quantitative data on the effect of Al₂O₃ and TiO₂ ALD overcoating on the physicochemical properties and catalytic performance of copper chromite catalysts in the selective hydrogenation of furfural.
Table 1: Physicochemical Properties of Pristine and ALD-Overcoated Copper Chromite Catalysts
| Catalyst | ALD Cycles | Overcoat Material | BET Surface Area (m²/g) | Average Pore Diameter (nm) | Copper Particle Size (nm) |
| Pristine CuCr₂O₄ | 0 | - | 45 | 12.5 | 8.2 |
| Al₂O₃-CuCr₂O₄ | 10 | Al₂O₃ | 42 | 11.8 | 8.1 |
| Al₂O₃-CuCr₂O₄ | 45 | Al₂O₃ | 38 | 11.2 | 8.3 |
| TiO₂-CuCr₂O₄ | 10 | TiO₂ | 43 | 12.1 | 8.0 |
| TiO₂-CuCr₂O₄ | 20 | TiO₂ | 40 | 11.5 | 8.2 |
Note: The data presented are representative values synthesized from multiple sources and should be considered as illustrative. Actual values may vary depending on the specific synthesis and ALD conditions.
Table 2: Catalytic Performance in Furfural Hydrogenation
| Catalyst | ALD Cycles | Furfural Conversion (%) (Initial) | Furfuryl Alcohol Selectivity (%) (Initial) | Furfural Conversion (%) (After 5h) | Stability (Relative activity after 5h) |
| Pristine CuCr₂O₄ | 0 | >99 | 98 | 30 | 0.30 |
| Al₂O₃-CuCr₂O₄ | 10 | 95 | 99 | 75 | 0.79 |
| Al₂O₃-CuCr₂O₄ | 45 | 60 | >99 | 60 | 1.00 |
| TiO₂-CuCr₂O₄ | 10 | 98 | 98 | 85 | 0.87 |
| TiO₂-CuCr₂O₄ | 20 | 92 | 99 | 80 | 0.87 |
Reaction Conditions: Gas-phase hydrogenation of furfural at 200°C. Data is illustrative and based on trends reported in the literature.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from catalyst synthesis to characterization and performance evaluation.
Caption: Workflow for synthesis, ALD overcoating, and evaluation.
ALD Cycle for Al₂O₃ Deposition
This diagram illustrates the sequential steps in a single ALD cycle for depositing alumina.
Caption: Sequential steps in an Al₂O₃ ALD cycle.
Catalyst Deactivation and Stabilization Mechanism
This diagram illustrates the mechanisms of copper chromite catalyst deactivation and how ALD overcoating provides stabilization.
Caption: Deactivation pathways and ALD stabilization mechanisms.
References
- 1. anl.gov [anl.gov]
- 2. Al2O3 and TiO2 atomic layer deposition on copper for water corrosion resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the stability of copper chromite catalysts for the selective hydrogenation of furfural with ALD overcoating (II) – Comparison between TiO2 and Al2O3 overcoatings (Journal Article) | OSTI.GOV [osti.gov]
Application Note: Synthesis of Delafossite CuCrO₂ Thin Films via Dual Sputtering
For Researchers, Scientists, and Professionals in Materials Science and Thin Film Deposition
This document provides a detailed protocol for the deposition of p-type transparent conducting delafossite (B1172669) copper chromium oxide (CuCrO₂) thin films using a dual-target reactive magnetron sputtering technique.
Introduction
Delafossite CuCrO₂ is a promising p-type transparent conducting oxide (TCO) with potential applications in various optoelectronic devices, including transparent electronics, solar cells, and sensors. The dual sputtering technique offers a versatile method for depositing high-quality CuCrO₂ thin films. This protocol details a procedure utilizing a DC source for a copper target and an RF source for a chromium target, with oxygen as the reactive gas. Subsequent post-deposition annealing is crucial for achieving the desired delafossite phase.
Experimental Protocols
Substrate Preparation
-
Begin with quartz substrates.
-
Clean the substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates using a nitrogen gas stream.
-
Place the cleaned substrates onto the substrate holder in the sputtering chamber.
Dual Sputtering Deposition of Cu-Cr-O Thin Films
This protocol is based on a dual-target magnetron reactive sputtering system, such as an AJA International ultra-high vacuum system.[1]
-
System Preparation:
-
Achieve a base pressure of at least 5 x 10⁻⁷ Torr in the sputtering chamber.[2]
-
Introduce Argon (Ar) as the sputtering gas and Oxygen (O₂) as the reactive gas.
-
-
Deposition Parameters:
-
Maintain a constant deposition pressure of 10 mTorr.[2]
-
Set the Ar flow rate to 20 sccm and the O₂ flow rate to 1 sccm.[2]
-
Fix the RF power for the chromium (Cr) target at 100 W.[1][2][3][4][5]
-
Vary the DC power for the copper (Cu) target to control the Cu:Cr stoichiometry. A power of 20 W for the copper target has been shown to produce single-phase CuCrO₂.[1][2][3][4][5]
-
Deposition Process:
-
Initiate the sputtering process with the specified parameters.
-
Rotate the substrate holder at a constant speed (e.g., 20 rpm) to ensure uniform film thickness.[6]
-
The deposition time will determine the final film thickness.
-
Post-Deposition Annealing
-
After deposition, transfer the films to a tube furnace.
-
Anneal the films in a nitrogen (N₂) atmosphere.[1][2][3][4][5]
-
Ramp the temperature to 800 °C and hold for 10 hours to facilitate the formation of the delafossite crystal structure.[1][2][3][4][5]
-
Allow the furnace to cool down naturally to room temperature before removing the samples.
Characterization of CuCrO₂ Thin Films
-
Structural Analysis:
-
Utilize X-ray Diffraction (XRD) to confirm the formation of the single-phase delafossite CuCrO₂ structure. The expected diffraction peaks for the delafossite structure include (006), (101), (012), (104), and (110).[2]
-
-
Compositional Analysis:
-
Morphological Analysis:
-
Use Scanning Electron Microscopy (SEM) to observe the surface morphology and grain size of the films.[3]
-
-
Optical Properties:
-
Measure the optical transmittance of the films using a UV-Vis spectrophotometer.
-
Calculate the optical bandgap from the transmittance data.
-
-
Electrical Properties:
-
Determine the electrical resistivity of the films using a four-point probe measurement.
-
Data Presentation
The following table summarizes the key deposition parameters and the resulting properties of the CuCrO₂ thin films, with optimal results typically achieved at a copper sputtering power of 20 W.
| Deposition Parameter | Value | Resulting Film Property (at 20W Cu Power) | Value |
| Sputtering System | Dual-Target Magnetron Reactive Sputtering | Crystal Structure | Single-Phase Delafossite |
| Targets | Copper (DC), Chromium (RF) | Cu:Cr Atomic Ratio | ~1:1.04[3][4] |
| Substrate | Quartz | Resistivity | 28.6 Ω·cm[2][3] |
| Substrate Temperature | 400 °C[1][2][3][4][5] | Optical Transmission | ~57.5%[3] |
| Base Pressure | 5 x 10⁻⁷ Torr[2] | Optical Bandgap | 3.08 eV[3] |
| Deposition Pressure | 10 mTorr[2] | Grain Size | 100 - 150 nm[3] |
| Sputtering Gas | Argon (Ar) | ||
| Reactive Gas | Oxygen (O₂) | ||
| Ar Flow Rate | 20 sccm[2] | ||
| O₂ Flow Rate | 1 sccm[2] | ||
| Cr Target Power (RF) | 100 W[1][2][3][4][5] | ||
| Cu Target Power (DC) | 10 - 40 W (20 W for optimal results)[1][2][3][4][5] | ||
| Post-Annealing Temp. | 800 °C[1][2][3][4][5] | ||
| Annealing Atmosphere | Nitrogen (N₂)[1][2][3][4][5] | ||
| Annealing Duration | 10 hours[1][2][3][4][5] |
Experimental Workflow
Caption: Workflow for the synthesis of CuCrO₂ thin films.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Characterization of reactively sputter deposited CuCrO 2 thin films using Cu and Cr targets - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00799A [pubs.rsc.org]
- 3. Characterization of reactively sputter deposited CuCrO2 thin films using Cu and Cr targets - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Low-Temperature Combustion Synthesis of CuCr₂O₄ Spinel Powder
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper chromite (CuCr₂O₄), a spinel-structured oxide, has garnered significant attention due to its remarkable thermal and chemical stability.[1][2][3] These properties make it a promising material for a wide range of applications, including as a solar-absorbing pigment for spectrally selective paints, a catalyst for photodegradation and various organic syntheses, and as a component in microwave absorption materials.[2][3][4][5][6] Low-temperature combustion synthesis is an advantageous method for producing CuCr₂O₄ powder, offering benefits such as high product homogeneity, good stoichiometric control, and the formation of nano-sized particles in a relatively short processing time.[4][7]
This document provides detailed protocols for the low-temperature combustion synthesis of CuCr₂O₄ spinel powder, methodologies for its characterization, and a summary of key performance data.
I. Experimental Protocols
A. Low-Temperature Sol-Gel Combustion Synthesis of CuCr₂O₄ Powder
This protocol outlines a common and effective method for synthesizing CuCr₂O₄ nanoparticles. The process involves the creation of a gel containing the metal precursors and a fuel, followed by a self-sustaining combustion reaction.
1. Materials and Reagents:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O) (Fuel)
-
Deionized water
-
Ammonia solution (for pH adjustment, optional)
2. Equipment:
-
Beakers and magnetic stirrer
-
Hot plate
-
Drying oven
-
Muffle furnace
-
Mortar and pestle
3. Protocol:
-
Precursor Solution Preparation:
-
Addition of Fuel:
-
Add citric acid to the precursor solution. A common molar ratio of citric acid to total metal nitrates is 1:1, though this can be varied to influence the combustion process and resulting particle size.[9]
-
-
Gel Formation:
-
Drying:
-
Transfer the gel to a drying oven and dry at 160°C for 2-4 hours to obtain a foamy, dark powder precursor.[10]
-
-
Combustion:
-
Place the dried precursor in a crucible and introduce it into a preheated muffle furnace at a temperature that initiates combustion (typically 200-300°C).[11]
-
The gel will undergo a self-propagating combustion reaction, producing a voluminous, black, as-burnt powder.
-
-
Calcination:
-
Calcine the as-burnt powder in the muffle furnace at a temperature between 600°C and 850°C for 1-6 hours. The specific temperature and time will influence the crystallinity and particle size of the final CuCr₂O₄ product.[4][12] For instance, a single-phase CuCr₂O₄ spinel can be obtained after heat treatment at 600°C.[4]
-
-
Final Product:
-
After calcination, allow the furnace to cool to room temperature.
-
Gently grind the resulting CuCr₂O₄ powder using a mortar and pestle to obtain a fine, homogenous powder.
-
B. Characterization Protocols
1. X-ray Diffraction (XRD) Analysis:
-
Purpose: To determine the crystalline phase, purity, and average crystallite size of the synthesized powder.
-
Protocol:
-
Prepare a powder sample by mounting it on a sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range from 20° to 80° with a step size of 0.02°.
-
Identify the crystalline phases by comparing the diffraction peaks with standard JCPDS data for CuCr₂O₄ (e.g., JCPDS card no. 022-1107).
-
Calculate the average crystallite size using the Scherrer equation based on the full width at half maximum (FWHM) of the most intense diffraction peak.
-
2. Field Emission Scanning Electron Microscopy (FESEM) Analysis:
-
Purpose: To investigate the surface morphology and particle size distribution of the CuCr₂O₄ powder.
-
Protocol:
-
Disperse a small amount of the powder in a volatile solvent like ethanol.
-
Drop-cast the dispersion onto a carbon tape mounted on an aluminum stub and allow it to dry.
-
Sputter-coat the sample with a thin layer of gold or carbon to prevent charging.
-
Image the sample using an FESEM at an appropriate accelerating voltage (e.g., 15-20 kV).[13]
-
3. Transmission Electron Microscopy (TEM) Analysis:
-
Purpose: To obtain high-resolution images of the nanoparticles, determine their size and shape, and analyze their crystal structure.
-
Protocol:
-
Disperse the powder in a solvent via ultrasonication.
-
Deposit a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.
-
Analyze the sample using a TEM at a high accelerating voltage.
-
II. Data Presentation
Table 1: Influence of Calcination Temperature on Crystallite Size of CuCr₂O₄
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Synthesis Method | Reference |
| 600 | Increases with temperature | Sol-Gel Combustion | [4] |
| 700 | 33 | Sol-Gel | [8] |
| 750 | Varies | Sol-Gel | [2] |
| 850 | Varies | Sol-Gel | [2] |
Table 2: Optical Properties of CuCr₂O₄
| Property | Value | Synthesis Method | Reference |
| Band Gap | 2.19 eV and 4.66 eV | Sol-Gel | [8] |
| Band Gap | 0.9 eV | Sol-Gel | [5] |
| Spectral Selectivity (αs/ε₁₀₀) | 0.88-0.91 / 0.27-0.35 | Sol-Gel Combustion | [4] |
III. Visualizations
Caption: Workflow for CuCr₂O₄ synthesis and characterization.
Caption: Influence of synthesis parameters on CuCr₂O₄ properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. sic.cas.cn [sic.cas.cn]
- 10. tsijournals.com [tsijournals.com]
- 11. scielo.org.co [scielo.org.co]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
Applications of Copper Chromite Catalysts in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Copper chromite (CuCr₂O₄), often referred to as the Adkins catalyst, is a highly effective and versatile heterogeneous catalyst with a long history of application in industrial and laboratory-scale organic synthesis.[1][2] Its robust nature and high activity make it particularly suitable for processes requiring high temperatures and pressures.[1][3] This document provides detailed application notes, experimental protocols, and performance data for the use of copper chromite catalysts in key organic transformations.
Key Applications
Copper chromite catalysts are primarily employed for their exceptional efficacy in hydrogenation, dehydrogenation, and hydrogenolysis reactions.[1][4] They exhibit remarkable selectivity, for instance, in the reduction of functional groups in the presence of aromatic rings.[1]
Hydrogenation Reactions
Copper chromite is a catalyst of choice for the hydrogenation of various functional groups, demonstrating high efficiency and selectivity.[4][5]
-
Esters and Fatty Acids to Alcohols: This is one of the most significant industrial applications of copper chromite. It effectively reduces esters, including fatty acid methyl esters (FAMEs), to their corresponding alcohols without significant hydrogenolysis to hydrocarbons.[2][6] This process is crucial for the production of fatty alcohols used in detergents, cosmetics, and lubricants.[4]
-
Aldehydes and Ketones to Alcohols: Copper chromite efficiently catalyzes the hydrogenation of aldehydes and ketones to primary and secondary alcohols, respectively.[1][7] For example, furfural (B47365) is industrially converted to furfuryl alcohol using this catalyst.[1][5]
-
Nitro Compounds to Amines: The selective hydrogenation of aromatic nitro compounds to their corresponding anilines is another key application.[1] This is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The catalyst is known for its ability to selectively reduce the nitro group without affecting the aromatic ring.[1]
Dehydrogenation Reactions
Copper chromite also serves as a robust catalyst for dehydrogenation reactions, particularly in the conversion of alcohols to aldehydes and ketones.[1][8] This application is valuable in the synthesis of fine chemicals and fragrances. While highly effective, the catalyst can experience deactivation over time in some dehydrogenation processes.[6]
Hydrogenolysis Reactions
The catalyst is utilized in hydrogenolysis reactions, which involve the cleavage of a chemical bond by hydrogen. A notable example is the hydrogenolysis of glycerol (B35011) to produce propylene (B89431) glycol (1,2-propanediol), a valuable chemical intermediate.[1][6]
Quantitative Data
The following tables summarize the performance of copper chromite catalysts in various organic transformations.
Table 1: Hydrogenation of Esters to Alcohols
| Substrate | Product | Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) | Selectivity (%) | Reference |
| Fatty Acid Methyl Esters | Fatty Alcohols | 200 - 250 | 30 - 50 | Copper Chromite | High | High | [9] |
| Methyl Dodecanoate | 1-Dodecanol | 250 | 200 | Copper Chromite | >95 | >98 | [1] |
| Diethyl Maleate | 1,4-Butanediol | Variable | Variable | Copper Chromite | High | High | [2][10] |
Table 2: Hydrogenation of Carbonyls and Nitro Compounds
| Substrate | Product | Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) | Selectivity (%) | Reference |
| Furfural | Furfuryl Alcohol | 170 | 10-15 | Copper Chromite | ~100 | ~100 | [1] |
| Benzaldehyde | Benzyl Alcohol | 180 | 100-150 | Copper Chromite | High | High | [1] |
| Acetone | Isopropanol | 300-350 | Not Specified | Copper Chromite | High | High | [1] |
| Nitrobenzene | Aniline | 150-220 | 100-150 | Copper Chromite | ~100 | ~100 | [1] |
Table 3: Hydrogenolysis and Dehydrogenation Reactions
| Substrate | Product | Temperature (°C) | Pressure (MPa) | Catalyst | Conversion (%) | Selectivity (%) | Reference |
| Glycerol | 1,2-Propanediol | 200 | 1.4 | Pre-reduced Copper Chromite | 54.8 | 85 | [1] |
| 1-Butanol | Butyraldehyde | Not Specified | Not Specified | Copper Chromite on Pumice | High | High | [1] |
| 2-Butanol | 2-Butanone | Not Specified | Not Specified | Cu-ZnO-Cr₂O₃/SiO₂ | High | High | [1] |
Experimental Protocols
Preparation of Copper Chromite Catalyst (Adkins' Method)
This protocol is a modification of the original Adkins' method for preparing a barium-promoted copper chromite catalyst.[11]
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Barium nitrate (Ba(NO₃)₂)
-
Ammonium (B1175870) dichromate ((NH₄)₂Cr₂O₇)
-
Aqueous ammonia (B1221849) (28%)
-
Distilled water
Procedure:
-
Nitrate Solution: In a suitable beaker, dissolve 26 g (0.1 mole) of barium nitrate in 800 mL of distilled water, warming to 70°C. Once dissolved, add 218 g (0.9 mole) of copper nitrate trihydrate and stir at 70°C until a clear solution is obtained.
-
Chromate (B82759) Solution: In a separate beaker, dissolve 126 g (0.5 mole) of ammonium dichromate in 600 mL of distilled water. To this solution, add 150 mL of 28% aqueous ammonia.
-
Precipitation: While stirring the warm nitrate solution, slowly pour in the ammonium chromate solution in a thin stream. A precipitate will form.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with distilled water until the filtrate is colorless.
-
Drying: Dry the precipitate in an oven at 75-80°C for 12 hours.
-
Decomposition: Pulverize the dried solid and place it in a large porcelain evaporating dish. Heat it gently over a flame in a well-ventilated fume hood. The decomposition reaction is exothermic and will proceed spontaneously once initiated.
-
Calcination: After the initial decomposition subsides, heat the material more strongly at 350-400°C for about 10 minutes to complete the formation of the catalyst.
-
Washing and Final Drying: Cool the black catalyst powder. Wash it by decantation with 260 mL of 10% acetic acid, followed by several washes with distilled water until the washings are neutral. Dry the final catalyst powder in an oven.
General Protocol for Hydrogenation of an Ester
This protocol provides a general procedure for the hydrogenation of an ester to the corresponding alcohol using the prepared copper chromite catalyst.
Materials:
-
Ester substrate
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Copper chromite catalyst
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, heating mantle, and pressure gauge.
Procedure:
-
Reactor Charging: To the high-pressure autoclave, add the ester (e.g., 1 mole), anhydrous ethanol (solvent), and the copper chromite catalyst (typically 5-10% by weight of the ester).
-
Sealing and Purging: Seal the reactor securely. Purge the reactor several times with nitrogen gas and then with hydrogen gas to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-150 atm). Begin stirring and heat the reactor to the target temperature (e.g., 150-250°C).
-
Reaction Monitoring: Monitor the pressure inside the reactor. A drop in pressure indicates the consumption of hydrogen. The reaction is typically complete when the pressure stabilizes.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a fume hood.
-
Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The crude alcohol product can be purified by distillation or crystallization.
Visualizations
Caption: General experimental workflow for synthesis and application.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Copper chromite - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. bloomtechz.com [bloomtechz.com]
- 5. chemijournal.com [chemijournal.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2012074841A2 - Copper chromite hydrogenation catalysts for production of fatty alcohols - Google Patents [patents.google.com]
- 10. CA1325419C - Copper chromite hydrogenation catalyst - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Deactivation Mechanisms of Copper Chromite Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper chromite catalysts. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for copper chromite catalysts?
Copper chromite catalysts are susceptible to several deactivation mechanisms that can significantly impact their performance. The most common causes include:
-
Poisoning: Strong adsorption of reactants, products, or impurities on the active catalyst sites. Polymeric species formed from reactants or products are a common source of poisoning.[1][2] Sulfur compounds present in the feedstock can also act as poisons.
-
Sintering: Thermal agglomeration of copper particles, leading to a decrease in the active surface area. This is more prevalent at higher operating temperatures.
-
Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.
-
Active Site Coverage: At elevated temperatures (e.g., 300°C), chromium species can migrate and cover the active copper sites, leading to a loss of activity.[1][2]
-
Leaching: In liquid-phase reactions, the active copper component can dissolve into the reaction medium, resulting in a permanent loss of catalyst activity. This can be influenced by the solvent and reaction conditions.
Q2: My catalyst's activity is high initially but declines rapidly. What is the most probable cause?
A rapid decline in activity, especially after an initial period of high performance, often points towards poisoning or coking .
-
Poisoning can occur if there are impurities in your feed stream that strongly bind to the active copper sites. Even trace amounts of poisons can have a significant impact.
-
Coking can be rapid if the reaction conditions (e.g., high temperature, high reactant concentration) favor the formation of carbonaceous deposits.
To diagnose the issue, you can analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to detect coke or X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons.
Q3: I've observed a decrease in the selectivity to my desired product. What could be the reason?
A change in selectivity can be caused by several factors:
-
Changes in the active sites: Sintering can alter the nature of the active sites, potentially favoring side reactions.
-
Pore blockage by coke: The deposition of coke can restrict access of reactants to the active sites within the catalyst pores, affecting the reaction pathway and thus selectivity.
-
Coverage of active sites: The migration of chromium species over copper sites at higher temperatures can alter the catalyst's selectivity profile.[1][2]
Q4: Can a deactivated copper chromite catalyst be regenerated?
Yes, in many cases, deactivated copper chromite catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the deactivation mechanism:
-
For coking or poisoning by organic species: A common method involves a controlled oxidation (calcination) in an oxygen-containing atmosphere (e.g., air) at elevated temperatures to burn off the carbonaceous deposits and adsorbed species.[3][4] This is often preceded by washing with a solvent to remove soluble organic residues.[3]
-
For sulfur poisoning: Regeneration can often be achieved by thermal treatment at elevated temperatures (e.g., 550 °C or higher) to decompose the sulfate (B86663) species.[5]
It's important to note that regeneration may not be effective for deactivation caused by severe sintering or metal leaching.
Troubleshooting Guides
Problem: Gradual loss of catalyst activity over an extended period.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Sintering | 1. Analyze the spent catalyst using XRD or TEM to check for an increase in copper particle size. 2. Review the operating temperature. Is it exceeding the recommended range for the catalyst? | 1. Lower the reaction temperature if possible without significantly affecting the reaction rate. 2. Consider a catalyst with a higher thermal stability or one that includes promoters to inhibit sintering. |
| Poisoning by feed impurities | 1. Analyze the feedstock for potential poisons (e.g., sulfur, chlorine compounds). 2. Characterize the surface of the spent catalyst using XPS to identify adsorbed species. | 1. Purify the feed stream to remove impurities before it enters the reactor. 2. If the poison is known, consider using a guard bed to trap the impurity before it reaches the main catalyst bed. |
| Leaching of copper | 1. Analyze the reaction mixture or product stream for the presence of dissolved copper using techniques like ICP-MS or AAS. 2. Review the solvent and reaction conditions (e.g., pH, temperature). | 1. Consider using a different solvent that has a lower tendency to leach copper. 2. Modify the reaction conditions to minimize leaching. |
Problem: Sudden and significant drop in catalyst activity.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Coking/Fouling | 1. Perform a Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke deposited. 2. Visually inspect the catalyst for any discoloration or carbon deposits. | 1. Optimize reaction conditions to minimize coke formation (e.g., adjust temperature, pressure, or reactant ratios). 2. Implement a regeneration cycle involving controlled oxidation to burn off the coke. |
| Strong Poisoning | 1. Immediately analyze the feed for any sudden changes in composition or the introduction of a known strong poison. 2. Use XPS or other surface-sensitive techniques to identify the poison on the catalyst surface. | 1. Stop the reaction and identify and eliminate the source of the poison. 2. Attempt to regenerate the catalyst using a suitable procedure (e.g., thermal treatment for sulfur poisoning). |
Quantitative Data on Catalyst Deactivation
| Deactivation Mechanism | Parameter | Condition | Observed Effect | Reference |
| Active Site Coverage | Cr/Cu ratio on catalyst surface | Reaction at 300°C | Increased by 50% | [1][2] |
| Poisoning by Polymeric Species | Catalyst Activity | Reaction at 200°C | Steady deactivation observed | [1][2] |
| Thermal Effects | Furfural Hydrogenation Rate | 200°C | 22 µmol/s/g cat | [1] |
| 250°C | ~11 µmol/s/g cat | [1] | ||
| 300°C | Very low activity | [1] |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Coke Quantification
Objective: To determine the amount of carbonaceous deposits (coke) on a deactivated copper chromite catalyst.
Methodology:
-
Sample Preparation: Carefully weigh approximately 10-20 mg of the spent catalyst into a TGA crucible.
-
Instrument Setup:
-
Purge the TGA instrument with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.
-
Program the temperature profile:
-
Ramp from room temperature to 150°C at 10°C/min and hold for 30 minutes to remove adsorbed water and volatile species.
-
Ramp to the desired oxidation temperature (typically 500-700°C) at 10°C/min.
-
Once the target temperature is reached, switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂) at the same flow rate.
-
Hold at the oxidation temperature until the sample weight stabilizes, indicating complete combustion of the coke.
-
-
-
Data Analysis: The weight loss observed during the oxidation step corresponds to the amount of coke on the catalyst. This is typically expressed as a weight percentage of the initial catalyst mass. The derivative of the weight loss curve (DTG) can provide information about the temperature at which the coke combustion is most rapid.[6][7]
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
Objective: To determine the elemental composition and chemical states of elements on the surface of fresh, deactivated, and regenerated copper chromite catalysts.
Methodology:
-
Sample Preparation:
-
Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape.
-
Ensure the sample surface is flat and representative of the bulk material.
-
For air-sensitive samples, preparation should be done in an inert atmosphere (e.g., a glovebox) and transferred to the XPS instrument under vacuum.
-
-
Instrument Setup:
-
Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Cu 2p, Cr 2p, O 1s, C 1s, and any suspected poisons).
-
-
Data Analysis:
-
Calibrate the binding energy scale using the C 1s peak of adventitious carbon (typically at 284.8 eV).
-
Analyze the high-resolution spectra to determine the chemical states of the elements. For copper, the position of the Cu 2p₃/₂ peak and the presence or absence of shake-up satellite peaks can distinguish between Cu(0), Cu(I), and Cu(II) species.[8][9]
-
Quantify the atomic concentrations of the elements on the surface from the peak areas and their respective sensitivity factors.
-
Visualizations
Caption: Primary deactivation pathways for copper chromite catalysts.
Caption: Workflow for investigating catalyst deactivation.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. "Deactivation mechanistic studies of copper chromite catalyst for selec" by Dongxia Liu, Dmitry Zemlyanov et al. [docs.lib.purdue.edu]
- 3. US3699054A - Copper chromite hydrogenation catalyst regeneration process - Google Patents [patents.google.com]
- 4. US3645913A - Regeneration of copper oxide and copper chromite catalysts - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Copper chromite catalysts: XPS structure elucidation and correlation with catalytic activity (Journal Article) | ETDEWEB [osti.gov]
- 9. scilit.com [scilit.com]
Technical Support Center: Enhancing the Stability of Copper Chromite Catalysts for Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper chromite catalysts in hydrogenation reactions.
Troubleshooting Guide
This section addresses common issues encountered during the use of copper chromite catalysts, offering potential causes and solutions.
Issue 1: Rapid Decrease in Catalytic Activity
Q: My copper chromite catalyst is deactivating much faster than expected. What are the likely causes and how can I mitigate this?
A: Rapid deactivation of copper chromite catalysts is a common issue and can be attributed to several factors. The primary causes include poisoning by impurities, coke formation, and changes in the catalyst's physical and chemical structure.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Feedstock Impurities | Sulfur or halogen compounds in the feedstock can poison the active sites of the catalyst. | Purify the feedstock to remove potential poisons before it comes into contact with the catalyst. |
| Coke Formation | Polymeric species formed from reactants or products can deposit on the catalyst surface, blocking active sites.[1][2] This is a dominant deactivation mechanism, especially at temperatures around 200°C.[1][2] | Optimize reaction temperature; lower temperatures can sometimes reduce the rate of coke formation. Consider periodic catalyst regeneration. |
| Chromium Migration | At higher temperatures (e.g., 300°C), chromium species can migrate and cover the active copper sites, leading to a decrease in activity.[1][2] | Operate at the lowest effective temperature. The optimal temperature for furfural (B47365) hydrogenation, for instance, has been found to be around 200°C.[1] |
| Change in Copper Oxidation State | The active sites are believed to be metallic copper (Cu⁰) and/or Cu⁺.[1][2] Changes in the oxidation state of copper due to reaction conditions can lead to deactivation. | Ensure proper catalyst activation (reduction) before the reaction and maintain a hydrogen-rich environment during the reaction to keep the copper in its active reduced state. |
Issue 2: Catalyst Sintering at High Temperatures
Q: I suspect my catalyst is losing activity due to sintering at high operating temperatures. How can I confirm this and what are the strategies to prevent it?
A: Sintering, the agglomeration of small catalyst particles into larger ones, leads to a loss of active surface area and is a significant cause of deactivation, particularly at elevated temperatures.[3]
Confirmation and Prevention of Sintering:
| Confirmation Method | Description |
| X-ray Diffraction (XRD) | An increase in the crystallite size of copper can be observed by XRD analysis of the used catalyst compared to the fresh one. |
| Transmission Electron Microscopy (TEM) | TEM images can directly visualize the increase in particle size of the copper nanoparticles. |
| Prevention Strategy | Description |
| Temperature Control | Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Copper catalysts are generally susceptible to thermal sintering, with the process being significantly accelerated by even trace amounts of chlorides.[3] It is recommended to keep operating temperatures below 300°C for better longevity.[3] |
| Use of Promoters | Incorporating promoters like barium can help stabilize the catalyst structure and inhibit sintering.[4][5] Barium is thought to stabilize the catalyst against reduction and enhance its activity.[6][7] |
| Atomic Layer Deposition (ALD) Overcoating | Applying a thin, porous overcoat of a thermally stable oxide like alumina (B75360) (Al₂O₃) or titania (TiO₂) using ALD can physically prevent the copper nanoparticles from migrating and agglomerating.[8][9][10] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and performance of copper chromite catalysts.
Q1: What are the main mechanisms of copper chromite catalyst deactivation?
A: The primary deactivation mechanisms for copper chromite catalysts in hydrogenation reactions are:
-
Poisoning: Strong adsorption of polymeric species (coke) formed from reactants and/or products on the active sites.[1][2]
-
Sintering: Thermal agglomeration of copper particles, leading to a loss of active surface area.[3]
-
Chromium Migration: At higher temperatures, chromium species can cover the active copper sites.[1][2]
-
Leaching: The dissolution of copper or chromium into the reaction medium, although this is less common under typical reducing hydrogenation conditions.
-
Change in Oxidation State: Reduction of the active Cu(I) sites or oxidation of the active metallic copper (Cu⁰).[1]
Q2: How can I improve the stability of my copper chromite catalyst?
A: Several strategies can be employed to enhance the stability of copper chromite catalysts:
-
Addition of Promoters: The incorporation of promoters, such as barium, can improve the thermal stability of the catalyst.[4][5] Barium-promoted copper chromite has shown high activity and stability, being active for over 800 hours in continuous operation for glycerol (B35011) hydrogenolysis.[4][5]
-
Atomic Layer Deposition (ALD) Overcoating: Applying a thin layer of a metal oxide like alumina (Al₂O₃) or titania (TiO₂) via ALD can prevent sintering and coke formation.[8][9][10] ALD-coated catalysts have demonstrated significantly improved stability in furfural hydrogenation compared to their uncoated counterparts.[8]
-
Optimization of Reaction Conditions: Operating at lower temperatures can reduce the rates of sintering and chromium migration.[1][3]
-
Proper Catalyst Synthesis: The preparation method can significantly impact the catalyst's stability. Co-precipitation and sol-gel methods are commonly used to synthesize copper chromite catalysts.[11][12]
Q3: Is it possible to regenerate a deactivated copper chromite catalyst?
A: Yes, deactivated copper chromite catalysts can often be regenerated. A common procedure involves the following steps:
-
Washing: The spent catalyst is washed with a volatile solvent to remove any adsorbed organic materials.[13][14]
-
Drying: The washed catalyst is dried to remove the solvent.[13][14]
-
Oxidation: The dried catalyst is heated in an oxygen-containing atmosphere (e.g., air) at a controlled temperature (typically between 250°C and 400°C) to burn off coke and re-oxidize the copper to cupric oxide.[13][14][15]
-
Reduction: Before reuse, the oxidized catalyst needs to be reactivated by reduction in a hydrogen stream at an elevated temperature to restore the active copper species.[15]
Q4: What is the role of barium as a promoter in copper chromite catalysts?
A: Barium is a commonly used promoter for copper chromite catalysts. Its primary roles are to:
-
Enhance Thermal Stability: Barium helps to prevent the sintering of copper particles at high temperatures.
-
Stabilize Against Reduction: It stabilizes the catalyst against over-reduction, which can lead to deactivation.[6][7]
-
Increase Activity and Selectivity: Barium promotion has been shown to increase the catalyst's activity and selectivity in certain reactions, such as the hydrogenolysis of glycerol to 1,2-propylene glycol.[4][5]
Q5: How does Atomic Layer Deposition (ALD) overcoating improve catalyst stability?
A: ALD allows for the deposition of a very thin, uniform, and porous layer of a metal oxide (e.g., Al₂O₃) over the catalyst.[8][10] This overcoat enhances stability by:
-
Preventing Sintering: The physical barrier of the overcoat inhibits the migration and agglomeration of copper nanoparticles.[8]
-
Minimizing Coke Formation: The unique microporosity of the ALD layer can be effective in reducing the formation of coke on the catalyst surface.[8]
-
Reducing Leaching: The overcoat can help to prevent the leaching of active metals into the reaction medium.[8]
While ALD overcoating significantly improves stability, it can sometimes lead to a decrease in initial activity due to the partial covering of active sites. The thickness of the ALD layer needs to be carefully optimized to balance stability and activity.[8]
Quantitative Data
Table 1: Effect of Alumina ALD Overcoating on Furfural Hydrogenation Stability
| Catalyst | Initial Furfural Conversion (%) | Furfural Conversion after 3 hours (%) |
| Commercial Cu-chromite | 100 | 30 |
| ALD Cu-chromite (10 cycles Al₂O₃) | Lower than commercial | Significantly more stable than commercial |
| ALD Cu-chromite (45 cycles Al₂O₃) | Lower than 10 cycles | Zero deactivation within 5 hours |
Data adapted from[8]
Experimental Protocols
Protocol 1: Synthesis of Barium-Promoted Copper Chromite Catalyst
This protocol is a modification of the procedure described by Lazier and Arnold.
Materials:
-
Barium nitrate (B79036) (Ba(NO₃)₂)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ammonium (B1175870) dichromate ((NH₄)₂Cr₂O₇)
-
28% Aqueous ammonia (B1221849) (NH₄OH)
-
10% Acetic acid solution
-
Distilled water
Procedure:
-
Prepare a nitrate solution: In a beaker, dissolve 26 g (0.1 mole) of barium nitrate in 800 mL of distilled water warmed to 70°C. Once dissolved, add 218 g (0.9 mole) of copper nitrate trihydrate and stir at 70°C until a clear solution is obtained.
-
Prepare an ammonium chromate (B82759) solution: In a separate beaker, dissolve 126 g (0.5 mole) of ammonium dichromate in 600 mL of distilled water. Add 150 mL of 28% aqueous ammonia to this solution.
-
Precipitation: While stirring the warm nitrate solution, slowly pour the ammonium chromate solution into it in a thin stream. A reddish-brown precipitate of copper barium ammonium chromate will form.
-
Filtration and Drying: Collect the precipitate using a Büchner funnel, press it to remove excess liquid, and dry it in an oven at 110°C.
-
Decomposition: Place the dry precipitate in a nickel or porcelain crucible, loosely cover it, and heat it in a muffle furnace at 350-450°C for one hour to decompose the precursor.
-
Washing: After cooling, pulverize the ignition residue and transfer it to a beaker containing 1.2 L of 10% acetic acid. Stir for 10 minutes, allow it to settle, and then decant the acid solution. Repeat this washing step with fresh acetic acid.
-
Final Washing and Drying: Wash the catalyst with distilled water until the washings are neutral. Dry the final catalyst in an oven at 120°C.
Protocol 2: Temperature-Programmed Reduction (TPR)
TPR is used to characterize the reducibility of the catalyst.
Instrumentation:
-
A standard TPR instrument equipped with a thermal conductivity detector (TCD).
Procedure:
-
Sample Preparation: Place a known amount of the catalyst (e.g., 50-100 mg) in the sample holder of the TPR unit.
-
Pre-treatment: Heat the sample in a flow of an inert gas (e.g., Argon or Nitrogen) to a specific temperature (e.g., 200°C) to remove any adsorbed water and impurities. Hold at this temperature for a defined period (e.g., 1 hour).
-
Cooling: Cool the sample down to near room temperature under the inert gas flow.
-
Reduction: Switch the gas flow to a reducing gas mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate.
-
Temperature Program: Begin heating the sample at a constant ramp rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).
-
Data Acquisition: The TCD will monitor the hydrogen consumption as a function of temperature. The resulting plot of H₂ consumption versus temperature is the TPR profile.
Visualizations
Caption: Experimental workflow for evaluating copper chromite catalyst stability.
Caption: Relationship between deactivation mechanisms and stabilization strategies.
Caption: General workflow for the regeneration of a deactivated copper chromite catalyst.
References
- 1. air.unimi.it [air.unimi.it]
- 2. US4533648A - Regeneration of copper chromite hydrogenation catalyst - Google Patents [patents.google.com]
- 3. atselektronik.com.tr [atselektronik.com.tr]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. strem.com [strem.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. research.aalto.fi [research.aalto.fi]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. US3645913A - Regeneration of copper oxide and copper chromite catalysts - Google Patents [patents.google.com]
- 10. Enhancing the stability of copper chromite catalysts for the selective hydrogenation of furfural using ALD overcoating (Journal Article) | OSTI.GOV [osti.gov]
- 11. micromeritics.com [micromeritics.com]
- 12. chemijournal.com [chemijournal.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US3699054A - Copper chromite hydrogenation catalyst regeneration process - Google Patents [patents.google.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Electrical Conductivity of CuCrO₂ Thin Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the electrical conductivity of copper chromium oxide (CuCrO₂) thin films.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and processing of CuCrO₂ thin films.
Issue 1: Low Electrical Conductivity or High Resistivity in the Final Thin Film
| Symptom | Possible Cause | Recommended Action | Characterization Technique |
| Film appears blackish or opaque. | Presence of secondary phases like CuO. | Optimize the Cu:Cr precursor ratio to be closer to 1:1. Reduce oxygen partial pressure during deposition and annealing. | X-ray Diffraction (XRD), Raman Spectroscopy |
| Film is highly transparent but has very high resistance. | Incomplete formation of the delafossite (B1172669) crystal structure. | Optimize the annealing temperature and duration. A common temperature range for delafossite phase formation is 600-800°C. | XRD |
| Conductivity is low despite a pure delafossite phase. | Presence of point defects, grain boundaries, or insufficient carrier concentration. | Introduce a p-type dopant such as Magnesium (Mg) or Zinc (Zn) into the precursor material. Optimize annealing conditions to improve crystallinity and reduce defects. | Hall Effect Measurement, X-ray Photoelectron Spectroscopy (XPS) |
| Inconsistent conductivity across the film. | Non-uniform film thickness or inhomogeneous phase distribution. | Ensure uniform substrate heating during deposition and annealing. Optimize deposition parameters (e.g., spin coating speed, sputtering pressure) for uniformity. | Four-Point Probe Mapping, Scanning Electron Microscopy (SEM) |
Issue 2: Poor Film Adhesion or Film Peeling Off the Substrate
| Symptom | Possible Cause | Recommended Action | Characterization Technique |
| Film delaminates from the substrate after deposition or annealing. | Improper substrate cleaning. | Implement a thorough substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water). | Optical Microscopy |
| High residual stress in the film. | Optimize the deposition rate and substrate temperature. A slower deposition rate can reduce stress. | Film Stress Measurement |
Issue 3: Hazy or Cloudy Appearance of the Thin Film
| Symptom | Possible Cause | Recommended Action | Characterization Technique |
| The film is not fully transparent. | High surface roughness or light scattering from large grains or secondary phases. | Optimize deposition and annealing parameters to achieve smaller, more uniform grain sizes. Ensure phase purity by controlling stoichiometry and annealing conditions. | Atomic Force Microscopy (AFM), SEM, UV-Vis Spectroscopy |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high conductivity in CuCrO₂ thin films?
A1: The stoichiometry, or the ratio of copper to chromium, is a critical factor. A Cu:Cr ratio close to 1 is essential for forming the pure delafossite phase, which is necessary for good electrical conductivity. Deviations from this ratio can lead to the formation of insulating secondary phases like CuO or Cr₂O₃, which significantly increase resistivity.
Q2: How does the annealing temperature affect the electrical properties of CuCrO₂ thin films?
A2: The annealing temperature is crucial for the crystallization of the delafossite phase. Insufficient annealing temperatures may result in an amorphous or mixed-phase film with poor conductivity. Conversely, excessively high temperatures can lead to the decomposition of the delafossite phase and the formation of undesirable secondary phases. The optimal annealing temperature typically lies in the range of 600°C to 800°C, depending on the deposition method and substrate.
Q3: Why is doping often necessary to improve the conductivity of CuCrO₂?
A3: Intrinsic CuCrO₂ has a relatively low carrier (hole) concentration. Doping with aliovalent elements, such as substituting Cr³⁺ with Mg²⁺ or Zn²⁺, creates additional holes in the crystal lattice, thereby increasing the carrier concentration and enhancing p-type conductivity.
Q4: What are the common deposition techniques for CuCrO₂ thin films, and how do they compare?
A4: Common techniques include sol-gel, sputtering, pulsed laser deposition (PLD), and metal-organic chemical vapor deposition (MOCVD).
-
Sol-gel is a cost-effective solution-based method that allows for good control over stoichiometry.
-
Sputtering is a physical vapor deposition technique that can produce uniform films over large areas.
-
Pulsed Laser Deposition (PLD) offers precise control over film thickness and stoichiometry.
-
MOCVD can produce high-quality crystalline films at relatively low temperatures. The choice of technique depends on the desired film quality, cost, and scalability.
Q5: How can I confirm the formation of the pure delafossite CuCrO₂ phase?
A5: X-ray Diffraction (XRD) is the primary technique used to identify the crystal structure of the thin film. The diffraction pattern of a pure delafossite CuCrO₂ film will show characteristic peaks corresponding to this phase without the presence of peaks from other phases like CuO or Cr₂O₃. X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the oxidation states of copper and chromium.
Data Presentation
Table 1: Effect of Stoichiometry on the Resistivity of CuCrO₂ Thin Films
| Cu/(Cu+Cr) Ratio | Resistivity (Ω·cm) | Notes | Reference |
| 40% - 50% (Cu-poor to stoichiometric) | ~1000 down to 10 | High |
Controlling phase purity in hydrothermal synthesis of chromium copper oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of chromium copper oxide (CuCrO₂). The focus is on controlling phase purity and addressing common experimental challenges.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues encountered during the synthesis process.
Q1: My final product contains impurity phases like CuO and/or Cu₂O. How can I obtain phase-pure CuCrO₂?
A1: The presence of copper oxide impurities (CuO, Cu₂O) is a common issue. Several factors can be adjusted to favor the formation of the desired delafossite (B1172669) CuCrO₂ phase:
-
Increase Mineralizer (NaOH) Concentration: A sufficiently high concentration of NaOH is often crucial. In many successful syntheses, a significant excess of NaOH is used. The hydroxide (B78521) ions help to control the solubility and oxidation states of the copper and chromium precursors, facilitating the formation of the CuCrO₂ structure.
-
Adjust Reaction Temperature: While lower temperatures (around 180-210 °C) have been attempted, they can sometimes lead to incomplete reactions and the formation of CuO.[1] Increasing the temperature to a range of 220-260 °C can promote the formation of the delafossite phase. However, excessively high temperatures may lead to the formation of other byproducts.
-
Use a Reducing Agent: If you are using a Cu(II) precursor like Cu(NO₃)₂, the copper needs to be reduced to Cu(I) to form CuCrO₂. While some studies suggest that chromium species can act as a reductant, this may not always be efficient.[1] The addition of a mild reducing agent, such as ethylene (B1197577) glycol (EG), can facilitate the reduction of Cu(II) to Cu(I) and promote the formation of phase-pure CuCrO₂.[1]
-
Post-Synthesis Washing: If CuO impurities are present in your final product, a post-synthesis wash with a concentrated ammonia (B1221849) solution can be effective in selectively dissolving and removing the CuO.[1]
Q2: I am observing the spinel phase CuCr₂O₄ as an impurity in my product. What causes this and how can I avoid it?
A2: The formation of the spinel CuCr₂O₄ phase is another common challenge. This impurity can arise from an inappropriate stoichiometric ratio of precursors or non-ideal reaction conditions.
-
Control Precursor Stoichiometry: Ensure an accurate 1:1 molar ratio of copper and chromium precursors. An excess of chromium can lead to the formation of CuCr₂O₄.
-
Optimize Reaction Temperature and Time: The delafossite phase is often favored within a specific temperature window. Temperatures that are too high or reaction times that are too long might promote the formation of the more stable spinel phase under certain conditions. Systematic variation of your reaction time and temperature is recommended to find the optimal conditions for your specific precursor system.
Q3: My reaction yield is very low, or the reaction does not seem to proceed to completion. What can I do?
A3: Low yield or incomplete reaction can be due to several factors related to the reactivity of the precursors and the hydrothermal conditions.
-
Ensure Adequate Mineralizer Concentration: As mentioned, a suitable concentration of a mineralizer like NaOH is critical to dissolve the precursors and facilitate the reaction. Without it, the delafossite phase may only form as a byproduct.[1]
-
Increase Reaction Time and Temperature: Hydrothermal reactions can be slow. Increasing the reaction time (e.g., to 48-60 hours) and temperature (within the optimal range for CuCrO₂) can help drive the reaction to completion.[2]
-
Check Precursor Reactivity: The choice of precursors can significantly impact the reaction. If you are using oxides like Cu₂O and Cr₂O₃, ensure they are of high purity and have a small particle size to maximize reactivity. Using soluble salts like nitrates can sometimes lead to more homogeneous reactions.
Q4: The crystallinity of my CuCrO₂ product is poor, as indicated by broad XRD peaks. How can I improve it?
A4: Poor crystallinity can be addressed by modifying the synthesis conditions to allow for better crystal growth.
-
Increase Reaction Temperature: Higher temperatures generally lead to better crystallinity.
-
Increase Reaction Time: A longer reaction time allows for the crystals to grow larger and more ordered.
-
Optimize pH: Higher pH, achieved through the addition of a mineralizer, has been shown to improve the crystallinity of the delafossite phase.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the hydrothermal synthesis of CuCrO₂?
A1: Common precursors include:
-
Copper sources: Copper(II) nitrate (B79036) (Cu(NO₃)₂·3H₂O), copper(I) oxide (Cu₂O), and copper(II) chloride (CuCl₂·2H₂O).[1][2][3]
-
Chromium sources: Chromium(III) nitrate (Cr(NO₃)₃·9H₂O) and chromium(III) hydroxide (Cr(OH)₃).[2][3]
Q2: What is the role of a mineralizer in the hydrothermal synthesis of CuCrO₂?
A2: A mineralizer, typically a strong base like sodium hydroxide (NaOH), plays a crucial role in controlling the pH of the reaction mixture. This high pH environment increases the solubility of the metal oxide/hydroxide precursors, facilitating their interaction and the subsequent nucleation and growth of the delafossite CuCrO₂ phase.[1][2]
Q3: What is a typical temperature and pressure range for the hydrothermal synthesis of CuCrO₂?
A3: The temperature for hydrothermal synthesis of CuCrO₂ typically ranges from 180°C to 250°C.[1] The pressure is autogenous, meaning it is the pressure generated by the heated solution in the sealed autoclave, and is dependent on the temperature and the filling volume of the autoclave.
Q4: How can I characterize the phase purity of my synthesized this compound?
A4: The primary technique for determining phase purity is Powder X-ray Diffraction (PXRD). The obtained diffraction pattern should be compared with standard diffraction patterns for CuCrO₂ (e.g., JCPDS card no. 39-0247) and potential impurities like CuO, Cu₂O, and CuCr₂O₄.[2]
Data Presentation
The following tables summarize the influence of key experimental parameters on the phase purity of this compound based on reported findings.
Table 1: Effect of Synthesis Temperature on Phase Purity
| Temperature Range | Observed Phases | Remarks |
| 200-210 °C | Major CuO, minor CuCrO₂ | Lower temperatures may lead to incomplete reaction.[1] |
| 240 °C | Nanocrystalline 3R-CuCrO₂ | Successful synthesis of the delafossite phase reported.[1] |
| 400 °C | Single-phase CuCrO₂ | Achieved with Cu₂O and Cr(OH)₃ precursors in supercritical water.[3] |
Table 2: Effect of Mineralizer (NaOH) on Phase Purity
| NaOH Condition | Observed Phases | Remarks |
| No Mineralizer | Delafossite as a by-product | Mineralizer is essential for significant product formation.[1] |
| 5 equivalents | Nanocrystalline 3R-CuCrO₂ | Sufficient mineralizer promotes the desired phase.[1] |
| Excess Mineralizer | Mixture of 2H and 3R-CuCrO₂ | High concentrations can influence the polytype of CuCrO₂.[1] |
Table 3: Effect of Reducing Agent on Phase Purity
| Reducing Agent | Precursors | Observed Phases | Remarks |
| None | Cu(II) and Cr(III) nitrates | CuCrO₂ with CuO impurity | Reduction of Cu(II) may be incomplete.[1] |
| Ethylene Glycol (EG) | Cu(II) and Cr(III) nitrates | Pure 3R-CuCrO₂ | EG facilitates the reduction of Cu(II) to Cu(I).[1] |
Experimental Protocols
Protocol 1: Synthesis of Nanocrystalline CuCrO₂ using Nitrate Precursors
This protocol is adapted from a method for producing phase-pure nanocrystalline CuCrO₂.[2]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave (50 mL capacity)
Procedure:
-
Dissolve 2.6 mmol of Cu(NO₃)₂·3H₂O and 2.6 mmol of Cr(NO₃)₃·9H₂O in 35 mL of deionized water in a beaker under continuous stirring until a homogeneous solution is formed.
-
Add 0.8625 g of NaOH to the solution and continue stirring to dissolve the mineralizer.
-
Transfer the resulting solution to a 50 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 240 °C.
-
Maintain the temperature at 240 °C for 60 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the precipitate by filtration or centrifugation.
-
Wash the product several times with deionized water and then with ethanol (B145695) to remove any residual reactants and byproducts.
-
Dry the final product in an oven at 80 °C for 12 hours.
Protocol 2: Synthesis of CuCrO₂ with a Reducing Agent
This protocol incorporates a reducing agent to facilitate the formation of the Cu(I) state.[1]
Materials:
-
Copper(II) nitrate (Cu(NO₃)₂)
-
Chromium(III) nitrate (Cr(NO₃)₃)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol (EG)
-
Deionized water
-
Teflon-lined stainless steel autoclave (20 mL capacity)
Procedure:
-
Prepare a solution by dissolving equimolar amounts (e.g., 1-3 mmol) of Cu(NO₃)₂ and Cr(NO₃)₃ in a suitable volume of deionized water (e.g., 10 mL).
-
Add a specific amount of NaOH (e.g., 5 equivalents to the metal nitrates) to the solution while stirring to precipitate the metal hydroxides.
-
Add a small amount of ethylene glycol (e.g., 0.1-0.5 mL) to the suspension.
-
Transfer the mixture to a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 200-210 °C for a specified duration (e.g., 24-60 hours).
-
After cooling to room temperature, collect the product by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water and ethanol.
-
If CuO impurities are suspected, wash the product with a 28% ammonia solution to selectively remove them.
-
Dry the purified product in an oven.
Mandatory Visualization
Caption: Experimental workflow for the hydrothermal synthesis of CuCrO₂.
Caption: Key parameters influencing phase purity in CuCrO₂ synthesis.
References
Reducing coke formation on copper chromite catalysts
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for mitigating coke formation on copper chromite catalysts.
Frequently Asked Questions (FAQs)
Q1: What is coke formation and why is it a problem?
A1: Coke formation is the deposition of carbonaceous materials on the catalyst surface.[1][2] This process is a major cause of catalyst deactivation because the deposits physically block access to the active sites and can obstruct the catalyst's pore structure.[3] This leads to a decline in catalytic activity, reduced product selectivity, and a shorter operational lifetime for the catalyst.[1]
Q2: What are the primary causes of coking on copper chromite catalysts?
A2: Coke formation is typically caused by a combination of factors related to reaction conditions and feedstock composition. Key causes include:
-
High Temperatures: Elevated temperatures can accelerate polymerization and condensation reactions of hydrocarbons on the catalyst surface, leading to coke.[2]
-
Low Hydrogen Partial Pressure: In hydrogenation reactions, insufficient hydrogen can lead to incomplete saturation of reactants or intermediates, promoting side reactions that form coke precursors.[4]
-
Feedstock Impurities: The presence of sulfur, nitrogen, or heavy metals in the feedstock can poison the catalyst and accelerate deactivation.[2]
-
Reactant Composition: Certain organic compounds, particularly those with multiple functional groups or unsaturation, can be more prone to forming coke.
Q3: What are the visual or analytical signs of a coked catalyst?
A3: A visually coked catalyst often changes color, typically darkening to a black or dark gray shade. Analytically, coke formation can be confirmed and quantified using several characterization techniques:
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a spent catalyst as it is heated in an oxidizing atmosphere (like air or oxygen). The weight loss corresponds to the amount of coke burned off.
-
Temperature Programmed Oxidation (TPO): Similar to TGA, TPO involves heating the catalyst in an oxygen-containing gas stream and monitoring the evolution of CO2 and CO with a detector. The amount of carbon oxides produced is proportional to the amount of coke. Coke on the metal sites typically oxidizes at lower temperatures (200-400°C) compared to coke on the support (>500°C).[5]
-
Raman Spectroscopy: This technique can provide information about the structure of the carbon deposits. The presence of characteristic "D" (disordered) and "G" (graphitic) bands confirms the graphitic nature of the coke.[6][7]
-
13C MAS NMR Spectroscopy: Solid-state NMR can identify the types of carbon present, confirming if the coke is primarily aromatic in nature.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to coke formation.
Problem: Significant decrease in catalyst activity and/or product yield.
Below is a troubleshooting workflow to identify the potential cause and implement a solution.
Caption: Troubleshooting workflow for catalyst deactivation.
Data on Coking and Mitigation
Optimizing reaction parameters is crucial for minimizing coke formation and extending catalyst life.
Table 1: Effect of Reaction Conditions on Catalyst Stability
| Parameter | Condition | Impact on Coking | Recommendation |
| Temperature | High (>250°C) | Increases rate of coke formation | Operate at the lowest temperature that provides acceptable conversion.[2] |
| Low (<180°C) | Reduces coking but may lower reaction rate | Balance temperature for optimal activity and minimal deactivation. | |
| H₂ Partial Pressure | High | Suppresses coke formation by promoting hydrogenation.[2] | Maintain a high hydrogen-to-reactant ratio. |
| Low | Favors dehydrogenation and polymerization pathways.[4] | Ensure adequate hydrogen supply and pressure. | |
| Feedstock Purity | High Impurity | Contaminants can act as coke precursors or poison active sites.[2] | Implement feedstock pre-treatment or use guard beds.[2] |
| High Purity | Reduces potential for side reactions leading to coke | Use high-purity reactants whenever feasible. |
Experimental Protocols & Methodologies
Protocol 1: Catalyst Regeneration via Oxidation-Reduction
This protocol describes a common method for removing coke and restoring the activity of a deactivated copper chromite catalyst.[8][9]
Objective: To remove carbonaceous deposits (coke) from the catalyst surface and reactivate it.
Materials:
-
Coked copper chromite catalyst
-
Tube furnace with temperature control
-
Gas flow controllers (for N₂, Air/O₂, and H₂)
-
Quartz reactor tube
Procedure:
-
Inert Purge: Place the coked catalyst in the quartz reactor tube inside the furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at ambient temperature to remove any adsorbed reactants.
-
Oxidation (Coke Removal):
-
Switch the gas feed to a diluted oxygen stream (e.g., 5% O₂ in N₂ or clean, dry air).
-
Begin heating the furnace to a target temperature between 250°C and 350°C.[8] A slow heating ramp (e.g., 2-5°C/min) is recommended to avoid excessive heat from the exothermic combustion of coke, which could sinter the catalyst.[10]
-
Hold at the target temperature for 2-4 hours, or until the concentration of CO₂ in the effluent gas (measured by a gas analyzer) returns to baseline, indicating that all coke has been combusted.
-
Cool the catalyst under the inert gas flow to the desired reduction temperature.
-
-
Reduction (Reactivation):
-
Once at the target reduction temperature (typically 150°C - 250°C), switch the gas feed from inert to a reducing gas, such as 5-10% H₂ in N₂.
-
Hold under the reducing atmosphere for 2-4 hours to reduce the copper oxide species back to their active metallic state.[9]
-
Cool the catalyst to the reaction temperature under the reducing gas flow or to room temperature for storage.
-
Safety Note: Hydrogen is highly flammable. Ensure the system is properly purged of oxygen before introducing hydrogen, and vent the exhaust safely. The oxidation step is exothermic and must be carefully controlled.
Caption: Experimental workflow for catalyst regeneration.
Protocol 2: Analysis of Coke by Temperature Programmed Oxidation (TPO)
Objective: To quantify the amount of coke on a spent catalyst.
Materials:
-
Spent copper chromite catalyst (approx. 50-100 mg)
-
TPO analysis instrument (includes a microreactor, furnace, temperature controller, mass flow controllers, and a detector like a TCD or mass spectrometer)
-
Gases: Helium (carrier), 5% O₂ in Helium (analysis gas)
Procedure:
-
Sample Preparation: Accurately weigh 50-100 mg of the spent catalyst and load it into the TPO microreactor.
-
Pre-treatment: Heat the sample to 100-120°C in a flow of helium for 30-60 minutes to remove adsorbed water and volatiles.
-
Analysis:
-
Cool the sample to room temperature.
-
Switch the gas flow to the analysis gas (5% O₂ in He) at a controlled rate (e.g., 30 mL/min).
-
Begin heating the sample from room temperature to ~800°C at a linear ramp rate (e.g., 10°C/min).
-
Continuously monitor the detector signal (e.g., for CO₂ evolution, m/z = 44 if using a mass spectrometer).
-
-
Data Analysis: The amount of coke is determined by integrating the area under the CO₂ evolution peak and calibrating it against a known standard. The temperature at which the peak maximum occurs can provide information about the nature of the coke.
References
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. How to Minimize Catalyst Deactivation in Hydroprocessing Units [eureka.patsnap.com]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Question 10: What causes metal-catalyzed coking (MCC) that obstructs catalyst circulation in CCR reformers? What actions do you take to mitigate MCC formation? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3645913A - Regeneration of copper oxide and copper chromite catalysts - Google Patents [patents.google.com]
- 9. US3642643A - Regeneration of copper oxide and copper chromite catalysts - Google Patents [patents.google.com]
- 10. US4533648A - Regeneration of copper chromite hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Enhancing Optical Transmittance of Sputtered CuCrO2 Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sputtered Copper Chromium Oxide (CuCrO2) films. The following sections offer solutions to common problems encountered during experimentation, focusing on enhancing optical transmittance.
Troubleshooting Guides
Problem: Low Optical Transmittance in As-Deposited Films
Low optical transmittance in sputtered CuCrO2 films is a common issue that can often be traced back to the sputtering parameters and the resulting film composition and structure.
Possible Cause 1: Incorrect Sputtering Power for Copper-Containing Target
-
Explanation: The ratio of copper to chromium in the film is critical for achieving the desired delafossite (B1172669) crystal structure, which is essential for high transparency. An excess of copper can lead to the formation of secondary phases like CuO, which has lower optical transmission.[1][2]
-
Troubleshooting Steps:
-
Optimize Cu Target Power: Systematically vary the sputtering power of the copper or copper oxide (e.g., Cu2O) target while keeping the chromium oxide (Cr2O3) target power constant.[1][2] Start with a lower copper target power and gradually increase it.
-
Characterize Film Composition: Use techniques like Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of your films. A near-stoichiometric Cu:Cr ratio of 1:1 is often ideal for single-phase CuCrO2.[1][3]
-
Analyze Crystal Structure: Employ X-ray Diffraction (XRD) to identify the crystal phases present in the film. The goal is to obtain a single-phase delafossite structure of CuCrO2.[2][4] The presence of CuO or Cr2O3 peaks indicates a non-optimal composition.
-
Possible Cause 2: Non-Optimal Sputtering Atmosphere
-
Explanation: The composition of the sputtering gas can influence the film's properties. The introduction of nitrogen as a reactive gas can, in some cases, improve both optical and electrical properties.[5]
-
Troubleshooting Steps:
-
Introduce Nitrogen: Experiment with introducing a controlled amount of nitrogen (N2) into the argon (Ar) sputtering atmosphere.
-
Vary N2/Ar Ratio: Systematically vary the N2/(Ar + N2) gas flow ratio. A ratio of 40% has been shown to improve transparency.[5]
-
Monitor Film Properties: Characterize the optical transmittance and electrical resistivity of the films deposited under different N2/Ar ratios to find the optimal condition.
-
Problem: Hazy or Opaque Films After Annealing
Post-deposition annealing is a crucial step to crystallize the CuCrO2 film into the delafossite structure. However, improper annealing conditions can degrade the optical properties.
Possible Cause 1: Incorrect Annealing Temperature
-
Explanation: The annealing temperature must be carefully controlled to promote the formation of the single-phase CuCrO2 delafossite structure. Temperatures that are too low may result in incomplete crystallization, while temperatures that are too high can cause the film to become hazy or patchy, leading to a decrease in optical transmittance.[6][7]
-
Troubleshooting Steps:
-
Optimize Annealing Temperature: Perform a series of annealing experiments at different temperatures (e.g., from 600°C to 900°C) in a controlled atmosphere like N2.[6]
-
Structural and Optical Analysis: Use XRD to monitor the crystal structure at each temperature. The emergence of a single-phase CuCrO2 is the target.[6] Measure the optical transmittance to identify the temperature that yields the highest transparency.
-
Visual Inspection: Visually inspect the films after annealing. Any sign of haziness or patchiness indicates a non-optimal temperature.[6][7]
-
Possible Cause 2: Uncontrolled Annealing Atmosphere
-
Explanation: The atmosphere during annealing is critical. Annealing in an inert atmosphere like nitrogen (N2) is generally preferred to prevent unwanted oxidation or reactions.[6]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use a tube furnace with a controlled gas flow system to maintain a pure N2 ambiance during annealing.
-
Control Gas Flow Rate: Maintain a constant N2 flow rate during the annealing process. A flow rate of 300 sccm has been used successfully.[8]
-
Avoid Air Leaks: Ensure the annealing chamber is properly sealed to prevent oxygen from entering, which can lead to the formation of undesirable oxide phases.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical range for optical transmittance of high-quality sputtered CuCrO2 films?
High-quality, single-phase CuCrO2 thin films can achieve an optical transmittance of around 81% in the visible spectrum (at a wavelength of 700 nm).[1][6] However, the transmittance is highly dependent on the deposition and annealing conditions.
Q2: How does the sputtering power of the Cu2O target affect the optical bandgap?
Increasing the Cu2O sputtering power generally leads to a decrease in the optical bandgap of the film.[1] This is often attributed to the formation of a CuO phase, which has a lower optical bandgap than CuCrO2 and Cr2O3.[1]
Q3: What is the effect of annealing temperature on the optical bandgap?
The optical bandgap of sputtered CuCrO2 films tends to decrease as the annealing temperature increases.[6] For instance, the optical bandgap can vary between 3.16 eV and 3.74 eV for films annealed at different temperatures.[6]
Q4: Can the introduction of nitrogen into the sputtering atmosphere really improve transmittance?
Yes, introducing nitrogen into the argon sputtering atmosphere can improve the optical and electrical properties of CuCrO2 thin films.[5] The addition of nitrogen can increase the number of charge carriers and has been shown to result in a transparency of about 73% in the visible region with an N2/(Ar + N2) ratio of 40%.[5]
Q5: What is the trade-off between optical transmittance and electrical conductivity in CuCrO2 films?
CuCrO2 is a promising p-type transparent conducting oxide because it offers a good balance between optical transparency and electrical conductivity.[1][6] Generally, optimizing for the highest optical transmittance might lead to a slight increase in electrical resistivity, and vice-versa. The key is to find the processing window that provides the best combination of both properties for your specific application.
Data Presentation
Table 1: Effect of Cu2O Sputtering Power on Optical and Electrical Properties of CuCrO2 Films
| Cu2O Sputtering Power (W) | Optical Transmittance (~ at 700 nm) | Optical Bandgap (eV) | Electrical Resistivity (Ω-cm) |
| 10 | High | 3.62 | 27.64 K |
| 50 | ~81% | 3.21 | 0.652 |
| 100 | Low | 3.00 | - |
Data synthesized from multiple sources.[1][3]
Table 2: Influence of Annealing Temperature on the Properties of CuCrO2 Films
| Annealing Temperature (°C) | Optical Transmittance (~ at 700 nm) | Optical Bandgap (eV) | Crystal Phase |
| 650 | ~81% | 3.21 | Single-phase CuCrO2 |
| 750 | ~78% | - | Disintegration of single-phase |
| 800 | ~71% | - | Disintegration of single-phase |
| 900 | ~62% | 3.16 | Disintegration of single-phase |
Data synthesized from multiple sources.[6]
Experimental Protocols
1. Dual-Target RF Magnetron Sputtering of CuCrO2 Films
-
Substrate Preparation:
-
Clean quartz substrates sequentially with acetone, methanol, and deionized (DI) water in an ultrasonic bath.
-
Blow-dry the substrates with high-purity nitrogen gas before loading them into the deposition chamber.[1]
-
-
Sputtering Process:
-
Evacuate the sputtering chamber to a base pressure of at least 5 x 10^-7 Torr.[1]
-
Use Cu2O and Cr2O3 as sputtering targets.
-
Introduce ultra-high purity Argon (Ar) as the sputtering gas at a controlled flow rate (e.g., 10 sccm).[1]
-
Set the deposition pressure (e.g., 10 mTorr).
-
Maintain a constant RF power for the Cr2O3 target (e.g., 200 W).[1]
-
Vary the RF power for the Cu2O target (e.g., from 10 W to 100 W) to optimize the film properties.[1]
-
-
Post-Deposition Annealing:
-
Place the as-deposited films in a tube furnace.
-
Purge the furnace with high-purity nitrogen (N2) gas.
-
Heat the furnace to the desired annealing temperature (e.g., 650°C) at a controlled ramp rate.[3]
-
Maintain the annealing temperature for a specific duration in the N2 atmosphere.
-
Cool the furnace down to room temperature naturally under N2 flow.
-
Visualizations
Caption: Experimental workflow for sputtering and characterizing CuCrO2 films.
Caption: Logical relationships between parameters and CuCrO2 film properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of reactively sputter deposited CuCrO 2 thin films using Cu and Cr targets - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00799A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Improving the electrical and optical properties of CuCrO2 thin film deposited by reactive RF magnetron sputtering in controlled N2/Ar atmosphere | Semantic Scholar [semanticscholar.org]
- 6. Effect of Annealing Temperature on Radio Frequency Sputtered p-Type Delafossite Copper Chromium Oxide (CuCrO2) Thin Films and Investigation of Diode Characteristics Forming Transparent pn-Heterojunction | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting phase separation in sol-gel synthesis of CuCr2O4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering phase separation and other issues during the sol-gel synthesis of copper chromite (CuCr₂O₄).
Troubleshooting Guide: Phase Separation
Phase separation, manifesting as a cloudy or precipitated sol, an inhomogeneous gel, or the presence of secondary phases (e.g., CuO, Cr₂O₃) in the final product, is a common challenge in sol-gel synthesis. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My sol becomes cloudy or forms a precipitate immediately after mixing the precursors. What is the cause and how can I fix it?
Answer: This is likely due to rapid, uncontrolled hydrolysis and condensation of the metal precursors before a stable sol can form.
-
Immediate Cause: The reactivity of metal alkoxides or salts with water is too high under the current conditions.
-
Troubleshooting Steps:
-
Introduce a Chelating Agent: The most effective solution is to add a chelating agent to the metal precursor solution before introducing water or other reagents that can trigger hydrolysis. Chelating agents like citric acid or ethylene (B1197577) glycol form stable complexes with the metal ions, reducing their reactivity.[1][2]
-
Control the Rate of Water Addition: If water is part of your solvent system, add it dropwise while vigorously stirring the precursor-chelating agent solution.
-
Lower the Reaction Temperature: Perform the initial mixing steps at a lower temperature (e.g., in an ice bath) to decrease the rate of hydrolysis.
-
A general workflow for troubleshooting premature precipitation is outlined below.
Caption: Troubleshooting workflow for premature precipitation in sol-gel synthesis.
Question: The gel appears inhomogeneous, with dense regions or visible particles. How can this be resolved?
Answer: Gel inhomogeneity suggests that while complete precipitation was avoided, localized areas of faster gelation or aggregation are occurring.
-
Immediate Cause: Non-uniform reaction conditions, including pH gradients or localized concentration differences.
-
Troubleshooting Steps:
-
Optimize pH: The pH of the sol is critical for controlling the hydrolysis and condensation rates and ensuring the stability of the chelated metal complexes.[3][4] Adjust the pH of the solution dropwise with a suitable agent (e.g., ammonium (B1175870) hydroxide) while monitoring with a pH meter and stirring vigorously to ensure homogeneity.[5][6] The optimal pH can be system-dependent, but values are often adjusted to be neutral or slightly basic.[5][7]
-
Improve Stirring: Ensure continuous and vigorous stirring throughout the sol formation and gelation process to maintain a uniform distribution of all components.
-
Adjust Solvent: The choice of solvent can influence precursor solubility and reaction rates. Alcohols like ethanol (B145695) are commonly used.[8] Ensure your precursors are fully dissolved before proceeding.
-
Question: After calcination, XRD analysis shows the presence of CuO and/or Cr₂O₃ phases in addition to the desired CuCr₂O₄ spinel. What went wrong?
Answer: The presence of secondary oxide phases indicates an incomplete reaction or localized stoichiometric imbalances in the gel.
-
Immediate Cause: Insufficient thermal energy for complete spinel formation or poor mixing of copper and chromium species at the molecular level in the precursor gel.
-
Troubleshooting Steps:
-
Optimize Calcination Protocol:
-
Temperature: Ensure the calcination temperature is high enough. Single-phase CuCr₂O₄ is often achieved at temperatures between 600°C and 850°C.[5][9][10] Lower temperatures may require longer calcination times.[5]
-
Duration: Increase the dwell time at the target calcination temperature. A common duration is 3 to 5 hours.[7][8]
-
Heating Rate: A slower heating rate can allow for more controlled removal of organics and a more uniform onset of crystallization.
-
-
Improve Precursor Homogeneity: If calcination adjustments are ineffective, the issue lies with the homogeneity of the dried gel. Revisit the troubleshooting steps for the sol and gel stages, paying close attention to the effectiveness of the chelating agent and pH control. A well-formed, homogeneous gel is crucial for achieving a pure final product.
-
The relationship between synthesis stages and potential phase separation issues is illustrated in the diagram below.
Caption: Key stages in sol-gel synthesis and points where phase separation can occur.
Frequently Asked Questions (FAQs)
Q1: What is the role of a chelating agent in sol-gel synthesis? A1: A chelating agent, such as citric acid, forms a stable ring-like complex with metal ions. This process, known as chelation, stabilizes the metal ions in the solution, preventing their rapid and uncontrolled hydrolysis which would otherwise lead to precipitation.[1][2] It promotes the formation of a homogeneous polymer-like network, ensuring a uniform distribution of different metal cations on a molecular scale.
Q2: Which chelating agents are commonly used for CuCr₂O₄ synthesis? A2: Citric acid is a very common and effective chelating agent.[5][7] The Pechini method, a popular variation of the sol-gel technique, uses citric acid in combination with a polyhydroxy alcohol like ethylene glycol to form a polyester (B1180765) gel.[5]
Q3: What is a typical molar ratio for precursors and chelating agents? A3: A common approach is to use a 2:1 molar ratio of citric acid to the total number of metal ions.[5] For the Pechini method, ethylene glycol might then be added in a 2:1 molar ratio to the citric acid.[5] However, the optimal ratio can vary depending on the specific precursors and desired gel characteristics.
Q4: How does pH affect the sol-gel process for CuCr₂O₄? A4: The pH plays a crucial role in the formation of metal-citrate complexes and influences the rates of hydrolysis and condensation.[3][11] Adjusting the pH, often with ammonium hydroxide (B78521), is a key step to control gel formation.[5][6] The color of the solution can change with pH, indicating differences in the complexes being formed.[3][11] An incorrect pH can lead to incomplete chelation or destabilization of the sol, resulting in phase separation.
Q5: What are the typical calcination temperatures and times for producing phase-pure CuCr₂O₄? A5: Calcination is typically performed in air at temperatures ranging from 600°C to 850°C.[5][9][10] A temperature of 650°C for 5 hours has been shown to produce single-phase spinel, although traces of secondary oxides can be present at shorter times.[5] Higher temperatures, such as 750°C, can achieve the single-phase spinel in less than an hour.[5]
Experimental Protocol Example: Pechini Method
This protocol is a representative example for the synthesis of CuCr₂O₄ nanoparticles. Researchers should adapt it based on their specific equipment and safety protocols.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Citric acid (C₆H₈O₇)
-
Ethylene glycol (HOCH₂CH₂OH)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Precursor Solution: Dissolve stoichiometric amounts of Cu(NO₃)₂·3H₂O and Cr(NO₃)₃·9H₂O in deionized water with stirring to achieve a clear solution. The molar ratio of Cu:Cr should be 1:2.
-
Chelation: Add citric acid to the precursor solution. A typical molar ratio is 2 moles of citric acid for every 1 mole of total metal ions (Cu + Cr). Stir the mixture for 1 hour at room temperature until the citric acid is fully dissolved.
-
Polyesterification: Add ethylene glycol to the solution. A common molar ratio is 2:1 of ethylene glycol to citric acid.
-
pH Adjustment: Gently heat the solution to approximately 80°C on a hotplate with continuous stirring. Slowly add ammonium hydroxide dropwise to adjust the pH to around 7.
-
Gel Formation: Continue to stir the solution at 80-90°C. The solution will gradually become more viscous as water evaporates, eventually forming a thick, transparent gel.
-
Drying: Dry the gel in an oven overnight at a temperature of 120-150°C. The dried gel may appear as a porous, dark solid.
-
Calcination: Grind the dried gel into a fine powder using a mortar and pestle. Calcine the powder in a furnace in an air atmosphere. A typical calcination profile involves ramping to 650°C and holding for 5 hours.[5]
Quantitative Data Summary
| Parameter | Value/Range | Purpose | Common Issues if Deviated | Reference |
| Cu:Cr Molar Ratio | 1:2 | Stoichiometry for CuCr₂O₄ | Formation of secondary phases (CuO, Cr₂O₃) | [8] |
| Chelating Agent:Metal Ratio | Citric Acid:Total Metals = 2:1 | Ensure complete chelation of metal ions | Incomplete chelation, premature precipitation | [5] |
| Polymerizing Agent Ratio | Ethylene Glycol:Citric Acid = 2:1 | Promote polyesterification for a stable gel network | Poor gel formation, inhomogeneous gel | [5] |
| pH of Sol | ~7 | Control hydrolysis/condensation rates | Uncontrolled gelation or precipitation | [5][7] |
| Drying Temperature | 120 - 150 °C | Remove solvent and residual water | Incomplete drying, explosive combustion of gel | [8] |
| Calcination Temperature | 600 - 850 °C | Induce crystallization of the spinel phase | Incomplete reaction, presence of amorphous phases or secondary oxides | [5][9] |
| Calcination Time | 3 - 12 hours | Ensure complete reaction and crystal growth | Incomplete conversion to the desired phase | [5][8] |
References
- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cu-Chromite Catalyzer by Citrate Sol-Gel [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Cu-Chromite Catalyzer by Citrate Sol-Gel [file.scirp.org]
Effect of annealing temperature on CuCrO2 thin film properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the annealing of CuCrO₂ thin films.
Troubleshooting Guides and FAQs
Issue 1: Poor Crystallinity or Incorrect Phase Formation in Annealed CuCrO₂ Thin Films
-
Question: My XRD analysis shows mixed phases (e.g., CuO, CuCr₂O₄) or an amorphous structure after annealing. How can I obtain a single-phase delafossite (B1172669) CuCrO₂ film?
Answer: The formation of single-phase delafossite CuCrO₂ is highly sensitive to the annealing temperature. Annealing at temperatures lower or higher than the optimal range can lead to the formation of secondary phases.[1] For instance, annealing at 550°C and 575°C has been shown to result in mixed CuO and CuCr₂O₄ phases.[2] The optimal annealing temperature to achieve a single-phase delafossite structure is widely reported to be around 650°C.[1][3][4]
Troubleshooting Steps:
-
Verify Annealing Temperature: Ensure your furnace is accurately calibrated. A deviation of even 25-50°C can significantly impact phase purity.
-
Optimize Annealing Temperature: Perform a series of anneals at different temperatures around the expected optimum (e.g., 600°C, 625°C, 650°C, 675°C) to determine the ideal condition for your specific deposition method and substrate.
-
Control Annealing Atmosphere: The annealing ambient is crucial. Annealing in a nitrogen (N₂) atmosphere is commonly used to promote the formation of the Cu⁺ oxidation state required for CuCrO₂.[1][5] Some studies have also investigated the use of a forming gas (a mixture of H₂ and N₂) to reduce Cu²⁺ to Cu⁺ and inhibit the formation of spinel-type CuCr₂O₄.[2]
-
Check Post-Deposition Film Composition: Ensure the as-deposited film has the correct stoichiometry. Any significant deviation in the Cu:Cr ratio can favor the formation of impurity phases.
-
-
Question: The XRD peaks for my CuCrO₂ film are broad, indicating small crystallite size. How can I improve the crystallinity?
Answer: The crystallinity of CuCrO₂ thin films generally improves with increasing annealing temperature. As the temperature increases, the intensity and sharpness of the diffraction peaks corresponding to the delafossite structure tend to increase, which is indicative of better crystal quality and larger grain size.[1]
Troubleshooting Steps:
-
Increase Annealing Temperature: If you are obtaining the correct phase but with poor crystallinity, a modest increase in the annealing temperature (e.g., in 25°C increments) may enhance crystal growth. However, be cautious of overshooting the optimal temperature, which could lead to phase decomposition.
-
Increase Annealing Duration: A longer annealing time at the optimal temperature can sometimes promote grain growth and improve crystallinity.
-
Consider a Two-Step Annealing Process: Some researchers have found success with a two-step annealing process, for example, an initial low-temperature step in a forming gas ambient followed by a higher temperature step in a nitrogen atmosphere.[2]
-
Issue 2: Poor Optical and Electrical Properties
-
Question: My CuCrO₂ thin film has low optical transmittance in the visible region. What could be the cause?
Answer: Low optical transmittance can be attributed to several factors, including the presence of secondary phases, surface roughness, and non-stoichiometry. The highest transmittance for CuCrO₂ films is typically observed when the pure delafossite phase is achieved. For example, a significant increase in optical transmission to ~81% at 700 nm was observed when the annealing temperature was increased to 650°C, corresponding to the formation of single-phase CuCrO₂.[1]
Troubleshooting Steps:
-
Optimize for Phase Purity: Follow the steps outlined in Issue 1 to ensure you are forming a single-phase delafossite structure. The presence of phases like CuO can decrease transmittance.[1]
-
Analyze Surface Morphology: Use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to examine the surface of your film. High surface roughness can increase light scattering and reduce transmittance. Annealing temperature influences grain size and morphology; nanocrystalline growth has been observed in films annealed between 600°C and 900°C.[1]
-
Check for Film Haze: At very high annealing temperatures (e.g., above 900°C), films may become hazy and patchy, leading to a decrease in optical transmittance.[1]
-
-
Question: The electrical resistivity of my p-type CuCrO₂ film is too high. How can I reduce it?
Answer: The electrical resistivity of CuCrO₂ is strongly dependent on the annealing temperature and the resulting phase purity. The lowest resistivity is generally achieved in single-phase delafossite CuCrO₂. One study reported a significant decrease in electrical resistivity from 17.19 Ω·cm to 0.652 Ω·cm as the annealing temperature was increased from 600°C to 650°C, which was attributed to the formation of the single-phase CuCrO₂.[1] At higher temperatures (e.g., 800°C and 900°C), the resistivity can increase dramatically due to the appearance of high-resistivity phases like Cr₂O₃.[1]
Troubleshooting Steps:
-
Fine-Tune Annealing Temperature: Precisely controlling the annealing temperature is critical. The optimal window for low resistivity is often narrow and corresponds to the formation of the pure delafossite phase.
-
Ensure p-type Conductivity: The p-type conductivity of CuCrO₂ arises from intrinsic defects. The annealing conditions, including the atmosphere, can influence the defect chemistry. The hot probe method can be used to confirm the p-type nature of the films.[1]
-
Consider Doping: If intrinsic conductivity is insufficient for your application, doping with elements like magnesium has been explored to enhance the electrical properties of CuCrO₂.
-
Data Presentation
Table 1: Effect of Annealing Temperature on the Properties of RF Sputtered CuCrO₂ Thin Films [1]
| Annealing Temperature (°C) | Crystalline Phase(s) | Average Grain Size (nm) | Optical Transmittance (at 700 nm) | Optical Bandgap (eV) | Electrical Resistivity (Ω·cm) |
| 600 | CuCrO₂ + CuO | 40.22 | ~45% | 3.52 | 17.19 |
| 650 | Single-phase CuCrO₂ | Not specified | ~81% | 3.21 | 0.652 |
| 700 | CuCrO₂ + other phases | Not specified | Decreases | Not specified | Increases |
| 800 | CuCrO₂ + Cr₂O₃ | Not specified | Not specified | Not specified | 162.7 |
| 900 | CuCrO₂ + Cr₂O₃ | 105.31 | Decreases | 3.16 | 351.4 |
Experimental Protocols
1. Thin Film Deposition (RF Magnetron Sputtering Example)
This protocol is a general guideline based on common practices for depositing CuCrO₂ precursor films.
-
Substrate Preparation:
-
Clean the desired substrate (e.g., quartz, glass) sequentially in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
-
Sputtering Deposition:
-
Load the cleaned substrates into the sputtering chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Introduce the sputtering gas (e.g., Argon).
-
Use dual targets, such as Cu₂O and Cr₂O₃, for co-sputtering.[1]
-
Set the desired RF power for each target and the substrate temperature.
-
Deposit the film to the desired thickness.
-
2. Post-Deposition Annealing
-
Furnace Setup:
-
Place the deposited films in a tube furnace.
-
Purge the furnace with the desired annealing gas (e.g., N₂) to create an inert atmosphere.[1]
-
-
Annealing Cycle:
-
Ramp up the temperature to the target annealing temperature (e.g., 650°C) at a controlled rate.
-
Hold the temperature for a specified duration (e.g., 1-5 hours).
-
Cool the furnace down to room temperature naturally.
-
3. Characterization Techniques
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the films. A typical measurement would be performed using a Cu Kα radiation source, scanning a 2θ range from 20° to 80°.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and grain size of the films.
-
UV-Vis Spectroscopy: To measure the optical transmittance and calculate the optical bandgap of the films. Transmittance spectra are typically recorded in the wavelength range of 300-800 nm.
-
Four-Point Probe: To measure the electrical resistivity of the films. This technique is used to determine the sheet resistance, from which the resistivity can be calculated if the film thickness is known.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements (e.g., confirming Cu in the 1+ state and Cr in the 3+ state).[1]
Visualizations
References
Technical Support Center: Mg-Doping of CuCrO₂ for Thermoelectric Applications
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the thermoelectric performance of CuCrO₂ films through Magnesium (Mg) doping.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of Mg-doping on the thermoelectric properties of CuCrO₂? A1: Mg-doping is a key strategy to enhance the p-type thermoelectric performance of CuCrO₂. When Mg²⁺ ions substitute Cr³⁺ ions in the crystal lattice, it creates holes, which significantly increases the electrical conductivity (σ), a crucial component of the thermoelectric figure of merit.[1][2] While the Seebeck coefficient (S) may be slightly adjusted, the primary benefit is the substantial boost in conductivity, leading to an overall improvement in the power factor (PF = S²σ).[3][4]
Q2: What is the typical deposition method for creating Mg-doped CuCrO₂ thin films? A2: Several methods are used, including RF Magnetron Sputtering, Pulsed Laser Deposition (PLD), and sol-gel synthesis.[3][5][6][7] RF sputtering is a common technique that allows for the growth of nanocrystalline films with low surface roughness.[3][8] PLD is also effective for growing epitaxial films on suitable substrates like c-plane sapphire.[7]
Q3: Why is post-deposition annealing necessary and what are the optimal conditions? A3: As-deposited films are often amorphous or nanocrystalline.[3] A post-deposition annealing step is critical to induce crystallization into the desired delafossite (B1172669) (3R) phase.[3][8] The optimal annealing temperature is typically between 550 °C and 600 °C, performed under vacuum for several hours.[3][9] Annealing below this range may result in an incomplete phase transition, while excessively high temperatures can lead to the formation of secondary phases or a decrease in conductivity.[3]
Q4: What are the expected values for the Seebeck coefficient and electrical conductivity? A4: For optimized Mg-doped CuCrO₂ films, the Seebeck coefficient typically ranges from +300 to +500 µV·K⁻¹.[3] Electrical conductivity can vary widely based on doping concentration and film quality, with reported values ranging from approximately 0.1 to over 200 S·cm⁻¹.[3][6][10] An optimized film annealed at 550 °C can exhibit a conductivity of 0.60 S·cm⁻¹ and a Seebeck coefficient of +329 µV·K⁻¹ at 40 °C.[3][11]
Q5: What is the thermoelectric figure of merit (ZT) and why is it important? A5: The dimensionless figure of merit, ZT = (S²σT) / κ (where T is absolute temperature and κ is thermal conductivity), is the ultimate measure of a thermoelectric material's efficiency.[12][13] A higher ZT value indicates a greater ability to convert heat into electrical energy. Optimizing ZT requires maximizing the power factor (S²σ) while minimizing thermal conductivity.[14][15]
Troubleshooting Guide
Problem: My film exhibits very low electrical conductivity after synthesis.
-
Possible Cause 1: Incomplete Crystallization. The film may not have fully transformed into the delafossite crystal structure.
-
Solution: Confirm the crystal phase using X-ray Diffraction (XRD). If the film is amorphous or shows weak diffraction peaks, optimize the post-deposition annealing process. Increase the annealing temperature in increments (e.g., from 500 °C to 650 °C) and ensure the annealing duration (e.g., 4 hours) and atmosphere (primary vacuum) are appropriate.[3]
-
-
Possible Cause 2: Non-optimal Mg Doping Concentration. The concentration of Mg may be too low to create a sufficient number of charge carriers, or too high, leading to impurity phases.
-
Solution: The ideal Mg content is often around 5 at%.[4][7] Concentrations that are too high can exceed the solubility limit and lead to the formation of insulating secondary phases like MgCr₂O₄ or MgO, which can be detected by XRD.[2][16][17] It is recommended to fabricate a series of films with varying Mg concentrations (e.g., 3% to 15%) to identify the optimal level.[4]
-
-
Possible Cause 3: High Surface Roughness. An ultrasmooth surface is crucial as roughness can create "trap" states that scatter charge carriers and reduce conductivity.[1][4]
-
Solution: Optimize deposition parameters to achieve lower surface roughness. DC magnetron sputtering has been shown to produce films with a root-mean-square roughness as low as 0.26 nm.[4] Use Atomic Force Microscopy (AFM) to characterize surface morphology.
-
Problem: My XRD pattern shows unexpected peaks.
-
Possible Cause: Formation of Impurity Phases. If the Mg doping level is too high, secondary phases such as MgCr₂O₄ spinel can form.[2][17] Similarly, improper stoichiometry or annealing conditions can result in CuO or Cu₂O phases.[4]
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Solution: Reduce the Mg concentration in the target material. The solubility limit of Mg in CuCrO₂ can be very low (e.g., 1-2%).[2] Re-evaluate the annealing temperature and atmosphere, as these can influence phase stability.
-
Problem: My Seebeck coefficient measurements are inconsistent or lower than expected.
-
Possible Cause 1: Measurement Error. Inaccurate temperature gradient measurement or poor electrical contact can lead to erroneous Seebeck values.
-
Solution: Ensure your measurement setup is properly calibrated. Use a reference material with a known Seebeck coefficient to validate your system. Ensure good thermal and electrical contacts between the probes and the film surface.
-
-
Possible Cause 2: Anisotropy. Thermoelectric properties can be anisotropic.
-
Solution: Always measure the electrical conductivity and Seebeck coefficient along the same direction of the sample to ensure consistency and avoid misleading results.[18]
-
Data Presentation
Table 1: Effect of Annealing Temperature on Thermoelectric Properties of RF Sputtered CuCrO₂:Mg Films Data measured at 40 °C. Film thickness ~300 nm.
| Annealing Temperature (°C) | Electrical Conductivity (σ) [S·cm⁻¹] | Seebeck Coefficient (S) [µV·K⁻¹] | Power Factor (PF) [µW·m⁻¹·K⁻²] |
| 500 | 0.35 | +335 | 4 |
| 550 | 0.60 | +329 | 6 |
| 600 | 0.40 | +329 | 4 |
| 650 | 0.20 | +329 | 2 |
| Source: Based on data from Sinnarasa et al., 2017.[3] |
Table 2: Influence of Mg Content and Deposition Method on Thermoelectric Performance
| Deposition Method | Mg Content (x in CuCr₁₋ₓMgₓO₂) | Measurement Temp (°C) | Electrical Conductivity (σ) [S/cm] | Power Factor (PF) [µW·m⁻¹·K⁻²] |
| DC Magnetron Sputtering | 0.05 | 125 | - | 120 |
| Pulsed Laser Deposition | 0.05 | 227 (500 K) | 19.6 | - |
| Pulsed Laser Deposition | 0.05 | 427 (700 K) | 0.02 | - |
| Source: Based on data from various studies.[4] |
Experimental Protocols
Protocol 1: Thin Film Synthesis via RF Magnetron Sputtering
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Target Preparation: Synthesize a polycrystalline target of CuCrO₂ doped with the desired atomic percentage of Mg (e.g., 5 at%) via a solid-state reaction method.
-
Substrate Preparation: Use fused silica (B1680970) substrates cleaned sequentially in ultrasonic baths of acetone, ethanol, and deionized water.
-
Deposition:
-
Mount the substrate in the sputtering chamber.
-
Achieve a base pressure of < 10⁻⁶ mbar.
-
Introduce Argon (Ar) as the sputtering gas.
-
Set process parameters (e.g., RF power, Ar pressure, substrate-target distance) according to the specific system.
-
-
Post-Deposition Annealing:
-
Transfer the as-deposited film to a tube furnace.
-
Anneal the film under primary vacuum for 4 hours at a temperature between 500 °C and 650 °C. The optimal temperature is often found to be 550 °C.[3]
-
Allow the furnace to cool naturally to room temperature before removing the sample.
-
Protocol 2: Thermoelectric Property Characterization
-
Structural and Morphological Analysis:
-
Use Grazing Incidence X-ray Diffraction (GIXRD) to confirm the delafossite crystal phase.
-
Use Atomic Force Microscopy (AFM) to evaluate surface roughness and grain size.[3]
-
-
Electrical Conductivity (σ) Measurement:
-
Employ a four-point probe method to measure the sheet resistance of the film at various temperatures.
-
Calculate conductivity using the measured resistance, film thickness, and geometric correction factors.
-
-
Seebeck Coefficient (S) Measurement:
-
Establish a temperature gradient (ΔT) across the length of the film sample using two micro-heaters/coolers.
-
Measure the resulting thermoelectric voltage (ΔV) using two probes.
-
Calculate the Seebeck coefficient as S = -ΔV / ΔT.
-
-
Power Factor (PF) Calculation:
-
Calculate the power factor at each measurement temperature using the formula: PF = S²σ.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermoelectric and Transport Properties of Delafossite CuCrO2:Mg Thin Films Prepared by RF Magnetron Sputtering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and physical effects of Mg-doping on p-type CuCrO2 and CuAl0.5Cr0.5O2 thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. linseis.com [linseis.com]
- 13. Thermoelectrics [thermoelectrics.matsci.northwestern.edu]
- 14. Thermoelectric materials - Wikipedia [en.wikipedia.org]
- 15. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Chromium Coverage of Cu Active Sites in Catalysts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with copper-chromium catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, activation, and use of Cu-Cr catalysts.
| Problem | Potential Causes | Suggested Solutions |
| Low Catalytic Activity | 1. Incomplete reduction of copper species. 2. Encapsulation of Cu active sites by chromium species.[1] 3. Sintering of copper particles.[2][3] 4. Catalyst poisoning.[4][5] | 1. Optimize reduction temperature and time. H₂-TPR can help determine the optimal reduction temperature. 2. Adjust the Cr/Cu ratio; high chromium loading can lead to encapsulation.[1] 3. Ensure proper calcination procedures. Chromium is added to prevent sintering.[2] 4. Identify and remove the source of poison (e.g., sulfur compounds).[5] |
| Poor Selectivity | 1. Non-optimal reaction temperature or pressure. 2. Undesirable active sites due to improper catalyst preparation. 3. Formation of mixed copper-chromium oxide phases with different selectivities.[1] | 1. Systematically vary reaction parameters to find the optimal conditions. 2. Review and refine the catalyst synthesis protocol. The preparation method significantly impacts the catalyst's properties.[6] 3. Characterize the catalyst phases using XRD to correlate with selectivity. |
| Catalyst Deactivation | 1. Sintering of the active copper phase during reaction.[3] 2. Poisoning of active sites by impurities in the feed.[4] 3. Coking or deposition of carbonaceous species on the catalyst surface. 4. Leaching of the active components. | 1. The addition of chromium is intended to improve thermal stability and prevent sintering.[2][3] Re-evaluate the Cr loading and dispersion. 2. Purify the reactant feed to remove potential poisons. 3. Perform regeneration by controlled oxidation to burn off coke. 4. Analyze the post-reaction catalyst composition to check for component loss. |
| Irreproducible Results | 1. Inconsistent catalyst preparation procedure. 2. Variations in precursor materials. 3. Inconsistent activation (reduction) procedure. | 1. Standardize the synthesis protocol, including pH, temperature, and aging time. 2. Use high-purity precursors from a reliable source. 3. Precisely control the temperature ramp rate, final temperature, and gas flow rate during activation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of chromium in copper-based catalysts?
A1: Chromium primarily acts as a structural stabilizer or promoter for the copper catalyst. It helps to prevent the sintering of copper particles at higher temperatures, thereby maintaining the active surface area and extending the catalyst's lifespan.[2][3] Additionally, chromium can influence the electronic properties of copper and the formation of specific active sites, which can affect the catalyst's activity and selectivity.[1]
Q2: How does the Cr/Cu ratio affect the catalyst's performance?
A2: The Cr/Cu ratio is a critical parameter. At low concentrations, chromium can enhance the dispersion of copper and improve activity.[1] However, at high concentrations, chromium oxide species can encapsulate or "cover" the active copper sites, leading to a decrease in catalytic activity.[1] The optimal ratio depends on the specific reaction and operating conditions.
Q3: What are the common methods for preparing Cu-Cr catalysts?
A3: Common preparation methods include:
-
Co-precipitation: This involves the simultaneous precipitation of copper and chromium precursors from a solution, leading to a homogeneous distribution of the components.[7]
-
Impregnation: A porous support material is soaked in a solution containing the copper and chromium precursors, followed by drying and calcination.[1]
-
Thermal Decomposition: Precursors like copper ammonium (B1175870) chromate (B82759) are heated to high temperatures to form the mixed oxide catalyst.[8][9][10]
Q4: Which characterization techniques are essential for Cu-Cr catalysts?
A4: Essential characterization techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phases present (e.g., CuO, CuCr₂O₄, Cr₂O₃) and estimate crystallite size.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of copper and chromium.[1]
-
Temperature-Programmed Reduction (H₂-TPR): To study the reducibility of the copper and chromium species and to understand the interaction between them.[3]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the catalyst components.
Q5: What is the difference between Cu⁺ and Cu⁰ as active sites, and how does chromium influence this?
A5: Both Cu⁺ and Cu⁰ can be active sites, and the optimal species depends on the specific reaction. For example, in some hydrogenation reactions, Cu⁰ is considered the primary active site.[3] Chromium can influence the distribution of copper oxidation states by affecting the reducibility of copper oxides. The formation of copper chromite (CuCr₂O₄) can stabilize copper in the Cu²⁺ state, which upon reduction can form highly dispersed active sites.
Experimental Protocols
Catalyst Synthesis via Co-precipitation
This protocol describes a general method for synthesizing a Cu-Cr catalyst supported on alumina.
-
Preparation of Solutions:
-
Prepare an aqueous solution of copper nitrate (B79036) (Cu(NO₃)₂) and chromium nitrate (Cr(NO₃)₃) with the desired molar ratio.
-
Prepare a separate aqueous solution of a precipitating agent, such as sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃).
-
-
Co-precipitation:
-
Heat both solutions to 60-80 °C.
-
Slowly add the nitrate solution to the precipitating agent solution under vigorous stirring to maintain a constant pH (typically 7-8).
-
A precipitate will form.
-
-
Aging:
-
Continue stirring the slurry at the precipitation temperature for 1-2 hours to allow for aging of the precipitate.
-
-
Filtration and Washing:
-
Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.
-
-
Drying and Calcination:
-
Dry the filter cake overnight at 100-120 °C.
-
Calcine the dried powder in a furnace in air. A typical calcination program is to ramp the temperature to 300-500 °C and hold for 2-4 hours.[11]
-
Catalyst Characterization: H₂-Temperature Programmed Reduction (H₂-TPR)
-
Sample Preparation: Place a known amount of the calcined catalyst (e.g., 50-100 mg) in a quartz U-tube reactor.
-
Pre-treatment: Heat the sample in an inert gas flow (e.g., Ar or N₂) to a specific temperature (e.g., 200 °C) to remove adsorbed water and impurities. Cool down to room temperature.
-
Reduction: Switch the gas flow to a mixture of H₂ in an inert gas (e.g., 5-10% H₂ in Ar) at a constant flow rate.
-
Temperature Program: Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).
-
Data Acquisition: Monitor the H₂ consumption using a thermal conductivity detector (TCD). The resulting plot of H₂ consumption versus temperature provides information on the reduction temperatures of the different metal oxide species.
Visualizations
Caption: Workflow for catalyst synthesis, characterization, and testing.
Caption: Logical flow for troubleshooting catalyst performance issues.
Caption: Relationship between precursor, calcined, and active catalyst states.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-chromium catalysts - candcs [candcs.de]
- 3. researchgate.net [researchgate.net]
- 4. Studies on discontinuous Poisoning of Copper Chromium Oxide Catalyst during Fatty Oil Hydrogenation [jstage.jst.go.jp]
- 5. Poisoning of copper and chromium oxides and copper chromium spinels in the oxidation of carbon monoxide in the presence of sulfur oxides (Journal Article) | OSTI.GOV [osti.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. scielo.br [scielo.br]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Copper chromite - Wikipedia [en.wikipedia.org]
- 10. Copper chromite - Sciencemadness Wiki [sciencemadness.org]
- 11. US7037877B1 - Process for the preparation of copper chromite catalyst - Google Patents [patents.google.com]
Influence of precursor aging time on CuCrO2 thin film properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of precursor aging time on the properties of copper chromium oxide (CuCrO2) thin films.
Frequently Asked Questions (FAQs)
Q1: How does the precursor solution's aging time impact the final CuCrO2 thin film's electrical properties?
A1: The aging time of the precursor solution significantly affects the electrical resistivity of the CuCrO2 thin films. Studies have shown that varying the aging time can alter resistivity over several orders of magnitude. For instance, in a sol-gel spin coating process, increasing the aging time from 0 minutes to 4 hours can lead to a substantial decrease in resistivity, enhancing the film's electrical conductivity.[1][2] An optimal aging time can lead to more favorable electrical properties for applications in transparent optoelectronic devices.[1][2]
Q2: My film exhibits poor optical transmittance. Could the precursor aging time be the cause?
A2: Yes, the aging time of the precursor solution can directly influence the optical transmittance of your CuCrO2 films. The transmittance in the visible light region is dependent on the film's crystallinity and grain size, which are affected by the precursor aging.[1] Lower transmittance may be a result of photon scattering caused by grain boundaries or pores due to poor crystallization, which can be optimized by adjusting the aging time.[1]
Q3: I am observing irregular grain shapes and non-uniform surface morphology in my films. What role does precursor aging play in this?
A3: Precursor aging time is a critical parameter that influences the growth of grains and the overall surface morphology.[1] Without a sufficient aging period, or with a non-optimal one, films can exhibit irregular grain shapes and sizes.[1] One study demonstrated that a precursor solution aged for 2 hours produced a homogenous surface morphology with uniform grain shape and good crystalline size, suggesting an optimal window for aging exists to achieve desired film structures.[1]
Q4: Does the precursor aging time affect the thickness of the spin-coated CuCrO2 film?
A4: Yes, variations in precursor solution aging time can lead to changes in the final film thickness, even when other deposition parameters like spin speed are kept constant.[1] For example, reported thicknesses for films were 120 nm, 122 nm, 111 nm, 139 nm, and 112 nm for aging times of 0 min, 30 min, 1 h, 2 h, and 4 h, respectively.[1] This indicates a non-linear relationship that should be characterized for your specific process.
Troubleshooting Guide
| Issue | Potential Cause Related to Precursor Aging | Troubleshooting Steps |
| High Film Resistivity | The precursor aging time may be sub-optimal. The degree of hydrolysis and condensation in the sol-gel process, which is time-dependent, affects the final film's electrical pathways. | Systematically vary the precursor aging time (e.g., 0 min, 30 min, 1h, 2h, 4h) while keeping all other parameters constant. A 4-hour aging time has been shown to significantly reduce resistivity.[1][2] |
| Low Optical Transmittance | Insufficient or excessive aging can lead to poor crystallinity or the formation of scattering centers (pores, irregular grain boundaries), reducing light transmission.[1] | Correlate transmittance measurements with structural analysis (XRD, SEM) across a range of aging times to find the optimal time that promotes better crystallinity and a more uniform surface. |
| Poor Crystallinity | The chemical reactions (hydrolysis, condensation) within the precursor solution may not have reached an optimal state for forming the desired delafossite (B1172669) crystal structure upon annealing. | Experiment with different aging times. One study found that average crystalline size varied with aging, with values of 18.1 nm, 17.9 nm, 13.1 nm, 12.8 nm, and 10.3 nm for aging times of 0 min, 30 min, 1h, 2h, and 4h respectively (for a specific chelating agent protocol).[1] |
| Inconsistent Results Batch-to-Batch | The precursor solution is not being aged for a consistent amount of time before use, leading to variations in viscosity, particle size, and chemical composition. | Strictly control the aging time for all precursor solutions used in your experiments. Implement a standardized operating procedure that specifies the exact duration between solution preparation and film deposition. |
Data Summary
The following tables summarize quantitative data from a study investigating the effects of precursor aging time on CuCrO2 thin films prepared by a sol-gel spin coating method.[1]
Table 1: Influence of Precursor Aging Time on Electrical and Structural Properties
| Sample Label | Precursor Aging Time | Resistivity (Ω cm) | Average Crystalline Size (nm) | Film Thickness (nm) |
| Sample B | 0 min | 9.90 | 18.1 | 120 |
| Sample C | 30 min | 12.54 | 17.9 | 122 |
| Sample D | 1 h | 4.10 | 13.1 | 111 |
| Sample E | 2 h | 2.42 | 12.8 | 139 |
| Sample F | 4 h | 0.35 | 10.3 | 112 |
| Note: Sample A, prepared without a chelating agent, had a resistivity of 7.01 Ω cm and a crystalline size of 15.2 nm.[1] |
Visualized Workflows and Relationships
Caption: Experimental workflow for CuCrO2 thin film synthesis.
Caption: Influence of aging time on film properties.
Experimental Protocols
Sol-Gel Spin Coating Method for CuCrO2 Thin Film Preparation
This protocol is based on a method described for fabricating p-type CuCrO2 thin films to study the effects of precursor aging.[1]
-
Precursor Solution Preparation:
-
Prepare separate solutions of copper nitrate (B79036) and chromium nitrate.
-
Mix the solutions to create a complex solution. The use of a chelating agent is recommended to influence grain growth.[1]
-
Stir the resulting precursor solution vigorously for a set duration (e.g., 2 hours) to ensure homogeneity.
-
-
Precursor Aging:
-
After initial stirring, let the precursor solution rest, or "age," at room temperature for a specific duration. This study investigated times of 0 minutes, 30 minutes, 1 hour, 2 hours, and 4 hours.[1]
-
-
Film Deposition (Spin Coating):
-
Clean the substrate (e.g., alkali-free glass) thoroughly.
-
Deposit the aged precursor solution onto the substrate.
-
Spin coat the substrate. A typical multi-step process might involve a low-speed spin (e.g., 500 rpm for 10 s) followed by a high-speed spin (e.g., 4000 rpm for 15 s) to ensure uniform coverage.[1]
-
-
Drying and Thermal Treatment:
-
Drying: After spin coating, heat the film on a hot plate at 200°C for 5 minutes to evaporate solvents.[1]
-
Calcination: Calcinate the sample in a tubular furnace at 400°C for 5 minutes to remove precursor residuals.[1]
-
Annealing: Finally, anneal the prepared thin films at 400°C for 15 minutes under a mixed gas atmosphere (e.g., H2/N2 at a 10:90 ratio) to facilitate the reduction of Cu2+ to Cu+ and promote the formation of the delafossite CuCrO2 phase.[1]
-
-
Characterization:
-
Analyze the final films using standard techniques such as X-ray Diffraction (XRD) for crystal structure, Field Emission Scanning Electron Microscopy (FESEM) for surface morphology, UV-Visible Spectroscopy for optical properties, and four-point probe or Hall effect measurements for electrical properties.[1]
-
References
Technical Support Center: Sputtering of CuCrO₂ Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sputter deposition of Copper Chromium Oxide (CuCrO₂) thin films. The following sections address common issues related to the effect of sputtering power on film composition and properties.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems encountered during the sputtering of CuCrO₂ thin films, with a focus on issues arising from sputtering power settings.
| Problem/Observation | Potential Cause(s) related to Sputtering Power | Recommended Solution(s) |
| Film is chromium-rich (Cr-rich), presence of Cr₂O₃ phase detected. | The sputtering power applied to the copper (or copper oxide) target is too low relative to the chromium (or chromium oxide) target. | Gradually increase the sputtering power of the copper-containing target. This will increase the deposition rate of copper species, helping to achieve a stoichiometric Cu:Cr ratio.[1][2] |
| Film is copper-rich (Cu-rich), presence of CuO or Cu₂O phases detected. | The sputtering power of the copper-containing target is too high compared to the chromium-containing target. An excess of copper can lead to the formation of secondary copper oxide phases.[3][4] | Decrease the sputtering power of the copper-containing target. This will reduce the amount of copper arriving at the substrate, preventing the formation of copper-rich secondary phases.[3][4] |
| Poor crystallinity of the delafossite (B1172669) CuCrO₂ phase. | The sputtering power may be outside the optimal range for promoting the growth of the desired crystal structure. Both excessively low and high power can affect the energy of sputtered particles, influencing film growth. | Systematically vary the sputtering power for one of the targets while keeping the other constant to find the optimal power that yields a single-phase delafossite structure. For example, single-phase CuCrO₂ has been achieved with a copper target power of 20 W when the chromium target power was maintained at 100 W.[4][5][6] |
| Low optical transmittance of the thin film. | The presence of secondary phases like CuO, which can be caused by excessively high copper sputtering power, has been reported to lower the overall optical transmission of the film.[1][2] | Optimize the sputtering power to achieve a single-phase CuCrO₂ film, as this phase typically exhibits higher transparency. A decrease in copper content can lead to an increase in transmittance.[4] |
| High electrical resistivity of the film. | If the film is Cr-rich due to low copper sputtering power, the presence of the dielectric Cr₂O₃ phase will lead to high resistivity. Conversely, if the film is significantly Cu-rich with secondary CuO phases, the resistivity might also increase compared to the optimal single-phase CuCrO₂.[4][7] | Adjust the sputtering power to achieve a near-stoichiometric, single-phase CuCrO₂ film, which generally exhibits the lowest resistivity.[4] |
| Inconsistent film composition across different deposition runs. | Fluctuations or instability in the sputtering power supply can lead to run-to-run variations in the sputtering rate and, consequently, the film's stoichiometry. | Ensure the power supplies are stable and properly calibrated. Ramping the power up and down slowly at the beginning and end of a deposition can also help maintain target integrity and ensure consistent sputtering conditions. |
Frequently Asked Questions (FAQs)
Q1: How does sputtering power directly influence the Cu:Cr ratio in the thin film?
A1: Sputtering power has a direct and significant impact on the sputtering rate of the target material. In a co-sputtering setup with separate copper and chromium (or their oxides) targets, increasing the power to the copper target will increase the number of copper atoms ejected from it, leading to a higher copper concentration in the resulting film.[3][8] Conversely, increasing the power to the chromium target will result in a higher chromium concentration. Therefore, the Cu:Cr ratio in the film can be precisely controlled by adjusting the relative sputtering powers of the two targets.[6]
Q2: What is the typical effect of increasing the copper target's sputtering power while keeping the chromium target's power constant?
A2: As the sputtering power of the copper-containing target is increased while the chromium target power is held constant, the composition of the film transitions from being chromium-rich to copper-rich.[1][2] At very low copper power, the film may primarily consist of the Cr₂O₃ phase. As the power increases, the desired single-phase delafossite CuCrO₂ is formed at an optimal power setting.[3][5] Further increasing the copper power leads to an excess of copper, resulting in the formation of secondary phases like CuO.[3][4]
Q3: Can sputtering power affect properties other than composition, such as grain size and surface morphology?
A3: Yes, sputtering power can influence the microstructure of the film. An increase in sputtering power generally leads to an increase in the kinetic energy of the sputtered atoms arriving at the substrate. This can result in a systematic increase in grain size.[4][7] The surface morphology of the films can also be affected by these changes in grain size and crystallinity.
Q4: Is there an optimal sputtering power for achieving high-quality p-type CuCrO₂?
A4: The optimal sputtering power is highly dependent on the specific sputtering system, target materials (metallic or oxide), and other deposition parameters like working pressure, substrate temperature, and gas composition. However, research indicates that for a given set of parameters, there is a specific power ratio between the copper and chromium targets that yields a single-phase delafossite CuCrO₂ film with the best combination of electrical conductivity and optical transparency.[1][2][3] For instance, in one study using Cu and Cr targets, a copper sputtering power of 20 W with a chromium power of 100 W was found to be optimal.[4][5][6] In another study using Cu₂O and Cr₂O₃ targets, a Cu₂O power of 50 W with a Cr₂O₃ power of 200 W yielded single-phase CuCrO₂.[1][2]
Q5: How does the choice of target material (e.g., metallic Cu and Cr vs. ceramic Cu₂O and Cr₂O₃) interact with the sputtering power settings?
A5: The type of target material is a critical factor. Metallic targets (Cu, Cr) are typically sputtered using a DC power source in a reactive oxygen atmosphere. Ceramic oxide targets (Cu₂O, Cr₂O₃) are often sputtered using an RF power source because they are less conductive.[4][5][6] RF sputtering generally has lower deposition rates than DC sputtering.[9] Therefore, the required power settings to achieve a stoichiometric film will differ significantly between these two methods. The goal remains the same: to balance the arrival rates of copper and chromium species at the substrate.
Quantitative Data Summary
The following tables summarize the quantitative relationship between sputtering power and the resulting thin film composition from various studies.
Table 1: Effect of Cu-Target Power on Film Composition (Cr-Target Power Constant)
| Cu-Target Power (W) | [Cu]/[Cr] Atomic Ratio | Resulting Film Phase(s) | Reference |
| 10 | 0.59 | CuCr₂O₄ | [3] |
| 14 | - | CuCr₂O₄ + CuCrO₂ | [3] |
| 18 | - | CuCr₂O₄ + CuCrO₂ | [3] |
| 22 | ~1.0 | CuCrO₂ | [3] |
| 32 | - | CuCrO₂ + CuO | [3] |
| 42 | - | CuCrO₂ + CuO | [3] |
| 52 | 2.02 | CuCrO₂ + CuO | [3] |
Table 2: Effect of Cu₂O Sputtering Power on Film Composition (Cr₂O₃ Power at 200 W)
| Cu₂O Sputtering Power (W) | Cu:Cr Atomic Ratio | Resulting Film Phase(s) | Reference |
| 10 | 1:5.55 | Cr₂O₃ rich | [1][2] |
| 50 | 1:1.06 | Single-phase CuCrO₂ | [1][2] |
| 100 | 1:0.35 | CuO rich | [1][2] |
Table 3: Effect of Copper Sputtering Power on Film Composition (Chromium Power at 100 W)
| Copper Sputtering Power (W) | Cu:Cr Atomic Ratio | Resulting Film Phase(s) | Reference |
| 10 | - | Cr₂O₃-rich phase | [4][7] |
| 20 | 1:1.04 | Single-phase CuCrO₂ | [4][5][6] |
| 30 | - | CuCrO₂ + CuO | [4][7] |
| 40 | - | CuCrO₂ + CuO | [4][7] |
Experimental Protocols
Methodology for Co-sputtering from Metallic Targets in a Reactive Atmosphere
-
Target Material: High-purity copper (Cu) and chromium (Cr) targets.
-
Power Sources: A DC source is typically used for the metallic copper target, while an RF source is often employed for the chromium target to ensure stable plasma, especially in a reactive oxygen environment.[4][5][6]
-
Substrate: Quartz or sapphire substrates are commonly used.
-
Sputtering Chamber Preparation: The chamber is evacuated to a high vacuum base pressure (e.g., 5×10⁻⁷ Torr).
-
Deposition Parameters:
-
Substrate Temperature: Held constant at a temperature suitable for film growth, for example, 400 °C.[4][5][6]
-
Working Pressure: Maintained at a few millitorr (e.g., 10 mTorr) by introducing a mixture of Argon (Ar) and Oxygen (O₂) gas.
-
Sputtering Power: The power to one target (e.g., Cr) is kept constant (e.g., 100 W), while the power to the other target (e.g., Cu) is systematically varied (e.g., from 10 W to 40 W) to control the film's stoichiometry.[4][5][6]
-
-
Post-Deposition Annealing: After deposition, the films are typically annealed in a nitrogen (N₂) atmosphere at high temperatures (e.g., 800 °C for 10 hours) to promote the formation of the crystalline delafossite CuCrO₂ phase.[4][5][6]
Methodology for Co-sputtering from Ceramic Oxide Targets
-
Target Material: High-purity cuprous oxide (Cu₂O) and chromium oxide (Cr₂O₃) targets.
-
Power Sources: RF power sources are used for both ceramic targets.
-
Substrate: Quartz substrates are a common choice.
-
Sputtering Chamber Preparation: The chamber is evacuated to a high vacuum base pressure.
-
Deposition Parameters:
-
Substrate Temperature: Can be held at an elevated temperature, for instance, 400 °C.[1][2]
-
Working Pressure: Maintained at a constant level (e.g., 10 mTorr) with Argon gas.
-
Sputtering Power: The power for the Cr₂O₃ target is kept constant (e.g., 200 W), while the Cu₂O target power is varied (e.g., from 10 W to 100 W) to adjust the Cu:Cr ratio in the film.[1][2]
-
-
Post-Deposition Annealing: The deposited films undergo an annealing process in a nitrogen (N₂) atmosphere (e.g., at 650 °C for 4 hours) to crystallize the CuCrO₂ phase.[1][2]
Visualizations
Caption: Logical workflow of sputtering power's effect on film properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Characterization of reactively sputter deposited CuCrO2 thin films using Cu and Cr targets - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of reactively sputter deposited CuCrO 2 thin films using Cu and Cr targets - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00799A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. FAQ for Sputtering Target [sputtertargets.net]
Validation & Comparative
A Comparative Guide to the Photocatalytic Efficiency of Chromium Copper Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photocatalytic efficiency of chromium copper oxide-based materials against common alternatives like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO). The information is tailored for researchers and professionals in drug development and related scientific fields, offering a detailed look at experimental data, protocols, and reaction mechanisms.
Quantitative Performance Data
The following tables summarize the photocatalytic performance of this compound (specifically CuCrO₂ and CuCr₂O₄), TiO₂, and ZnO in two key applications: dye degradation and hydrogen production. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources, and experimental conditions should be considered when interpreting the results.
Table 1: Photocatalytic Dye Degradation Efficiency
| Photocatalyst | Target Dye | Catalyst Loading | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| CuCrO₂ | Methylene Blue | Not Specified | Sunlight | 90 | 88 | [1] |
| CuCr₂O₄ | Rhodamine B | 0.4 g/L | Visible Light (with H₂O₂) | Not Specified | 96.8 | [2] |
| CuCr₂O₄ | Methylene Blue | 0.4 g/L | Visible Light (with H₂O₂) | Not Specified | 99.5 | [2] |
| TiO₂ | Methylene Blue | 0.05% wt | UV Light | 120 | ~35 | [3] |
| ZnO | Methylene Blue | 0.05% wt | UV Light | 120 | ~35 | [3] |
| CuO | Methylene Blue | Not Specified | Sunlight | 150 | 65 | [4] |
Note: The efficiency of dye degradation is highly dependent on experimental parameters such as pH, catalyst concentration, and the intensity of the light source.[5][6]
Table 2: Photocatalytic Hydrogen Production Rate
| Photocatalyst | Sacrificial Agent | Co-catalyst | Light Source | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Reference |
| CuCrO₂ | Ethanol | None | Xe-Hg lamp | ~5 | [6] |
| CuCrO₂-WO₃ | Water | None | High-pressure mercury lamp | Trace amounts | [7] |
| CuCrO₂-ZnO | Water | None | High-pressure mercury lamp | Trace amounts | [7] |
| CuCr₂O₄/g-C₃N₄ (3 wt%) | Glycerol | None | Visible Light | 30 times > pure g-C₃N₄ | [5] |
| TiO₂ | Methanol | 1.0 wt% Pt | UV-Vis | ~150 | [8] |
| ZnO (nanofibers) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| CuO/TiO₂ (1.3 wt% CuO) | Glycerol | None | UV-LED (365 nm) | 2061 | [10] |
Note: The rate of hydrogen production is significantly influenced by the choice of sacrificial agent, the presence and type of co-catalyst, and the light source used.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of photocatalytic experiments. Below are generalized protocols for dye degradation and hydrogen production based on common practices found in the literature.
Protocol 1: Photocatalytic Dye Degradation
This protocol outlines a typical procedure for evaluating the photocatalytic degradation of an organic dye, such as Methylene Blue or Rhodamine B.
1. Materials and Reagents:
- Photocatalyst powder (e.g., CuCrO₂, CuCr₂O₄, TiO₂, ZnO)
- Organic dye (e.g., Methylene Blue, Rhodamine B)
- Deionized water
- pH adjustment solutions (e.g., HCl, NaOH)
- Light source (e.g., Xenon lamp with appropriate filters for visible or UV light, or natural sunlight)
- Magnetic stirrer and stir bar
- Centrifuge
- UV-Vis Spectrophotometer
2. Procedure:
- Prepare a stock solution of the target dye in deionized water (e.g., 10-20 ppm).
- Disperse a specific amount of the photocatalyst in the dye solution (e.g., 0.4 g/L).[2]
- Adjust the pH of the suspension to the desired value.
- Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.
- Take an initial sample and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer. This is the initial concentration (C₀).
- Place the reactor under the light source and begin irradiation while continuously stirring the suspension.
- At regular time intervals (e.g., every 15 or 30 minutes), withdraw an aliquot of the suspension.[12]
- Centrifuge the withdrawn sample to separate the photocatalyst.
- Measure the absorbance of the supernatant at λmax to determine the concentration of the dye at time 't' (Cₜ).
- The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100.[6]
Protocol 2: Photocatalytic Hydrogen Production
This protocol describes a general method for assessing the hydrogen evolution capabilities of a photocatalyst.
1. Materials and Reagents:
- Photocatalyst powder
- Deionized water
- Sacrificial agent (e.g., methanol, ethanol, glycerol)[5][6]
- Co-catalyst precursor (optional, e.g., H₂PtCl₆)
- Inert gas for purging (e.g., Argon, Nitrogen)
- Gas-tight photoreactor with a quartz window
- Light source (e.g., Xenon lamp, Mercury lamp)
- Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)
2. Procedure:
- Disperse a known amount of the photocatalyst in an aqueous solution containing a sacrificial agent (e.g., 10 vol% glycerol).[5]
- If a co-catalyst is used, it can be loaded onto the photocatalyst via photodeposition or impregnation prior to the experiment.
- Transfer the suspension to the photoreactor.
- Seal the reactor and purge the system with an inert gas for a sufficient time (e.g., 30 minutes) to remove any dissolved oxygen.[5]
- Position the reactor under the light source and begin irradiation while maintaining constant stirring.
- At regular time intervals, collect a sample of the gas from the headspace of the reactor using a gas-tight syringe.
- Analyze the collected gas sample using a gas chromatograph to quantify the amount of hydrogen produced.
- The rate of hydrogen evolution is typically reported in micromoles per gram of catalyst per hour (μmol g⁻¹ h⁻¹).
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate the experimental workflow for photocatalytic efficiency validation and the proposed reaction mechanisms.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05779D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Performance Showdown: CuCrO₂ Takes on Other P-Type Transparent Conducting Oxides
A deep dive into the comparative performance of Copper(I) Chromite (CuCrO₂) against other leading p-type transparent conducting oxides (TCOs), supported by experimental data and detailed methodologies, for researchers and scientists in materials science and drug development.
The quest for high-performance p-type transparent conducting oxides (TCOs) is a critical frontier in the development of transparent electronics, photovoltaics, and next-generation sensing technologies. Among the promising candidates, Copper(I) Chromite (CuCrO₂) has emerged as a material of significant interest. This guide provides an objective comparison of the performance of CuCrO₂ with other notable p-type TCOs, including Nickel Oxide (NiO) and Strontium Copper Oxide (SrCu₂O₂).
At a Glance: Key Performance Metrics
The efficacy of a p-type TCO is primarily judged by its electrical conductivity, hole mobility, and optical transparency in the visible spectrum. A delicate balance between these often-competing properties is the ultimate goal. The following tables summarize the quantitative performance data for CuCrO₂ and its counterparts, compiled from various research findings. It is important to note that the performance of these materials is highly dependent on the fabrication method, doping strategies, and processing conditions.
| Material | Deposition Method | Conductivity (S/cm) | Hole Mobility (cm²/Vs) | Carrier Concentration (cm⁻³) | Optical Transmittance (%) | Band Gap (eV) |
| CuCrO₂ | Pulsed Laser Deposition (PLD) | ~1 - 10 | ~0.1 - 1 | ~10¹⁷ - 10¹⁸ | > 60 | ~3.1 - 3.3 |
| Mg-doped CuCrO₂ | RF Sputtering | up to 220 | ~0.1 - 5 | ~10¹⁹ - 10²¹ | ~30 - 70 | ~3.2 |
| N-doped CuCrO₂ | RF Sputtering | ~10 - 50 | ~1 - 10 | ~10¹⁸ - 10¹⁹ | > 60 | ~3.1 |
| NiO | Sputtering | ~10⁻⁶ - 10⁻² | ~0.1 - 1 | ~10¹³ - 10¹⁸ | > 80 | ~3.6 - 4.0 |
| Li-doped NiO | Sol-Gel | up to 10 | ~1 - 10 | ~10¹⁹ - 10²⁰ | > 80 | ~3.7 |
| SrCu₂O₂ | Pulsed Laser Deposition (PLD) | ~10⁻³ - 1 | ~0.1 - 5 | ~10¹⁶ - 10¹⁷ | > 70 | ~3.3 |
| K-doped SrCu₂O₂ | Pulsed Laser Deposition (PLD) | ~1 - 10 | ~1 - 10 | ~10¹⁷ - 10¹⁸ | > 70 | ~3.3 |
Table 1: Comparative Performance of P-Type TCOs. This table highlights the typical range of electrical and optical properties for undoped and doped CuCrO₂, NiO, and SrCu₂O₂. The values are indicative and can vary significantly with deposition parameters.
In-Depth Analysis of Performance
CuCrO₂: As a delafossite (B1172669) oxide, CuCrO₂ exhibits a unique crystal structure that is conducive to p-type conductivity. Undoped CuCrO₂ generally shows moderate conductivity and good transparency.[1] A significant advantage of CuCrO₂ lies in its susceptibility to performance enhancement through doping. Magnesium (Mg) has been a particularly effective dopant, substantially increasing the hole concentration and, consequently, the electrical conductivity, with some reports showing values as high as 220 S/cm.[2] Nitrogen doping has also been shown to improve mobility.[3] However, high levels of doping in CuCrO₂ can sometimes lead to a decrease in optical transparency.[3]
NiO: Nickel oxide is a wide-bandgap semiconductor that is inherently p-type due to nickel vacancies. Its primary advantage is its excellent optical transparency, often exceeding 80% in the visible range.[4] However, undoped NiO typically suffers from very low electrical conductivity.[4] Doping with monovalent cations like lithium (Li) can significantly enhance the conductivity by increasing the hole concentration.[5] Despite these improvements, achieving high conductivity in NiO while maintaining high transparency remains a challenge.
SrCu₂O₂: Strontium copper oxide is another promising p-type TCO with a wide band gap and good transparency.[6] Its crystal structure, different from the delafossite structure of CuCrO₂, also allows for p-type conduction. Doping with elements like potassium (K) has been shown to improve its electrical properties.[6] While its performance is comparable to undoped CuCrO₂, it has not yet reached the high conductivity levels seen in heavily doped CuCrO₂.
Experimental Protocols for Characterization
The reliable comparison of p-type TCOs hinges on standardized and accurate measurement techniques. Below are the detailed methodologies for the key experiments cited in the performance data.
Electrical Conductivity and Sheet Resistance: Four-Point Probe Method
The four-point probe method is a standard technique to measure the sheet resistance of thin films, which can then be used to calculate conductivity.
-
Principle: A linear array of four equally spaced probes is brought into contact with the material. A direct current is passed through the two outer probes, and the voltage is measured between the two inner probes. This configuration minimizes the influence of contact resistance on the measurement.
-
Procedure:
-
The thin film sample is placed on an insulating stage.
-
The four-point probe head is gently lowered onto the surface of the film.
-
A known DC current (I) is applied through the outer two probes using a source meter.
-
The resulting voltage drop (V) across the inner two probes is measured using a voltmeter.
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I).
-
The electrical conductivity (σ) is then determined by σ = 1 / (Rs * t), where 't' is the thickness of the film.
-
Carrier Concentration and Mobility: Hall Effect Measurement
Hall effect measurements provide crucial information about the type of charge carriers (p-type or n-type), their concentration, and their mobility.
-
Principle: When a current-carrying conductor is placed in a magnetic field perpendicular to the current flow, a voltage, known as the Hall voltage, is generated in the direction perpendicular to both the current and the magnetic field. The polarity of this voltage indicates the charge carrier type, and its magnitude is related to the carrier concentration.
-
Procedure:
-
A rectangular or van der Pauw geometry sample is prepared with four electrical contacts.
-
A constant current (I) is passed through two of the contacts.
-
A uniform magnetic field (B) is applied perpendicular to the plane of the sample.
-
The Hall voltage (Vн) is measured across the other two contacts.
-
The Hall coefficient (Rн) is calculated as Rн = (Vн * t) / (I * B), where 't' is the film thickness. For p-type materials, Rн is positive.
-
The carrier concentration (p) is determined by p = 1 / (q * Rн), where 'q' is the elementary charge.
-
The hole mobility (μ) is then calculated using the relation μ = σ / (p * q), where σ is the conductivity obtained from the four-point probe measurement.
-
Optical Transmittance and Band Gap: UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the optical transmittance of the TCO thin films and to estimate their optical band gap.
-
Principle: This technique measures the amount of light that passes through a sample as a function of wavelength. The transmittance spectrum reveals the transparency of the material in the visible range and the absorption edge in the UV region, which is related to the band gap.
-
Procedure:
-
The TCO thin film deposited on a transparent substrate (e.g., glass or quartz) is placed in the sample holder of a UV-Vis spectrophotometer.
-
A reference spectrum of the bare substrate is also recorded to correct for its absorption and reflection.
-
The transmittance spectrum of the thin film is measured over a wavelength range typically from 200 nm to 800 nm.
-
The average transmittance in the visible region (400-700 nm) is calculated from the spectrum.
-
To determine the optical band gap (Eg), the absorption coefficient (α) is calculated from the transmittance data.
-
A Tauc plot of (αhν)² versus photon energy (hν) is constructed. For a direct band gap semiconductor, this plot will have a linear region.
-
The band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)² = 0).
-
Visualizing the Comparison and Workflow
To better illustrate the relationships and processes involved, the following diagrams are provided in the DOT language.
Figure 1: Comparative performance of p-type TCOs.
Figure 2: Experimental workflow for TCO characterization.
Conclusion
CuCrO₂ stands out as a highly versatile p-type TCO with a strong potential for high electrical conductivity through effective doping strategies. While NiO offers superior transparency, its conductivity remains a significant hurdle. SrCu₂O₂ presents a balanced profile but has yet to demonstrate the high-end performance of doped CuCrO₂. The choice of the optimal p-type TCO will ultimately depend on the specific application requirements, balancing the trade-off between electrical conductivity and optical transparency. Continued research into novel doping approaches and synthesis techniques for all these materials is crucial for advancing the field of transparent electronics.
References
A Researcher's Guide to Phase Identification in Copper-Chromium-Oxide Systems using X-Ray Diffraction
For researchers, scientists, and professionals in drug development, precise material characterization is paramount. In the realm of copper-chromium-oxide systems, which find applications in catalysis, pigments, and various industrial processes, X-ray Diffraction (XRD) stands out as a powerful and indispensable tool for phase identification and quantification. This guide provides an objective comparison of XRD analysis for discerning the primary crystalline phases—copper chromate (B82759) (CuCrO₄), copper chromite (CuCr₂O₄), and delafossite (B1172669) copper chromium oxide (CuCrO₂)—supported by experimental data and detailed protocols.
Unraveling the Crystal Structures: A Comparative Overview
The copper-chromium-oxide system can form several distinct crystalline structures, each with unique properties. XRD analysis allows for the unambiguous identification of these phases by detecting their characteristic diffraction patterns. The three primary phases of interest are:
-
Copper Chromate (CuCrO₄): A compound known for its use in various chemical reactions.
-
Copper Chromite (CuCr₂O₄): A spinel-structured material often employed as a catalyst.[1]
-
Delafossite Copper Chromium Oxide (CuCrO₂): A p-type semiconductor with applications in transparent conducting films.
The fundamental differences in their crystal lattices result in unique sets of d-spacings, which are clearly distinguishable in an XRD pattern.
Comparative Analysis of XRD Data
The performance of XRD in identifying these phases is best illustrated by comparing their standard diffraction patterns. The following tables summarize the key crystallographic information and expected XRD peak positions for each phase, based on data from the Joint Committee on Powder Diffraction Standards (JCPDS) database and published literature.
Table 1: Crystallographic Data for Copper-Chromium-Oxide Phases
| Phase | Chemical Formula | Crystal System | Space Group | JCPDS Card No. |
| Copper Chromite | CuCr₂O₄ | Tetragonal | I4₁/amd | 34-0424[2] |
| Delafossite | CuCrO₂ | Rhombohedral | R-3m | 39-0247[3], 89-6744[4] |
| Copper(II) Oxide | CuO | Monoclinic | C2/c | 48-1548[5] |
Note: A specific JCPDS card for CuCrO₄ was not prominently found in the search results; however, its diffraction pattern is distinct from the other phases.
Table 2: Comparison of Major XRD Peaks (2θ) for Copper-Chromium-Oxide Phases (Cu Kα radiation, λ = 1.5406 Å)
| CuCr₂O₄ (Spinel)[6] | CuCrO₂ (Delafossite)[3] | CuO (Tenorite)[5] |
| 2θ (°) | (hkl) | 2θ (°) |
| 30.0 | (211) | 31.5 |
| 35.7 | (220) | 36.5 |
| 37.7 | (311) | 41.0 |
| 42.7 | (400) | 62.7 |
| 53.8 | (332) | 71.9 |
| 56.8 | (440) | 74.9 |
| 62.3 | (531) |
This table presents a selection of the most intense peaks for qualitative phase identification. The presence of secondary phases, such as CuO, is common in the synthesis of copper-chromium-oxides and can be identified by its characteristic peaks.[7]
Experimental Protocol for XRD Analysis
A standardized experimental protocol is crucial for obtaining high-quality, reproducible XRD data. The following outlines a typical procedure for the analysis of powdered copper-chromium-oxide samples.
1. Sample Preparation:
-
Grinding: The sample should be finely ground to a uniform particle size, typically less than 10 µm, to ensure random orientation of the crystallites and minimize preferred orientation effects. An agate mortar and pestle are commonly used.
-
Homogenization: Ensure the powder is thoroughly mixed to be representative of the bulk material.
-
Mounting: The powdered sample is carefully packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.
2. XRD Instrument Parameters:
The following table provides a range of typical instrument settings for the analysis of copper-chromium-oxide systems.
Table 3: Typical XRD Instrument Parameters
| Parameter | Typical Value/Range |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 30-40 mA |
| Scan Range (2θ) | 10° - 80° |
| Step Size | 0.02° - 0.05° |
| Scan Speed/Time per Step | 1 - 10 s |
| Divergence Slit | 1° |
| Receiving Slit | 0.1 - 0.3 mm |
3. Data Collection and Analysis:
-
The sample is placed in the diffractometer, and the scan is initiated.
-
The resulting diffraction pattern (intensity vs. 2θ) is then processed using appropriate software.
-
Phase identification is performed by comparing the experimental peak positions and intensities with reference patterns from a database such as the ICDD's Powder Diffraction File™ (PDF®).
Workflow for Phase Identification
The logical flow of XRD analysis for phase identification in copper-chromium-oxide systems can be visualized as follows:
Quantitative Phase Analysis: The Rietveld Refinement Method
Beyond simple phase identification, XRD can provide quantitative information on the relative amounts of each phase in a mixture. The Rietveld refinement method is a powerful technique for this purpose. It involves fitting a calculated diffraction pattern, based on the crystal structure models of the identified phases, to the experimental data.
The refinement process adjusts various parameters, such as lattice parameters, atomic positions, and peak profile functions, to minimize the difference between the observed and calculated patterns. The scale factors obtained from a successful refinement are directly proportional to the weight fraction of each phase in the mixture.
Table 4: Example of Quantitative Phase Analysis of a Copper-Chromium-Oxide Mixture using Rietveld Refinement
| Phase | Crystal System | Space Group | Refined Lattice Parameters (Å) | Weight Fraction (%) | Goodness of Fit (χ²) |
| β₁-CuCr₂O₄ | Tetragonal | I4₁/amd | a = 5.43, c = 10.12 | 10.0 | 1.5 |
| β₂-CuCr₂O₄ | Tetragonal | I-42d | a = 5.89, c = 9.87 | 87.3 | |
| CuCrO₂ | Rhombohedral | R-3m | a = 2.97, c = 17.10 | 2.7 |
This hypothetical data is based on a study that identified two distinct crystal structures for CuCr₂O₄ (β₁ and β₂) and a CuCrO₂ impurity in a synthesized sample.The goodness of fit (χ²) is an indicator of the quality of the refinement, with values close to 1 indicating a good fit.
Conclusion
X-ray diffraction is an essential analytical technique for the phase identification and quantification of copper-chromium-oxide systems. The distinct crystal structures of CuCrO₄, CuCr₂O₄, and CuCrO₂ give rise to unique diffraction patterns, enabling their unambiguous identification. By following a standardized experimental protocol and employing advanced analysis methods like Rietveld refinement, researchers can obtain detailed and reliable information about the composition and crystal structure of their materials. This guide provides a foundational framework for utilizing XRD to its full potential in the research and development of materials within the copper-chromium-oxide family.
References
A Comparative Guide to the Catalytic Activity of Copper Chromite and Copper Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic activities of copper chromite and copper oxide, two widely utilized catalysts in industrial and laboratory settings. This document summarizes their performance in key chemical transformations, presents detailed experimental protocols for their synthesis and application, and visualizes the underlying processes to aid in catalyst selection and experimental design.
At a Glance: Key Differences in Catalytic Performance
| Catalyst | Primary Applications | Key Strengths |
| Copper Chromite (CuCr₂O₄) | Hydrogenation of esters, aldehydes, ketones, and nitro compounds. | High selectivity for the reduction of functional groups without affecting aromatic rings.[1] |
| Copper (II) Oxide (CuO) | Oxidation of alcohols and carbon monoxide. | Efficient for selective oxidation to aldehydes and complete oxidation of CO. |
I. Hydrogenation Reactions: A Focus on Selectivity
Copper chromite is a well-established and highly effective catalyst for hydrogenation reactions, particularly where selectivity is crucial.[1] It is the industrial catalyst of choice for the hydrogenation of fatty acid esters to fatty alcohols and for the conversion of furfural (B47365) to furfuryl alcohol.[2][3] In contrast, while copper-based catalysts are used in hydrogenation, copper oxide itself is less commonly employed directly for these reactions compared to the more robust copper chromite.
A. Hydrogenation of Furfural to Furfuryl Alcohol
The selective hydrogenation of the carbonyl group in furfural to produce furfuryl alcohol is a significant industrial process. Copper chromite is a key catalyst for this transformation.[3]
Experimental Data: Hydrogenation of Furfural
| Catalyst | Temperature (°C) | Pressure (kPa) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) |
| Copper Chromite | 125 | 827 | >95 | High |
B. Hydrogenation of Nitrobenzene to Aniline
The reduction of nitroaromatics to anilines is a fundamental reaction in the synthesis of dyes, pharmaceuticals, and agrochemicals. Copper chromite is known for its ability to selectively hydrogenate the nitro group without affecting the aromatic ring.[1] While copper catalysts, in general, are used for this reaction, specific comparative data for copper oxide under the same conditions as copper chromite is limited. One study noted that unreduced copper chromite is a stable and active catalyst for this process, while metallic copper catalysts can lose activity.[4]
Experimental Data: Hydrogenation of Nitrobenzene
| Catalyst | Temperature (°C) | Key Observation |
| Barium-promoted Copper Chromite | ~204 (400°F) | Stable and produces near-theoretical yields of aniline.[4] |
| Copper Oxide | - | Mentioned as a catalyst for this reaction, but comparative data is scarce.[4] |
II. Oxidation Reactions: Efficiency and Selectivity
Copper oxide is a prominent catalyst in oxidation reactions, demonstrating high efficiency in the selective oxidation of alcohols to aldehydes and in the complete oxidation of carbon monoxide. While copper chromite can also act as an oxidation catalyst, copper oxide is more commonly studied and utilized for these applications.
A. Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde
The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis. Nanoparticulate copper oxide has been shown to be a highly efficient catalyst for the aerobic oxidation of benzyl alcohol.[5]
Experimental Data: Aerobic Oxidation of Benzyl Alcohol
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Benzaldehyde Yield (%) | Selectivity (%) |
| CuO Nanoparticles (CAPS-CuO) | 100 | 24 | >99 | >99 | >99 |
| Commercial CuO (nanopowder) | 100 | 24 | - | 70 | - |
Data from a study on CuO nanoparticles.[5] Direct comparative data for copper chromite under these conditions is not available.
B. Oxidation of Carbon Monoxide (CO)
The catalytic oxidation of CO to CO₂ is vital for pollution control, particularly in automotive exhaust systems. Both copper chromite and copper oxide-based catalysts are effective for this reaction. Some studies suggest that copper catalysts, in general, can be more active than their copper-chromium counterparts for CO oxidation.
III. Experimental Protocols
A. Synthesis of Catalysts
1. Copper Chromite via Co-precipitation
This method involves the precipitation of a copper-chromium precursor followed by calcination.
Caption: Workflow for Copper Chromite Synthesis via Co-precipitation.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of copper (II) nitrate and chromium (III) nitrate.
-
Co-precipitation: Add a precipitating agent, such as ammonium hydroxide, to the mixed metal nitrate solution to precipitate a precursor.
-
Filtration and Washing: Filter the precipitate and wash thoroughly with deionized water to remove impurities.
-
Drying: Dry the precipitate, typically at around 110°C.
-
Calcination: Calcine the dried powder at an elevated temperature (e.g., 500°C) to yield the final copper chromite catalyst.
2. Copper (II) Oxide Nanoparticles via Precipitation
A straightforward method for producing CuO nanoparticles.
Caption: Workflow for Copper Oxide Nanoparticle Synthesis.
Methodology:
-
Precipitation: Add a base solution (e.g., sodium hydroxide) to a copper salt solution (e.g., copper chloride) to precipitate copper (II) hydroxide.
-
Washing: Wash the precipitate with deionized water.
-
Drying: Dry the copper (II) hydroxide.
-
Annealing: Anneal the dried powder at a specific temperature to form copper (II) oxide nanoparticles.
B. Catalytic Reaction Procedures
1. Hydrogenation of Furfural using Copper Chromite
A typical procedure for the liquid-phase hydrogenation of furfural.
Methodology:
-
Catalyst Activation (if required): The copper chromite catalyst may require pre-reduction in a hydrogen stream at an elevated temperature.
-
Reaction Setup: Charge a batch autoclave reactor with furfural, a suitable solvent, and the copper chromite catalyst.[3]
-
Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize to the desired hydrogen pressure (e.g., 827 kPa).[3] Heat the reactor to the reaction temperature (e.g., 125°C) with stirring.[3]
-
Work-up and Analysis: After the reaction, cool the reactor, vent the hydrogen, and analyze the product mixture using techniques like gas chromatography (GC) to determine conversion and selectivity.
Caption: Experimental Workflow for Furfural Hydrogenation.
2. Oxidation of Benzyl Alcohol using Copper Oxide
A general procedure for the aerobic oxidation of benzyl alcohol.
Methodology:
-
Reaction Setup: Disperse the copper oxide catalyst in a suitable solvent (e.g., toluene) in a reaction vessel.[5]
-
Reactant Addition: Add the benzyl alcohol to the catalyst suspension.[5]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100°C) under an air atmosphere with vigorous stirring.[5]
-
Analysis: Monitor the reaction progress and determine the product distribution using analytical techniques such as GC.
References
A Comparative Guide to Spinel Structures: Unveiling the Unique Characteristics of CuCr₂O₄
A deep dive into the structural and physical properties of copper chromite (CuCr₂O₄) reveals distinguishing features when compared to other common spinel structures such as magnesium aluminate (MgAl₂O₄), magnetite (Fe₃O₄), and cobalt ferrite (B1171679) (CoFe₂O₄). This guide provides a comparative analysis based on experimental data, offering insights for researchers, scientists, and professionals in drug development on the nuanced differences that govern the potential applications of these materials.
The spinel structure, with a general formula of AB₂O₄, represents a critical class of minerals and synthetic materials with a wide array of applications, from catalysis and energy storage to biomedical technologies. The distribution of the A and B cations within the tetrahedral and octahedral sites of the crystal lattice dictates their unique physicochemical properties. Among these, CuCr₂O₄ stands out due to a significant structural distortion known as the Jahn-Teller effect, which dramatically influences its electronic and magnetic properties.
Structural Comparison: The Jahn-Teller Distortion in CuCr₂O₄
At room temperature, while MgAl₂O₄, Fe₃O₄, and CoFe₂O₄ typically exhibit a cubic spinel structure, CuCr₂O₄ adopts a tetragonally distorted spinel structure.[1][2] This distortion is a direct consequence of the Jahn-Teller effect, where the electronic configuration of the Cu²⁺ ion in the tetrahedral sites leads to a geometric distortion to lower the overall energy of the system. Above a transition temperature of approximately 853-865 K, CuCr₂O₄ reverts to the cubic phase.[2][3]
This structural anomaly in CuCr₂O₄ results in different lattice parameters and bond lengths compared to its cubic counterparts. The following table summarizes the key crystallographic data for these spinel structures.
Table 1: Crystallographic Data for Selected Spinel Structures
| Property | CuCr₂O₄ | MgAl₂O₄ | Fe₃O₄ | CoFe₂O₄ |
| Crystal System | Tetragonal (at RT) | Cubic | Cubic | Cubic |
| Space Group | I4₁/amd[4] | Fd-3m[5] | Fd-3m[6] | Fd-3m[7] |
| Lattice Parameter (a) | ~8.5 Å[2] | ~8.08 Å[8] | ~8.44 Å[9] | ~8.45 Å[7] |
| Lattice Parameter (c) | ~7.8 Å[2] | ~8.08 Å[8] | ~8.44 Å[9] | ~8.45 Å[7] |
| Cation Distribution | Normal (Cu²⁺ in tetrahedral, Cr³⁺ in octahedral sites) | Normal (Mg²⁺ in tetrahedral, Al³⁺ in octahedral sites)[10] | Inverse ([Fe³⁺]tet[Fe²⁺Fe³⁺]octO₄)[11][12] | Inverse ([Fe³⁺]tet[Co²⁺Fe³⁺]octO₄) |
| Key Bond Lengths | Cu-O: ~1.957 Å, Cr-O: ~1.999 Å, 1.973 Å[4] | Mg-O: ~1.94 Å, Al-O: ~1.92 Å[8] | Fe(tet)-O: ~1.92 Å, Fe(oct)-O: ~2.06 Å[9] | Co(tet)-O: ~1.96 Å, Fe(oct)-O: ~2.04 Å[7] |
Note: RT denotes room temperature. The cation distribution can be influenced by synthesis conditions and thermal history.
Electronic and Magnetic Properties: A Comparative Overview
The differences in crystal structure and cation distribution directly impact the electronic and magnetic properties of these spinels. MgAl₂O₄, with its normal spinel structure and non-magnetic cations, is a well-known electrical insulator.[13] In contrast, Fe₃O₄ and CoFe₂O₄ are ferrimagnetic materials due to the anti-parallel alignment of magnetic moments between the tetrahedral and octahedral sublattices.[14][15]
CuCr₂O₄ also exhibits ferrimagnetic ordering below a Curie temperature of approximately 122 K.[1] The magnetic properties of these materials are summarized in the table below.
Table 2: Magnetic Properties of Selected Spinel Structures
| Property | CuCr₂O₄ | MgAl₂O₄ | Fe₃O₄ | CoFe₂O₄ |
| Magnetic Ordering | Ferrimagnetic | Diamagnetic/Non-magnetic | Ferrimagnetic | Ferrimagnetic |
| Curie Temperature (Tc) | ~122 K[1] | N/A | ~858 K | ~793 K[15] |
| Saturation Magnetization (Ms) | ~0.08 μB/f.u. at 2 K[1] | N/A | up to ~98 emu/g[11] | ~80-92 emu/g[16] |
| Coercivity (Hc) | Varies with synthesis | N/A | Low | High[17] |
Note: Saturation magnetization and coercivity are highly dependent on particle size, morphology, and synthesis method.
Experimental Characterization Protocols
The characterization of these spinel structures relies on a suite of analytical techniques to probe their crystal structure, elemental composition, and physical properties.
X-ray Diffraction (XRD)
Methodology: XRD is the primary technique for determining the crystal structure, phase purity, and crystallite size of spinel materials. A typical experimental setup involves:
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Scan Parameters: Data is typically collected over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed using software to identify the crystal phase by comparing with standard diffraction patterns (e.g., from the JCPDS database). Rietveld refinement can be used for detailed structural analysis, including lattice parameters and atomic positions.
X-ray Photoelectron Spectroscopy (XPS)
Methodology: XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the cations in the spinel structure.
-
Instrument: An XPS spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.[18][19]
-
Sample Preparation: The powdered sample is mounted on a sample holder using conductive tape.
-
Analysis Conditions: The analysis is performed under ultra-high vacuum conditions. Survey scans are first acquired to identify all elements present. High-resolution scans are then performed for the specific elements of interest (e.g., Cu 2p, Cr 2p, Mg 1s, Al 2p, Fe 2p, Co 2p, and O 1s).
-
Data Analysis: The binding energies of the core-level peaks are used to identify the elements and their oxidation states. The peak areas, after sensitivity factor correction, are used to quantify the elemental composition. Adventitious carbon C 1s peak at 284.8 eV is often used for charge referencing.[20]
Transmission Electron Microscopy (TEM)
Methodology: TEM provides high-resolution imaging to determine the morphology, particle size, and crystallographic details of the spinel nanoparticles.
-
Instrument: A transmission electron microscope operating at an accelerating voltage of 100-200 kV.
-
Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared and sonicated. A drop of the suspension is then deposited onto a carbon-coated copper grid and allowed to dry.
-
Imaging and Analysis: Bright-field and dark-field images reveal the morphology and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can visualize the lattice fringes, providing information about the crystallinity and crystal structure. Selected area electron diffraction (SAED) patterns can be used to confirm the crystal structure and orientation.
Magnetic Measurements
Methodology: A Vibrating Sample Magnetometer (VSM) is commonly used to characterize the magnetic properties of the spinel materials.[21][22]
-
Instrument: A Vibrating Sample Magnetometer.
-
Sample Preparation: A known mass of the powdered sample is packed into a sample holder.
-
Measurement Protocol:
-
Hysteresis Loop (M-H curve): The magnetic moment is measured as a function of the applied magnetic field at a constant temperature (e.g., room temperature and low temperatures). This provides information on saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).
-
Temperature Dependence of Magnetization (M-T curve): The magnetic moment is measured as a function of temperature under a constant applied magnetic field. This is used to determine the Curie temperature (Tc) and observe other magnetic transitions. Zero-field-cooled (ZFC) and field-cooled (FC) measurements can provide insights into superparamagnetic behavior and blocking temperatures.[15]
-
Visualizing the Structural Differences and Characterization Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Spinel - SHINKOSHA Crystals for a bright future [shinkosha.com]
- 6. mp-19306: Fe3O4 (cubic, Fd-3m, 227) [legacy.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. Fe3O4 Nanoparticles: Structures, Synthesis, Magnetic Properties, Surface Functionalization, and Emerging Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. nsmn1.uh.edu [nsmn1.uh.edu]
- 15. Structural, Magnetic, and Electrical Properties of CoFe2O4 Nanostructures Synthesized Using Microwave-Assisted Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Related magnetic properties of CoFe2O4 cobalt ferrite particles synthesised by the polyol method with NaBH4 and heat treatment: new micro and nanoscale structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. static.aminer.cn [static.aminer.cn]
- 18. mdpi.com [mdpi.com]
- 19. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
A Comparative Guide to Copper-Chromium Oxide Catalysts and Methodologies for Determining Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various copper-chromium oxide catalysts, their performance relative to alternatives, and standardized methods for evaluating their catalytic activities. The information is intended to assist researchers in selecting and optimizing catalysts for various chemical transformations, particularly in the fields of organic synthesis and pharmaceutical development.
Overview of Copper-Chromium Oxide Catalysts
Copper-chromium oxide, often referred to as copper chromite, is a versatile and highly effective heterogeneous catalyst.[1] It is widely recognized for its high activity and stability in a range of industrial applications, most notably in the hydrogenation of organic compounds such as esters, aldehydes, and ketones.[1][2][3] The catalytic prowess of this material stems from the synergistic interaction between copper and chromium oxides, which ensures both high catalytic activity and robust stability under demanding reaction conditions.[3] The active catalyst typically consists of two main phases: copper oxide (CuO) and a copper-chromium spinel structure (CuCr2O4).[4][5]
However, growing environmental and health concerns associated with hexavalent chromium, a potential component in these catalysts, have prompted stricter regulations and a search for safer, chromium-free alternatives.[6]
Comparison of Copper-Chromium Oxide Catalyst Formulations
The performance of copper-chromium oxide catalysts is highly dependent on their preparation method and the inclusion of promoters. Several synthesis routes exist, including the decomposition of copper ammonium (B1175870) chromate, co-precipitation, and impregnation.[2][7] The addition of promoters like barium can enhance stability and prevent catalyst poisoning.[7][8]
Table 1: Performance Comparison of Copper-Chromium Oxide Catalysts in the Hydrogenation of Ethyl Phenylacetate
| Catalyst Formulation | Preparation Method | Promoter | Conversion (%) | Selectivity to Phenylethyl Alcohol (%) | Reference |
| Copper Chromite (Standard) | Decomposition of Copper Ammonium Chromate | None | High | Good | [7] |
| Barium-Promoted Copper Chromite | Co-precipitation | Barium (Ba) | Very High | High | [7][8] |
| Calcium-Promoted Copper Chromite | Co-precipitation | Calcium (Ca) | Very High | Very High (Ratio of alcohol to ethylbenzene (B125841) 6:1) | [7] |
| Magnesium-Promoted Copper Chromite | Co-precipitation | Magnesium (Mg) | High | Moderate (Ratio of alcohol to ethylbenzene 2:1) | [7] |
Note: The data presented is a qualitative summary based on literature findings. Quantitative values can vary significantly with specific reaction conditions.
Comparison with Alternative Catalysts
While effective, the toxicity of chromium has led to the development of alternative catalysts. These include both precious metal catalysts and other non-precious metal oxide systems.
Table 2: Performance and Property Comparison with Alternative Hydrogenation Catalysts
| Catalyst Type | Active Components | Key Advantages | Key Disadvantages | Environmental/Safety Concerns |
| Copper-Chromium Oxide | CuO, CuCr2O4 | High activity, stability, and relatively low cost.[3] | Potential for chromium leaching.[6] | Hexavalent chromium is a known carcinogen.[6] |
| Precious Metal Catalysts | Pt, Pd, Ru, Rh | Very high activity, can operate at lower temperatures. | High cost, limited availability, prone to poisoning. | Low direct toxicity, but resource-intensive mining. |
| Chromium-Free Copper Catalysts | e.g., HySat™ 320 | Eliminates chromium-related health and environmental risks, can exceed performance of copper chromite.[6] | May have different selectivity profiles. | Significantly safer than chromium-containing catalysts. |
| Copper-Manganese Oxide (Hopcalite) | CuO, MnO2 | Low cost, good thermal stability. | Generally lower initial activity than precious metals. | Lower toxicity compared to chromium. |
Methodologies for Determining Catalytic Activity
Accurately determining the activity of a heterogeneous catalyst is crucial for its development and application. The intrinsic activity is often expressed as the Turnover Frequency (TOF), which is the number of reactant molecules converted per active site per unit of time.[9] Key performance metrics include:
-
Conversion: The percentage of the reactant that has been transformed into products.
-
Selectivity: The percentage of the converted reactant that has formed the desired product.
-
Yield: The overall percentage of the initial reactant that has been converted into the desired product (Yield = Conversion × Selectivity).
This protocol outlines a general procedure for testing the catalytic activity of a copper-chromium oxide catalyst for the hydrogenation of an ester.
-
Catalyst Activation (Pre-reduction):
-
Place a weighed amount of the copper-chromium oxide catalyst (e.g., 1-5% by weight of the substrate) into a high-pressure batch reactor.
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas and heat the reactor to the activation temperature (typically 150-250°C) while stirring.[10][11]
-
Hold at this temperature for a specified time (e.g., 1-4 hours) to reduce the copper oxide to its active metallic copper state.[5]
-
Cool the reactor to the desired reaction temperature.
-
-
Catalytic Reaction:
-
Carefully introduce the substrate (e.g., ethyl phenylacetate) and solvent into the reactor under an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-150 atm).[2]
-
Heat the reactor to the reaction temperature (e.g., 150-220°C) and begin vigorous stirring to ensure good mixing.[2]
-
Maintain a constant temperature and pressure throughout the experiment.
-
Take liquid samples at regular intervals using a sampling valve to monitor the reaction progress.
-
-
Product Analysis:
-
Cool the collected samples and filter out any catalyst particles.
-
Analyze the composition of the liquid samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Identify and quantify the reactant, desired product (e.g., phenylethyl alcohol), and any byproducts (e.g., ethylbenzene).
-
-
Data Calculation:
-
Calculate the conversion of the reactant based on its disappearance over time.
-
Calculate the selectivity for the desired product based on the relative amounts of products formed.
-
Calculate the yield of the desired product.
-
Plot the concentration of reactants and products versus time to determine the reaction rate.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the study of copper-chromium oxide catalysts.
Caption: Workflow for Catalyst Activity Determination.
Caption: Decision Tree for Catalyst Selection.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Copper-chromium catalysts - candcs [candcs.de]
- 4. A Study of Copper-Chromium Oxide Catalysts and a Method to Determine Catalytic Activities | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. youtube.com [youtube.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fiveable.me [fiveable.me]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. CA1325419C - Copper chromite hydrogenation catalyst - Google Patents [patents.google.com]
Enhancing Catalyst Longevity: A Comparative Analysis of TiO2 and Al2O3 Overcoatings
For researchers and professionals in the chemical and pharmaceutical sciences, catalyst stability is a critical factor in the efficiency and economic viability of synthetic processes. Catalyst deactivation, through mechanisms such as sintering, coking, and poisoning, can lead to decreased activity and selectivity, necessitating costly regeneration or replacement.[1][2] A promising strategy to mitigate these issues is the application of a thin, porous overcoating to the catalyst. This guide provides a comparative overview of two common overcoating materials, titanium dioxide (TiO2) and aluminum oxide (Al2O3), with a focus on their impact on catalyst stability, supported by experimental data.
The choice of overcoating material can significantly influence a catalyst's performance and lifespan. Both TiO2 and Al2O3 have been shown to enhance catalyst stability, primarily by creating a physical barrier that prevents the agglomeration of active metal nanoparticles (sintering) and the buildup of deactivating carbonaceous deposits (coking).[3][4] The method of deposition is crucial for creating a uniform and effective overcoat, with Atomic Layer Deposition (ALD) being a frequently employed technique due to its precise control over film thickness and conformation.[5][6][7][8]
Quantitative Performance Comparison
The following table summarizes key performance data from various studies, comparing the effects of TiO2 and Al2O3 overcoatings on different catalyst systems.
| Catalyst System | Overcoating | Deposition Method | Key Stability Enhancement | Quantitative Data | Reference |
| Au/Al2O3 & Au/SiO2 | TiO2 | Atomic Layer Deposition (ALD) | Improved activity and stability in CO oxidation | Remarkable improvement in catalytic activity | [7] |
| Co-Pt-Si/γ-Al2O3 | Al2O3 | Atomic Layer Deposition (ALD) | Increased activity and stabilization of cobalt particles | 35 ALD cycles resulted in increased activity without significant loss of selectivity | [6][8] |
| Pd/Al2O3 | Al2O3 | Atomic Layer Deposition (ALD) | Prevented particle sintering and eliminated carbon formation | 8 nm thick overcoat prevented heavy coke accumulation and sintering | [3] |
| Pt/Al2O3 | TiO2, In2O3, MoO3, Bi2O3 | Atomic Layer Deposition (ALD) | Altered Pt nanoparticle accessibility and reactivity | Strong interactions between In2O3 and Pt nanoparticles were evident | [5][9] |
| Anodic TiO2 Nanotubes | Al2O3 | Atomic Layer Deposition (ALD) | Significantly improved thermal, chemical, and mechanical stability | Preserved nanotubular structure up to 870 °C | [10][11] |
| Ni/TiO2 | Al2O3 | Sol-Gel | Suppressed catalyst deactivation and carbon deposition | Promoted the formation of large metallic Ni ensembles and increased Ni dispersion | [12] |
Experimental Methodologies
The following sections detail the typical experimental protocols for the application of TiO2 and Al2O3 overcoatings via ALD, a common technique cited in the literature.
Atomic Layer Deposition (ALD) of TiO2 Overcoating
A representative protocol for depositing a TiO2 overcoat on a catalyst support involves the following steps:
-
Substrate Preparation: The catalyst (e.g., CoMo on a mesoporous alumina (B75360) support) is placed in a fluidized bed reactor.
-
Pre-treatment: The catalyst is pre-treated to remove physisorbed water, typically by heating for an extended period (e.g., 9 hours).[13]
-
ALD Cycles: The ALD process consists of sequential exposure to a titanium precursor and a water precursor, separated by purging steps.
-
Titanium Precursor Exposure: Titanium tetraisopropoxide (TTIP) is introduced into the reactor for a set duration (e.g., 90 minutes) to allow for surface saturation.[13]
-
Purging: The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted TTIP.
-
Water Exposure: Water vapor is introduced to react with the adsorbed precursor, forming a layer of TiO2.
-
Purging: The reactor is purged again to remove reaction byproducts and excess water.
-
-
Repetition: These cycles are repeated to achieve the desired overcoating thickness. The number of cycles can be varied (e.g., 1, 2, or 3 cycles) to control the Ti content.[13]
-
Characterization: The overcoated catalyst is then characterized using techniques such as Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) and Transmission Electron Microscopy (TEM) to verify the uniformity and stability of the coating.[13]
Atomic Layer Deposition (ALD) of Al2O3 Overcoating
A typical procedure for applying an Al2O3 overcoating on a catalyst is as follows:
-
Catalyst Loading: The catalyst (e.g., Co-Pt-Si/γ-Al2O3) is loaded into the ALD reactor.[6][8]
-
ALD Cycles: The deposition of Al2O3 is achieved through sequential pulses of a precursor and a co-reactant.
-
Aluminum Precursor: Trimethylaluminum (TMA) is pulsed into the reactor.
-
Purging: The reactor is purged with an inert gas to remove excess TMA.
-
Co-reactant: Water vapor is pulsed into the reactor to react with the surface-adsorbed TMA, forming an Al2O3 layer.
-
Purging: A final purge removes byproducts and unreacted water.
-
-
Cycle Repetition: The number of ALD cycles is varied (e.g., 15-40 cycles) to control the thickness of the Al2O3 layer.[6][8]
-
Thermal Annealing: Following deposition, the overcoated catalyst is often subjected to thermal annealing in an inert atmosphere to induce nanoscale porosity in the overcoating.[6][8]
-
Characterization: Techniques such as in-situ X-ray Diffraction (XRD) are used to analyze the phases of the catalyst during annealing and reduction.[6]
Logical Workflow for Catalyst Overcoating and Stability Enhancement
The following diagram illustrates the general workflow and logical relationships in the process of enhancing catalyst stability through overcoating.
Concluding Remarks
Both TiO2 and Al2O3 overcoatings have demonstrated significant potential in enhancing the stability of a wide range of catalysts. The choice between the two will often depend on the specific catalyst system, reaction conditions, and the desired catalytic properties.
-
Al2O3 overcoats have been shown to be highly effective in preventing sintering and coking, particularly in Fischer-Tropsch synthesis and ethane (B1197151) dehydrogenation.[3][6][8] They can also provide significant improvements in thermal and chemical stability.[10][11]
-
TiO2 overcoats can not only improve stability but also actively participate in the catalytic process, in some cases leading to enhanced activity.[7][13] This is attributed to the creation of new active sites at the interface between the metal nanoparticle and the TiO2 overlayer.
For researchers aiming to improve the longevity and performance of their catalysts, the application of a thin overcoat of either TiO2 or Al2O3 presents a viable and powerful strategy. The use of precise deposition techniques like ALD allows for the fine-tuning of the overcoat properties to achieve optimal stability and activity.
References
- 1. Catalyst properties explained: Activity, selectivity, stability [eureka.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pt/Al2O3 Overcoated with Reactive Metal Oxides and Their Application to Catalytic Oxidation of Propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Precisely Applying TiO2 Overcoat on Supported Au Catalysts Using Atomic Layer Deposition for Understanding the Reaction Mechanism and Improved Activity in CO Oxidation | Semantic Scholar [semanticscholar.org]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. Pt/Al2O3 Overcoated with Reactive Metal Oxides and Their Application to Catalytic Oxidation of Propane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Atomic Layer Deposition Al2O3 Coatings Significantly Improve Thermal, Chemical, and Mechanical Stability of Anodic TiO2 Nanotube Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Investigating the Effect of Different Dopants on CuCrO₂ Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The delafossite (B1172669) copper chromium oxide (CuCrO₂) is a promising p-type transparent conducting oxide (TCO) with significant potential in next-generation optoelectronic devices, including transparent electronics, solar cells, and sensors. Its intrinsic p-type conductivity, however, is often insufficient for high-performance applications. Doping with various elements is a key strategy to enhance its electrical and optical properties by increasing carrier concentration and tuning the bandgap. This guide provides a comparative analysis of the effects of common dopants—Magnesium (Mg), Zinc (Zn), and Calcium (Ca)—on the material properties of CuCrO₂, supported by experimental data and detailed protocols.
Comparative Data on Doped CuCrO₂
The following table summarizes the quantitative impact of different dopants on the key electrical and optical properties of CuCrO₂. Doping, particularly with divalent cations like Mg²⁺ and Zn²⁺ that substitute for Cr³⁺ sites, is an effective method for creating hole carriers and thereby increasing p-type conductivity.
| Dopant & Concentration | Synthesis Method | Resistivity (Ω·cm) | Conductivity (S/cm) | Carrier Concentration (cm⁻³) | Optical Bandgap (eV) | Reference |
| Undoped | Sol-Gel | 34.35 | 2.91 x 10⁻² | ~10¹⁵ | 3.09 | [1][2] |
| Mg: 1.5 at% | Sol-Gel | - | 0.0243 | - | 3.09 | [3] |
| Mg: 3.5 at% | Sol-Gel | - | 0.21 | - | 3.10 | [3] |
| Mg: 5.5 at% | Sol-Gel | - | 0.58 | - | 3.11 | [3] |
| Mg: 9.5 at% | Sol-Gel | 0.64 | 1.56 | - | 3.12 | [3] |
| Zn: 2.5 at% | Sol-Gel | 20.16 | 0.0496 | 8.80 x 10¹⁵ | 3.09 | [1][2] |
| Zn: 6.5 at% | Sol-Gel | 3.82 | 0.262 | 1.88 x 10¹⁷ | 3.10 | [1][2] |
| Zn: 8.5 at% | Sol-Gel | 3.98 | 0.251 | 1.67 x 10¹⁷ | 3.11 | [1][2] |
| Ca: 2 mol% | Solid-State Reaction | - | - | - | - | [4] |
| Mg + N (2.5%) | RF Sputtering | 0.0036 | 278 | - | 3.52 | [5] |
Experimental Workflow
The investigation of dopant effects on CuCrO₂ typically follows a systematic workflow from material synthesis to characterization and analysis. This process ensures reproducible results and a comprehensive understanding of the structure-property relationships.
Experimental Protocols
Detailed and consistent experimental methodologies are critical for comparing results across different studies. Below are protocols for common synthesis and characterization techniques used in the investigation of doped CuCrO₂.
Synthesis Protocols
1. Sol-Gel Method for Mg-Doped CuCrO₂ Thin Films
This method is widely used due to its low cost and good control over stoichiometry.
-
Precursor Solution Preparation :
-
According to the desired molar ratio of Cu:Cr:Mg (e.g., 1:0.95:0.05), weigh appropriate amounts of copper acetate, chromium nitrate (B79036), and magnesium acetate.
-
Dissolve the weighed powders in propionic acid to achieve a final molar concentration of 0.2 mol/L.
-
Stir the mixture on a magnetic stirrer at approximately 60-70°C until all solids are completely dissolved, resulting in a uniform precursor solution.
-
-
Thin Film Deposition :
-
Clean the substrate (e.g., Al₂O₃ or quartz) thoroughly using a standard sonication procedure with acetone, ethanol (B145695), and deionized water.
-
Deposit the precursor solution onto the substrate using a spin coater, typically at speeds around 5000 rpm for 60 seconds to form a gel film.
-
-
Annealing :
-
Pre-fire the gel film in a tube furnace at ~400°C for 30 minutes to remove residual solvents and organic compounds.
-
Perform a final high-temperature anneal in a nitrogen (N₂) atmosphere. Ramp the temperature at a controlled rate (e.g., ≤10°C/minute) to a temperature between 600-1000°C and hold for 1-2 hours to crystallize the film into the delafossite phase.
-
Allow the furnace to cool naturally to room temperature.
-
2. RF Magnetron Sputtering for (Mg, N) Co-doped CuCrO₂ Thin Films
Sputtering is a physical vapor deposition technique that yields high-quality, uniform films.
-
Target Preparation :
-
Synthesize sputtering targets via the solid-state reaction method. Mix powders of CuO, Cr₂O₃, and MgO in stoichiometric ratios (e.g., for 2.5% Mg doping).
-
Press the mixed powders into a target disk and sinter at high temperatures.
-
-
Sputtering Process :
-
Mount the substrate (e.g., quartz) and the target in the RF magnetron sputtering chamber.
-
Evacuate the chamber to a base pressure of ~10⁻⁶ Torr.
-
Introduce a mixture of Argon (Ar) and Nitrogen (N₂) as the sputtering and reactive gases, respectively. The N₂/(Ar+N₂) flow ratio can be controlled to tune nitrogen incorporation.
-
Apply RF power to the target to create a plasma and initiate sputtering. The deposition can be carried out at room temperature or elevated substrate temperatures.
-
-
Post-Annealing :
-
Anneal the as-deposited films in a vacuum or inert atmosphere at temperatures around 800°C for several hours to improve crystallinity and activate the dopants.[5]
-
3. Hydrothermal Synthesis for Mg-Doped CuCrO₂ Nanoparticles
This method is effective for producing nanocrystalline powders with a high surface area.[1][3]
-
Precursor Preparation :
-
Dissolve copper(II) nitrate, chromium(III) nitrate, and magnesium(II) nitrate in deionized water.
-
Add a mineralizer solution (e.g., KOH or NaOH) to adjust the pH and facilitate the reaction.
-
A reducing agent, such as ethylene (B1197577) glycol, may be added to ensure the formation of monovalent copper (Cu⁺).
-
-
Hydrothermal Reaction :
-
Transfer the final solution into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a reaction temperature between 200-240°C for a duration of 24-48 hours.
-
-
Product Recovery :
-
After cooling the autoclave to room temperature, collect the resulting precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final nanoparticle powder in an oven at a low temperature (e.g., 60-80°C).
-
Characterization Protocols
1. Hall Effect Measurement for Electrical Properties
The Hall effect measurement, typically using the van der Pauw configuration, is essential for determining the resistivity, carrier concentration, and mobility of the films.
-
Sample Preparation : Prepare a square-shaped thin film sample and make four ohmic contacts at the corners, typically using silver paste or sputtered gold.
-
Measurement Procedure :
-
Pass a constant DC current (I) through two adjacent contacts (e.g., 1 and 2) and measure the voltage (V) across the opposite two contacts (e.g., 3 and 4).
-
Apply a constant magnetic field (B) perpendicular to the film surface.
-
Measure the change in voltage, known as the Hall voltage (V_H), across the contacts perpendicular to the current flow (e.g., 1 and 3 or 2 and 4).
-
To improve accuracy and eliminate thermoelectric offset voltages, reverse both the current direction and the magnetic field polarity during the measurement sequence.[6]
-
-
Data Analysis :
-
Resistivity (ρ) is calculated from the zero-field voltage measurements using the van der Pauw equation.
-
The Hall Coefficient (R_H) is calculated from the Hall voltage: R_H = (V_H * d) / (I * B), where 'd' is the film thickness.
-
Carrier Concentration (n) is determined from the Hall Coefficient: n = 1 / (q * R_H), where 'q' is the elementary charge. The positive sign of R_H confirms p-type conductivity.
-
Hall Mobility (μ) is calculated as μ = |R_H| / ρ.
-
2. UV-Vis Spectroscopy for Optical Bandgap Determination
This technique measures the absorption of light by the film to determine its optical bandgap.
-
Measurement :
-
Place the thin film sample in a UV-Vis-NIR spectrophotometer.
-
Measure the optical transmittance (T%) and/or reflectance (R%) over a wavelength range (e.g., 300-800 nm).
-
Calculate the absorbance (A) from the transmittance (A = -log(T)).
-
-
Data Analysis (Tauc Plot Method) :
-
Calculate the absorption coefficient (α) from the absorbance and film thickness (α = 2.303 * A / d).
-
The relationship between the absorption coefficient and the incident photon energy (hν) is given by the Tauc relation: (αhν)¹ᐟⁿ = A(hν - E_g), where E_g is the bandgap energy.
-
The exponent 'n' depends on the nature of the electronic transition: n = 1/2 for a direct allowed transition (as is the case for CuCrO₂) and n = 2 for an indirect allowed transition.
-
Plot (αhν)² versus photon energy (hν).
-
Extrapolate the linear portion of the plot to the energy axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the direct optical bandgap (E_g).[7][8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. High temperature Hall measurement setup for thin film characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the Hydrothermal Synthesis of Pure and Mg-Doped Nano-CuCrO2, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Catalyst Performance in CO2 Electroreduction: A Comparative Guide for Doped Copper Oxides
As of late 2025, specific, peer-reviewed performance data for chromium copper oxide in the electroreduction of CO2 remains scarce in publicly available literature. Therefore, this guide provides a comparative framework for benchmarking doped copper-based catalysts, using well-documented examples such as zinc- and tin-doped copper oxides, and oxide-derived copper as a primary benchmark. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis to illustrate the methodologies and performance metrics crucial for evaluating novel catalysts like this compound.
The electrochemical carbon dioxide reduction reaction (CO2RR) is a promising strategy for converting greenhouse gas emissions into valuable chemical feedstocks and fuels, such as carbon monoxide (CO), methane (B114726) (CH4), ethylene (B1197577) (C2H4), and ethanol (B145695) (C2H5OH). Copper-based materials are particularly notable for their unique ability to catalyze the formation of multi-carbon (C2+) products.[1][2] Performance, however, is highly dependent on the catalyst's composition, morphology, and electronic structure. Doping copper oxide with other metals is a common strategy to tune its catalytic activity and selectivity.
This guide compares the performance of several doped copper oxide systems against oxide-derived copper (OD-Cu), a well-established benchmark known for its enhanced C2+ selectivity.[3][4]
Comparative Performance of CO2 Reduction Catalysts
The efficacy of an electrocatalyst is measured by several key metrics: Faradaic efficiency (FE), which indicates selectivity towards a specific product; current density, which reflects the reaction rate; and the applied potential, which relates to the energy input required. The following tables summarize the performance of various copper-based catalysts under different experimental conditions.
Table 1: Performance of Oxide-Derived and Doped Copper Catalysts for CO2RR
| Catalyst | Main Products | Max. FE (%) | Partial Current Density (mA·cm⁻²) | Applied Potential (V vs. RHE) | Electrolyte | Reference |
| Oxide-Derived CuO (OD-Cu) | C2+ (C2H4, C2H5OH, C3H7OH) | 57 | ~40 | -0.95 | 0.5 M KHCO3 | [1][5] |
| Zinc-Doped CuO | C2+ (C2H4) | 71.47 | 500 | Not Specified | Not Specified | [6] |
| Tin-Doped CuO | C2H4 | Not Specified | Not Specified | -0.7 (Onset) | Not Specified | [6] |
| CuO/g-C3N4 | C2 (C2H4) | 64.7 | Not Specified | -1.0 | 0.1 M KHCO3 | [7] |
| Cu(core)/CuO(shell) | CO, HCOOH | 21.5 (CO), 20.2 (HCOOH) | Not Specified | -1.73 (vs. Ag/AgCl) | Not Specified | [8] |
Note: Direct comparison is challenging due to variations in experimental setups (e.g., H-cell vs. flow cell) and reporting standards across different studies.
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of catalytic performance. Below are typical protocols for catalyst synthesis, electrode preparation, and electrochemical testing.
Catalyst Synthesis
1. Hydrothermal Synthesis of CuO Nanoparticles: This method is commonly used to produce precursor materials for oxide-derived catalysts.[1][5]
-
Procedure: A solution of a copper salt (e.g., CuCl2·2H2O) is prepared in deionized water. A precipitating agent (e.g., NaOH solution) is added, leading to the formation of a Cu(OH)2 precipitate.[9]
-
The resulting slurry is heated in an autoclave or under reflux (e.g., at 100°C for 30 minutes) to convert the hydroxide (B78521) into dark brown CuO nanosheets or other morphologies.[9]
-
For doped catalysts, a salt of the dopant metal (e.g., ZnCl2 or SnCl4) is added to the initial precursor solution.[6]
2. Preparation of Oxide-Derived Copper (OD-Cu):
-
Procedure: The synthesized CuO nanoparticles are typically drop-casted onto a conductive substrate (like carbon paper or a glassy carbon electrode).
-
The catalyst is then electrochemically reduced in situ at the beginning of the CO2RR experiment. A negative potential is applied, causing the reduction of CuO to metallic copper with a unique, highly active surface structure.[1] A characteristic reduction peak can be observed in the initial phase of chronoamperometry.[1]
Electrochemical CO2 Reduction Testing
The evaluation of catalyst performance is typically carried out in a gas-tight electrochemical cell, such as an H-cell or a flow cell.
-
Three-Electrode Setup:
-
Working Electrode: The prepared catalyst material on a conductive support.
-
Reference Electrode: Typically a Ag/AgCl or Saturated Calomel Electrode (SCE), with potentials converted to the Reversible Hydrogen Electrode (RHE) scale for standardized comparison.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
-
Electrolyte: A CO2-saturated aqueous solution, commonly 0.1 M or 0.5 M potassium bicarbonate (KHCO3) or potassium hydroxide (KOH) for flow cells.[5]
-
Procedure:
-
The electrolyte is purged with CO2 for at least 30 minutes prior to the experiment to ensure saturation.
-
Controlled-potential electrolysis (chronoamperometry) is performed at various constant potentials (e.g., from -0.7 V to -1.2 V vs. RHE) for a set duration (e.g., 1-2 hours).[5]
-
Gaseous products are collected from the headspace of the cathodic compartment and analyzed by Gas Chromatography (GC).
-
Liquid products are analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Faradaic efficiencies and partial current densities are calculated from the quantified products and the total charge passed during electrolysis.
-
Logical Workflow and Data Analysis
The process of benchmarking a new catalyst follows a structured workflow, from synthesis to final performance evaluation. The diagram below illustrates this process.
Caption: Workflow for benchmarking CO2RR electrocatalysts.
This workflow highlights the iterative nature of catalyst development, where performance analysis informs the design of subsequent catalyst generations. The key output is a direct comparison of Faradaic efficiencies, current densities, and stability against established benchmarks, which ultimately determines the potential of a novel material like this compound for practical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxide Derived Copper for Electrochemical Reduction of CO2 to C2+ Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 8. Selective Detection of NO2 Using Cr-Doped CuO Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Nexus: Crystallite Size and Catalytic Prowess of Copper Chromite
A Comparative Guide for Researchers in Catalysis and Drug Development
The efficiency of heterogeneous catalysts is intricately linked to their physicochemical properties, among which crystallite size plays a pivotal role. This guide provides a comprehensive comparison of copper chromite catalysts with varying crystallite sizes, focusing on their catalytic activity, particularly in the selective hydrogenation of furfural (B47365) to furfuryl alcohol—a key reaction in biomass valorization and fine chemical synthesis. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select and design optimal catalytic systems.
Quantitative Analysis: The Impact of Crystallite Size on Catalytic Performance
The catalytic activity of copper chromite is profoundly influenced by its crystallite size, which in turn is a function of the synthesis and calcination conditions. Smaller crystallites generally offer a higher surface area, leading to a greater number of accessible active sites. However, the relationship is not always linear, as the nature of these active sites, particularly the ratio of Cu(0) to Cu(+) species, is also size-dependent and crucial for catalytic performance.
The following table summarizes the correlation between the crystallite size of copper chromite catalysts and their performance in the hydrogenation of furfural. The data is compiled from multiple studies to provide a comparative overview.
| Catalyst Sample | Synthesis Method | Calcination Temperature (°C) | Average Crystallite Size (nm) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Reference |
| CuCr-A | Co-precipitation | 400 | 18 | 95 | 98 | [1] |
| CuCr-B | Co-precipitation | 520 | 25 | 98 | 96 | [1] |
| CuCr-C | Co-precipitation | 800 | 45 | 85 | 90 | [1] |
| CuCr-D | Sol-Gel | 750 | 22 | 97 | 97 | [2] |
Key Observations:
-
An increase in calcination temperature generally leads to an increase in the average crystallite size of the copper chromite catalyst.
-
There appears to be an optimal crystallite size range for maximizing both furfural conversion and selectivity to furfuryl alcohol. In the presented data, the catalyst with a crystallite size of around 25 nm (CuCr-B) exhibited the highest conversion.
-
While smaller crystallites (CuCr-A) show high activity, a further increase in size (CuCr-C) leads to a noticeable decrease in both conversion and selectivity, likely due to a reduction in active surface area and potential changes in the nature of the active sites.
Experimental Protocols: A Guide to Synthesis and Catalytic Evaluation
Reproducibility is paramount in catalytic research. This section provides detailed methodologies for the synthesis of copper chromite catalysts with controlled crystallite sizes and the subsequent evaluation of their catalytic activity.
Synthesis of Copper Chromite Nanoparticles via Co-precipitation
The co-precipitation method is a widely used, simple, and effective technique for synthesizing copper chromite nanoparticles. The crystallite size can be controlled by adjusting parameters such as precursor concentration, pH, and, most significantly, the calcination temperature.
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of copper nitrate and chromium nitrate with a Cu:Cr molar ratio of 1:2.
-
Precipitation: Slowly add a solution of a precipitating agent (e.g., ammonium carbonate or sodium carbonate) to the mixed metal nitrate solution under vigorous stirring at a constant pH (typically between 7 and 9) and temperature (e.g., 60-80 °C).
-
Aging: Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) to ensure complete precipitation and homogenization.
-
Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water and then with ethanol to remove residual ions. Dry the washed precipitate in an oven at 100-120 °C overnight.
-
Calcination: Calcine the dried powder in a muffle furnace in a static air atmosphere at a specific temperature (e.g., 400 °C, 520 °C, or 800 °C) for a defined period (e.g., 2-4 hours). The calcination temperature is the critical parameter for controlling the final crystallite size.[1]
Catalytic Activity Testing: Vapor-Phase Hydrogenation of Furfural
The catalytic performance of the synthesized copper chromite is typically evaluated in a fixed-bed reactor system.
Experimental Setup:
-
Fixed-bed continuous flow reactor
-
Temperature controller
-
Mass flow controllers for gases (H₂, N₂)
-
High-performance liquid pump for the organic feed
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: A known amount of the copper chromite catalyst (e.g., 0.1-0.5 g) is packed into the reactor, usually mixed with an inert material like quartz sand to ensure uniform temperature distribution.
-
Catalyst Activation (Reduction): The catalyst is typically activated in-situ by heating it to a specific temperature (e.g., 200-300 °C) under a flow of hydrogen or a mixture of hydrogen and nitrogen for several hours. This step is crucial to reduce the copper oxide species to their active metallic (Cu(0)) and partially reduced (Cu(+)) states.
-
Catalytic Reaction: After activation, the reactor is brought to the desired reaction temperature (e.g., 150-250 °C) and pressure (e.g., 1-10 atm). A mixture of furfural and a solvent (e.g., isopropanol) is then fed into the reactor along with a continuous flow of hydrogen.[3]
-
Product Analysis: The reaction products are collected at regular intervals and analyzed by gas chromatography to determine the conversion of furfural and the selectivity towards furfuryl alcohol and other byproducts.
Calculations:
-
Furfural Conversion (%): ((Moles of furfural in - Moles of furfural out) / Moles of furfural in) * 100
-
Furfuryl Alcohol Selectivity (%): (Moles of furfuryl alcohol produced / (Moles of furfural in - Moles of furfural out)) * 100
Visualizing the Process: Diagrams and Pathways
Visual representations are powerful tools for understanding complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Correlation between synthesis parameters, crystallite size, and catalytic activity.
References
A Comparative Guide to Chromium Catalysts in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Chromium-based catalysts are pivotal in a multitude of industrial processes, ranging from large-scale polymer production to fine chemical synthesis. Their versatility stems from chromium's ability to exist in various oxidation states, allowing for a wide range of catalytic activities. This guide provides a comparative overview of chromium catalysts in key industrial applications, supported by performance data and detailed experimental methodologies.
Ethylene (B1197577) Polymerization and Oligomerization
Chromium catalysts are workhorses in the production of polyethylene (B3416737) and linear alpha-olefins. The two most prominent classes are the heterogeneous Phillips-type catalysts for polyethylene and homogeneous systems for the selective oligomerization of ethylene to 1-hexene (B165129) and 1-octene.[1]
Polyethylene Production: Phillips Catalyst vs. Ziegler-Natta
The Phillips catalyst, typically chromium oxide supported on silica (B1680970) (CrOₓ/SiO₂), is responsible for producing over half of the world's high-density polyethylene (HDPE).[2][3] It competes with Ziegler-Natta catalysts (titanium-based) in this domain.[3] While both produce HDPE, they exhibit key differences in their operational characteristics and the properties of the resulting polymer.[4]
| Catalyst Type | Typical Composition | Polymer Produced | Key Performance Characteristics |
| Phillips Catalyst | CrO₃ on silica support | High-Density Polyethylene (HDPE) | Broad molecular weight distribution, requires no alkylating agent for activation, produces significant vinyl groups in the polymer.[2][4] |
| Ziegler-Natta Catalyst | TiCl₄/TiCl₃ with Al-alkyl co-catalyst | High-Density Polyethylene (HDPE) | Narrower molecular weight distribution compared to Phillips, requires an alkylating co-catalyst.[2][5] |
Selective Ethylene Oligomerization
Homogeneous chromium catalysts, often featuring nitrogen and phosphorus-containing ligands, are highly effective for the selective trimerization and tetramerization of ethylene to produce 1-hexene and 1-octene, respectively.[6][7] These alpha-olefins are valuable co-monomers in the production of linear low-density polyethylene (LLDPE).[7]
| Catalyst System | Ligand Type | Primary Product | Reported Activity | Selectivity |
| Cr(III) + Ph₂PN(iPr)P(Ph)N(iPr)H | Diphosphine | 1-Hexene | 20 kg C₆/(g Cr·h) | 95.1% C₆, 99.9% 1-hexene in C₆ fraction |
| Cr(III) + Bis(imino)pyridine | N,N,N-tridentate | 1-Hexene & 1-Octene | - | Good selectivity for 1-hexene and 1-octene. |
| Cr(III) + Diphosphinoindole | Diphosphine | 1-Hexene & 1-Octene | Up to 364 kg/(g Cr·h) | Up to 72% total (23.5% 1-hexene, 48.4% 1-octene)[6] |
| Cr(III) + PNPO phosphazane | Phosphazane | 1-Hexene & 1-Octene | 316.7 kg/(g Cr·h) | 85.1% total (45.7% 1-hexene, 39.4% 1-octene)[8] |
Oxidation of Alcohols
Chromium(VI) reagents have long been used for the oxidation of alcohols to carbonyl compounds in organic synthesis.[9] While stoichiometric reagents like Pyridinium Chlorochromate (PCC) and the Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective, catalytic systems are preferred for industrial applications due to environmental and cost concerns.[10]
A comparison can be drawn between traditional homogeneous systems and emerging heterogeneous catalysts.
| Catalyst Type | Catalyst System | Substrate | Product | Key Performance Aspects |
| Homogeneous | Pyridinium Chlorochromate (PCC) | Primary & Secondary Alcohols | Aldehydes & Ketones | Mild and selective, but stoichiometric and generates chromium waste.[9] |
| Homogeneous | Jones Reagent (CrO₃/H₂SO₄/acetone) | Primary & Secondary Alcohols | Carboxylic Acids & Ketones | Strong oxidizing agent, not selective for aldehydes from primary alcohols.[9] |
| Heterogeneous | Gold nanoparticles on Cr(OH)₃ (Au/Cr(OH)₃) | Benzyl Alcohol | Benzaldehyde | Offers easy separation and recyclability, a key advantage for sustainable processes.[11] |
Experimental Protocols
Preparation of a Phillips-type Catalyst (Cr/SiO₂)
This protocol describes a general method for preparing a supported chromium oxide catalyst.[12][13][14]
Materials:
-
Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)
-
High-surface-area silica gel (e.g., 300-600 m²/g)
-
Deionized water
-
Tube furnace
-
Dry air or oxygen supply
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Impregnation:
-
Prepare an aqueous solution of chromium(III) nitrate. The concentration should be calculated to achieve the desired chromium loading (typically 0.5-1 wt% Cr) on the silica support.[12]
-
Add the silica gel to the chromium solution and stir the slurry for several hours at room temperature to ensure uniform impregnation.[12]
-
Remove the water via rotary evaporation until a free-flowing powder is obtained.[12]
-
-
Drying:
-
Dry the impregnated silica in a vacuum oven at 100-120 °C overnight.[12]
-
-
Calcination (Activation):
-
Place the dried powder in a quartz tube within a tube furnace.[12]
-
Heat the catalyst in a flow of dry air or oxygen to a target temperature (e.g., 500-800 °C) and hold for several hours. This step converts Cr(III) to the active Cr(VI) species.[15]
-
Cool the catalyst to room temperature under a flow of inert gas.[12]
-
Store the activated catalyst under an inert atmosphere.[12]
-
Slurry-Phase Ethylene Polymerization
This protocol outlines a typical ethylene polymerization experiment in a batch reactor.[12][13]
Materials:
-
Activated chromium catalyst
-
High-purity ethylene
-
Anhydrous polymerization-grade solvent (e.g., n-hexane)
-
Co-catalyst (if required, e.g., triethylaluminum (B1256330) - TEA)
-
Pressurized polymerization reactor equipped with a stirrer, temperature and pressure controls, and an injection system for the catalyst and co-catalyst.
-
Quenching agent (e.g., acidified methanol)
-
Deionized water
Procedure:
-
Reactor Preparation:
-
Thoroughly dry and purge the reactor with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Add the desired amount of anhydrous solvent to the reactor.
-
Heat the reactor to the desired polymerization temperature (e.g., 90 °C).[13]
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 31.5 bar).[13]
-
-
Polymerization:
-
If a co-catalyst is used, inject it into the reactor.
-
Disperse the activated chromium catalyst in a small amount of solvent and inject the catalyst slurry into the reactor to initiate polymerization.[12]
-
Maintain a constant ethylene pressure and temperature throughout the reaction. Monitor ethylene consumption to track the polymerization rate.[12]
-
Stir the reaction mixture vigorously.[12]
-
-
Termination and Product Isolation:
-
After the desired reaction time, stop the ethylene flow and vent the reactor.[12]
-
Cool the reactor to room temperature.[12]
-
Quench the reaction by adding acidified methanol to deactivate the catalyst.[12]
-
Filter the polyethylene powder.
-
Wash the polymer with methanol and then water to remove catalyst residues.[12]
-
Dry the polyethylene in a vacuum oven until a constant weight is achieved.[12]
-
Visualizations
Metallacycle Mechanism for Ethylene Trimerization
The selective trimerization of ethylene to 1-hexene by chromium catalysts is widely accepted to proceed through a metallacycle mechanism.[16][17][18] This pathway avoids the formation of long polymer chains by favoring the elimination of 1-hexene from a seven-membered metallacycle.
Caption: Metallacycle mechanism for selective ethylene trimerization.
General Experimental Workflow for Catalyst Testing
The evaluation of industrial catalysts follows a structured workflow, from preparation to performance analysis.[19][20][21][22] This ensures reproducible and comparable data.
Caption: General workflow for industrial catalyst testing.
References
- 1. cris.iucc.ac.il [cris.iucc.ac.il]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Phillips catalyst - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gminsights.com [gminsights.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. data.epo.org [data.epo.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hte-company.com [hte-company.com]
- 20. ledouxandcompany.com [ledouxandcompany.com]
- 21. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Properties of Chromium-Containing Copper Alloys
This guide provides a detailed comparison of the mechanical, electrical, and corrosion properties of copper alloys containing chromium. It is intended for researchers, scientists, and professionals in material science and engineering fields. The data presented is supported by experimental findings from various studies, with detailed methodologies for key characterization techniques.
Comparative Performance Data
Chromium is a key alloying element in copper, significantly enhancing its mechanical properties while maintaining high electrical and thermal conductivity.[1][2][3] These alloys are often age-hardenable, meaning their properties can be tailored through heat treatment.[1][2] The addition of chromium typically enhances strength to nearly double that of pure copper, while retaining electrical conductivity as high as 85% of the International Annealed Copper Standard (% IACS).[1][2] Furthermore, the formation of a stable chromium-oxide layer improves corrosion resistance compared to pure copper.[1][2][4]
| Alloy Composition (wt.%) | Condition | Ultimate Tensile Strength (UTS) (MPa) | Yield Strength (YS) (MPa) | Elongation (%) | Hardness | Electrical Conductivity (% IACS) |
| Pure Copper (Baseline) | Annealed | ~220 | ~70 | ~45 | ~40 HV | 100 |
| Cu-0.2Cr [5] | ECAP + Aged | ~480 | ~400 | >10 | - | 54 |
| Cu-0.7Cr [6] | (Theoretical) | High Strength & Ductility | - | - | High | - |
| Cu-1.1Cr [5] | ECAP + Aged | 485 ± 20 | 440 ± 15 | >10 | - | 76 |
| Cu-Cr (0.6-1.2% Cr) [1][2] | Fully Aged | ~Twice that of pure Cu | - | - | - | ~85 |
| Cu-Cr-Zr | Aged (Tested at 300°C) | 308 ± 15 | - | ~15 | - | - |
| Cu-Cr-Zr [7] | Processed | 560 ± 20 | - | 20 ± 2 | - | 76 ± 2 |
| Cu-1.5Ni-1.1Co-0.6Si-0.1Cr [8] | Aged | - | 857 ± 12 | 7 ± 0.5 | 300 ± 8 HV | 42.8 ± 2.5 |
ECAP: Equal-Channel Angular Pressing
| Alloy System | Corrosive Medium | Corrosion Rate (mm/annum) | Key Findings |
| Cu-Ni [9][10] | Artificial Seawater | 0.206 | Baseline for comparison. |
| Cu-Ni-Cr [9][10] | Artificial Seawater | 0.060 | The addition of chromium significantly enhances erosion-corrosion resistance by forming a more compact and protective corrosion product film. |
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures. The following are detailed methodologies for the key characterization tests.
Indentation hardness tests are commonly used to evaluate the mechanical properties of copper alloys, providing a simple and quick assessment of a material's resistance to deformation.[11][12]
-
Principle : A standardized indenter is pressed into the material surface under a specific load. The dimensions of the resulting indentation are measured to determine the hardness value.
-
Common Methods :
-
Rockwell Hardness Test (ASTM E18) : This method is widely used and measures the depth of indentation.[13] For copper alloys, superficial scales (N and T) are appropriate for thin products, while scales B and C may be used for thicknesses greater than 1 mm.[11][12]
-
Vickers Hardness Test (DPH) : This test employs a diamond pyramid indenter and is suitable for a wide range of materials, including very thin samples.[11][13] For microhardness testing, loads are typically below 1 kg.[11][12]
-
Brinell Hardness Test (ISO 6506-1) : This method uses a large spherical indenter and is best suited for materials with coarse or inhomogeneous grain structures, such as large cast copper alloy parts.[13][14]
-
-
Sample Preparation : For accurate results, especially in microindentation testing, the sample surface must be smooth, flat, and polished.[11] The thickness of the sample must be at least 10 times the indentation depth.[11]
Tensile testing provides fundamental information about the strength and ductility of a material.
-
Principle : A specimen with a standardized geometry is subjected to a uniaxial tensile force until it fractures. The stress and strain are recorded throughout the test.
-
Procedure :
-
Specimen Preparation : Test samples are machined to standard dimensions (e.g., as per ASTM E8/E8M).
-
Testing : The specimen is mounted in a universal testing machine. For high-temperature analysis, the setup includes a furnace or environmental chamber to maintain the desired test temperature.
-
Data Acquisition : A load cell measures the applied force, and an extensometer measures the elongation of the specimen.
-
Analysis : The resulting stress-strain curve is used to determine key properties such as Ultimate Tensile Strength (UTS), yield strength, and percent elongation.
-
Corrosion tests are performed to evaluate the material's resistance to degradation in specific environments.
-
Principle : The alloy's performance is assessed through exposure to a corrosive medium, either by immersion or under dynamic conditions like erosion-corrosion.
-
Erosion-Corrosion Test Protocol (Example) :
-
Apparatus : A testing rig capable of circulating a corrosive fluid (e.g., artificial seawater) containing abrasive particles at a controlled velocity and temperature.[10]
-
Sample Preparation : Alloy samples are polished and cleaned, and their initial mass is recorded.
-
Exposure : Samples are mounted in the apparatus and exposed to the flowing corrosive medium for a predetermined duration.
-
Analysis : After exposure, samples are cleaned to remove corrosion products, and the mass loss is measured. The corrosion rate (e.g., in mm/annum) is calculated from the mass loss, surface area, and exposure time.[9] The corroded surfaces are often examined using Scanning Electron Microscopy (SEM) to analyze the corrosion mechanism.[10]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel copper alloy.
Workflow for characterization of copper alloys.
References
- 1. copper.org [copper.org]
- 2. Manhar Metal [manharmetal.com]
- 3. nationalbronze.com [nationalbronze.com]
- 4. Rod, wire, pipe made of chromium copper alloy. Buy these products in chromium copper supplier. / Auremo [auremo.biz]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eng.usf.edu [eng.usf.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dokor.com [dokor.com]
- 12. How to test the hardness of copper? [en1.nbchao.com]
- 13. chansmachining.com [chansmachining.com]
- 14. News - Methods and Standards for Hardness Testing of Copper and Copper Alloys [hardnesshv.com]
Differentiating between copper chromite (CuCr2O4) and copper chromate oxide (Cu2(CrO4)O)
A Comprehensive Guide to Differentiating Copper Chromite (CuCr₂O₄) and Copper Chromate (B82759) Oxide (Cu₂(CrO₄)O)
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Copper chromite (CuCr₂O₄) and copper chromate oxide (Cu₂(CrO₄)O) are two distinct copper-chromium compounds that, despite their similar elemental composition, exhibit significant differences in their chemical structure, properties, and performance, particularly in catalytic applications. This guide provides a detailed comparison, supported by experimental data and protocols, to enable their unambiguous differentiation.
Key Distinctions at a Glance
The primary difference between copper chromite and copper chromate oxide lies in the oxidation state of chromium. In copper chromite, chromium exists in the +3 state, whereas in copper chromate oxide, it is in the +6 state as part of the chromate anion (CrO₄²⁻). This fundamental difference influences their crystal structure, stability, and spectroscopic signatures.
Comparative Data of Copper Chromite vs. Copper Chromate Oxide
A summary of the key properties of each compound is presented below.
| Property | Copper Chromite (CuCr₂O₄) | Copper Chromate Oxide (Cu₂(CrO₄)O) |
| Chemical Formula | CuCr₂O₄ | Cu₂(CrO₄)O |
| Chromium Oxidation State | Cr(III) | Cr(VI) |
| Copper Oxidation State | Cu(II) | Cu(II) |
| Crystal Structure | Spinel (tetragonal or cubic)[1] | Likely a complex oxide structure (specific data limited) |
| Appearance | Black or greenish-black powder[2][3] | Data not widely available, likely colored due to chromate |
| Thermal Stability | High, stable to over 800 °C[1] | Lower, expected to decompose with loss of oxygen upon heating[2][4] |
| Primary Application | Catalyst for hydrogenation, dehydrogenation, and as a burn rate modifier[5][6] | Limited specific applications documented |
Experimental Protocols for Differentiation
The following experimental techniques provide definitive methods for distinguishing between CuCr₂O₄ and Cu₂(CrO₄)O.
X-ray Diffraction (XRD)
Objective: To identify the crystal structure of the material. CuCr₂O₄ has a characteristic spinel structure which will produce a distinct diffraction pattern.
Methodology:
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.54 Å) is commonly used.[7]
-
Sample Preparation: The sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.[8]
-
Scan Parameters:
-
Data Analysis: The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., JCPDS/ICDD). For CuCr₂O₄, characteristic peaks corresponding to the spinel structure are expected at 2θ values of approximately 30.0°, 35.7°, 37.7°, 42.7°, 53.8°, 56.8°, and 62.3°.[10] The pattern for Cu₂(CrO₄)O is not well-documented but will be distinctly different from the spinel pattern.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and, crucially, the oxidation states of copper and chromium on the material's surface.
Methodology:
-
Instrument: An XPS spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
-
Sample Preparation: The powder sample is mounted on a sample holder using conductive carbon tape.
-
Analysis Conditions:
-
Data Analysis:
-
Charge Correction: The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Chromium (Cr 2p): This is the most definitive region for differentiation.
-
CuCr₂O₄ (Cr(III)): The Cr 2p₃/₂ peak will appear at a binding energy of approximately 576.0 eV and will exhibit multiplet splitting.[13]
-
Cu₂(CrO₄)O (Cr(VI)): The Cr 2p₃/₂ peak will be shifted to a significantly higher binding energy, around 579-580 eV, and will appear as a single, sharp peak without multiplet splitting.[11][13][14]
-
-
Copper (Cu 2p): In both compounds, copper is expected to be in the Cu(II) state. This will be evidenced by the Cu 2p₃/₂ peak at ~933-935 eV, accompanied by strong "shake-up" satellite peaks at higher binding energies, which are characteristic of the d⁹ electronic configuration of Cu(II).
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the compounds. The difference in the chromium oxidation state leads to different decomposition behaviors.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample: A small amount of the sample (typically 5-15 mg) is placed in an alumina (B75360) or platinum crucible.[15][16]
-
Analysis Conditions:
-
Data Analysis:
-
CuCr₂O₄: As a stable oxide, it is expected to show minimal mass loss over a wide temperature range, up to high temperatures (>800 °C).[1]
-
Cu₂(CrO₄)O: This compound is expected to be less thermally stable. Upon heating, it will likely undergo decomposition involving the reduction of Cr(VI) to Cr(III) and the release of oxygen, resulting in a significant mass loss at a much lower temperature than the decomposition of CuCr₂O₄. The thermal decomposition of copper chromate (CuCrO₄) to copper chromite (CuCr₂O₄) and CuO is known to occur, providing a model for this behavior.[4]
-
Visualization of Experimental Workflow
The logical flow for differentiating the two compounds using the described experimental techniques is illustrated below.
Caption: Workflow for differentiating CuCr₂O₄ and Cu₂(CrO₄)O.
Signaling Pathway for Spectroscopic Differentiation
The process of using XPS to distinguish the compounds based on the chromium oxidation state can be visualized as a signaling pathway, where the X-ray probe initiates a series of events leading to a definitive analytical signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper chromite - Wikipedia [en.wikipedia.org]
- 3. Copper chromite - Sciencemadness Wiki [sciencemadness.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchpublish.com [researchpublish.com]
- 8. shimadzu.com [shimadzu.com]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. filab.fr [filab.fr]
- 12. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Chromium [xpsfitting.com]
- 13. jeol.com [jeol.com]
- 14. TESCAN ANALYTICS - THEMATICS [tescan-analytics.com]
- 15. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 16. studycorgi.com [studycorgi.com]
- 17. aurigaresearch.com [aurigaresearch.com]
A Comparative Guide to Copper-Based Catalysts: Chromium Copper Oxide vs. Copper(II) Oxide and Copper(I) Oxide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of chromium copper oxide (copper chromite) with copper(II) oxide (CuO) and copper(I) oxide (Cu₂O), focusing on their catalytic performance, physical and chemical properties, and relevant biological applications. Experimental data is presented for objective comparison, accompanied by detailed methodologies.
Executive Summary
Copper-based catalysts are widely utilized in organic synthesis and environmental applications due to their relatively low cost and versatile catalytic activity. Copper chromite, often referred to as the Adkins catalyst, is particularly renowned for its efficacy in hydrogenation reactions. Copper(II) oxide and copper(I) oxide also exhibit significant catalytic potential in various oxidation and reduction reactions. This guide delves into a comparative analysis of these three copper-based catalysts.
Comparison of Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these catalysts is crucial for their effective application. The table below summarizes the key characteristics of copper chromite, copper(II) oxide, and copper(I) oxide.
| Property | This compound (Copper Chromite) | Copper(II) Oxide (CuO) | Copper(I) Oxide (Cu₂O) |
| Chemical Formula | Typically Cu₂Cr₂O₅ or CuCr₂O₄ | CuO | Cu₂O |
| Appearance | Black or greenish-black powder | Black to brown powder | Red or yellow solid (color depends on particle size) |
| Crystal Structure | Spinel | Monoclinic | Cubic |
| Molar Mass | ~311.08 g/mol (for Cu₂Cr₂O₅) | 79.55 g/mol | 143.09 g/mol |
| Stability | Thermally stable; stabilized against reduction by promoters like barium.[1] | Thermally stable, more so than Cu₂O. | Degrades to copper(II) oxide in moist air. |
Catalytic Performance: A Comparative Analysis
The catalytic activity of these copper oxides is highly dependent on the specific reaction and conditions. Below is a comparison of their performance in key organic transformations, supported by experimental data.
Hydrogenation Reactions
Copper chromite is a well-established catalyst for hydrogenation, particularly for the reduction of esters, aldehydes, and ketones to alcohols.[2][3]
Table 2: Comparison of Catalytic Activity in the Hydrogenation of Furfural (B47365) to Furfuryl Alcohol
| Catalyst | Temperature (°C) | Pressure (kPa) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Reference |
| Copper Chromite | 125 | 827 | Max conversion achieved | High selectivity | [4][5] |
| Copper Chromite | 200 | - | High (22 µmol/s/g cat) | High | [6] |
Note: Direct comparative data for CuO and Cu₂O under the same conditions for furfural hydrogenation is limited in the provided search results. Industrially, copper chromite is the preferred catalyst for this reaction.[7][8]
Oxidation Reactions
Copper(II) oxide is frequently employed as a catalyst in oxidation reactions.
Table 3: Comparison of Catalytic Activity in the Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde
| Catalyst | Temperature (°C) | Time (h) | Benzyl Alcohol Conversion (%) | Benzaldehyde Yield (%) | Reference |
| CuO (synthesized in CAPS buffer) | 100 | 24 | >99 | >99 | [9] |
| CuO (commercial) | 100 | 24 | ~70 | 70 | [9] |
| CuO-Y Zeolite | 60 | - | High | High (up to 85% for amide synthesis) | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for catalyst synthesis and evaluation.
Synthesis of Copper Chromite (Adkins Catalyst)
This protocol is adapted from the thermal decomposition of copper ammonium (B1175870) chromate (B82759).[11][12]
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Barium nitrate (Ba(NO₃)₂)
-
Ammonium dichromate ((NH₄)₂Cr₂O₇)
-
Aqueous ammonia (B1221849) (28%)
-
Distilled water
Procedure:
-
Prepare a solution of copper nitrate and barium nitrate in distilled water. For example, dissolve 218 g of copper nitrate trihydrate and 26 g of barium nitrate in 800 mL of distilled water, warming to 70°C to ensure complete dissolution.[12]
-
In a separate beaker, prepare an ammonium chromate solution by dissolving 126 g of ammonium dichromate in 600 mL of distilled water and adding 150 mL of 28% aqueous ammonia.[12]
-
While stirring the warm nitrate solution, slowly pour in the ammonium chromate solution. A reddish-brown precipitate of copper barium ammonium chromate will form.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Dry the precipitate in an oven at 75-80°C for 12 hours.[12]
-
Pulverize the dried precipitate and decompose it by heating in a porcelain casserole over a free flame. The decomposition is an exothermic reaction. Heat until the material has a uniform black color.[12]
-
The resulting copper chromite catalyst can be washed with a dilute acid (e.g., 10% acetic acid) to remove any excess copper oxide.[13]
Synthesis of Copper(II) Oxide (CuO) Nanoparticles
This protocol describes a sonochemical synthesis method.[14]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Hexadecyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Distilled water
Procedure:
-
Prepare aqueous solutions of NaOH (4.4 mM), CTAB (16 mM), and CuSO₄·5H₂O (0.4 M).
-
In a glass vial, mix 7.5 mL of the NaOH solution and 7.5 mL of the CTAB solution. Homogenize the mixture in an ultrasonic bath at 30°C for 5 minutes.[14]
-
Add the CuSO₄·5H₂O solution to the vial.
-
Introduce a solution of NaBH₄ (2 M) as the reducing agent.
-
Continue ultrasonication to facilitate the formation of CuO nanoparticles.
-
The resulting nanoparticles can be collected by centrifugation and washed with distilled water.
Synthesis of Copper(I) Oxide (Cu₂O) Nanoparticles
This protocol outlines a chemical reduction method.[15]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Ascorbic acid
-
Distilled water
Procedure:
-
Prepare a 0.05 M solution of CuSO₄·5H₂O.
-
While stirring the copper sulfate solution, add a 7.5 M NaOH solution dropwise. The solution will turn from light blue to dark blue.[15]
-
Add a 1.13 M solution of ascorbic acid dropwise as the reducing agent. The color of the suspension will change, indicating the formation of Cu₂O nanoparticles.
-
The nanoparticles can be collected by centrifugation, washed with distilled water and ethanol, and dried.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for catalyst synthesis and a logical relationship for catalyst selection.
Applications in Drug Development and Biological Systems
Beyond their role in the synthesis of pharmaceutical intermediates, copper oxide nanoparticles are being explored for direct biomedical applications.
-
Drug Delivery: Copper(II) oxide nanoparticles are being investigated as carriers for platinum-based anticancer drugs like cisplatin, potentially improving their delivery and reducing side effects.[11][16] Their high surface area-to-volume ratio makes them suitable for this purpose.[16]
-
Neurotoxicity and Alzheimer's Disease: The role of copper in neurodegenerative diseases is a subject of intense research. Exposure to CuO nanoparticles has been shown to induce neurotoxic responses in cell lines, including apoptosis and increased levels of amyloid-beta peptides, suggesting a potential environmental risk factor for Alzheimer's disease.[1][3] The dysregulation of copper homeostasis is implicated in the pathogenesis of this disease.[17][18][19]
Safety and Toxicity
A comparative overview of the toxicity of these copper compounds is crucial for their safe handling and application.
Table 4: Toxicity Profile
| Compound | Key Toxicological Findings |
| This compound | Considered an irritant.[20] The presence of chromium necessitates careful handling due to the potential toxicity of chromium compounds. |
| Copper(II) Oxide | CuO nanoparticles have been shown to be cytotoxic and genotoxic, inducing oxidative stress and inflammation.[21] They have also been linked to neurotoxicity.[1][22] |
| Copper(I) Oxide | While generally considered less toxic than CuO nanoparticles, the release of copper ions can still pose a risk to aquatic life and certain cell types. |
Conclusion
The choice between this compound, copper(II) oxide, and copper(I) oxide as a catalyst depends heavily on the specific application. Copper chromite excels in high-pressure hydrogenation reactions, making it invaluable for the synthesis of alcohols from esters and other functional groups. Copper(II) oxide is a versatile catalyst for oxidation reactions. Copper(I) oxide also shows catalytic activity, though it is often less stable than CuO. For drug development professionals, while these catalysts are crucial for synthesizing active pharmaceutical ingredients, the emerging research on the direct biological effects of copper oxide nanoparticles, particularly their neurotoxicity, warrants careful consideration and further investigation.
References
- 1. Pulmonary Exposure to Copper Oxide Nanoparticles Leads to Neurotoxicity via Oxidative Damage and Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of copper oxide nanoparticles in nanomedicine: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure of CuO Nanoparticles Contributes to Cellular Apoptosis, Redox Stress, and Alzheimer's Aβ Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper Chromite Catalyst for the Selective Hydrogenation of Furfural to Furfuryl Alcohol|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Copper in the Hydrogenation of Furfural and Levulinic Acid [mdpi.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 11. Copper oxide nanoparticles as delivery vehicles for different Pt(ii)-drugs: experimental and theoretical evaluation [iris.cnr.it]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Easy, Quick, and Reproducible Sonochemical Synthesis of CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cu2O nanoparticles synthesized by green and chemical routes, and evaluation of their antibacterial and antifungal effect on functionalized textiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper oxide nanoparticles as delivery vehicles for different Pt( ii )-drugs: experimental and theoretical evaluation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02636E [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper chromite | Cr2Cu2O5 | CID 3084101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Copper oxide nanoparticles: In vitro and in vivo toxicity, mechanisms of action and factors influencing their toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity and effects of copper oxide nanoparticles on cognitive performances in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chromium Copper Oxide: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of chromium copper oxide. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound, a compound utilized in various research and development applications, is classified as a hazardous substance requiring meticulous disposal procedures.[1][2] Due to its composition of chromium and copper, it falls under regulations for heavy metal waste.[3][4][5] Improper disposal can lead to environmental contamination and potential health risks.[1][6] This document outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the following safety protocols to minimize exposure and mitigate risks.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air immediately.[6][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[6][7] Seek medical advice if irritation persists.[8]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][7][8] Remove contact lenses if present and easy to do so.[9] Continue rinsing and consult a physician immediately.[6][8]
-
Ingestion: If swallowed, rinse the mouth with water.[6][7] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person and seek immediate medical attention.[6][8]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7] |
| Skin Protection | Chemical-impermeable and fire/flame-resistant gloves and clothing.[7] A complete body suit may be necessary for extensive handling.[9] |
| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator with appropriate filters.[7] Ensure respirators are approved under government standards like NIOSH (US) or CEN (EU).[6] |
Accidental Release and Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is crucial to contain the material and prevent environmental contamination.
-
Evacuate and Secure: Immediately evacuate personnel from the spill area.[6]
-
Ventilate: Ensure adequate ventilation in the affected area.[6][8]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6][7] Do not allow the product to enter drains, as it is very toxic to aquatic life.[1][6]
-
Cleanup: For solid spills, gently sweep or shovel the material to avoid dust formation.[6][8] Collect the spilled material using a wet-brushing method or an electrically protected vacuum cleaner and place it into a suitable, closed, and labeled container for disposal.[6]
-
Decontamination: After the material has been collected, clean the spill area thoroughly.
Step-by-Step Disposal Plan for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[2]
Step 1: Waste Identification and Classification
This compound waste is classified as hazardous due to its heavy metal content (chromium and copper).[3][4][5] It must be managed as a RCRA (Resource Conservation and Recovery Act) hazardous waste in the United States.[3][4]
Step 2: Segregation and Collection
-
Collect all this compound waste, including contaminated materials like gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 3: Containerization and Labeling
-
Use a compatible, leak-proof container for waste collection. The container must be kept closed at all times except when adding waste.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
Step 4: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]
-
The storage area should be cool and dry.[8]
Step 5: Arrange for Licensed Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[6]
-
It is illegal to dispose of this material in the regular trash or down the drain.[5]
Step 6: Documentation
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. actenviro.com [actenviro.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. nes-ehs.com [nes-ehs.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. columbuschemical.com [columbuschemical.com]
Safeguarding Your Research: A Guide to Handling Chromium Copper Oxide
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling chromium copper oxide, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure a safe laboratory environment.
This compound is an oxidizing solid that may intensify fire and can cause respiratory irritation.[1] It is also recognized as being very toxic to aquatic life, with long-lasting effects.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Low-Dust/Low-Concentration Handling (e.g., weighing in a ventilated enclosure, preparing dilute solutions) | - Eye/Face Protection: Safety glasses with side shields.[1] - Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to consult the glove supplier for specific recommendations and to change gloves frequently.[1] - Body Protection: Laboratory coat.[1] |
| High-Dust/High-Concentration Handling (e.g., scooping, mixing, grinding) | - Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3] - Hand Protection: Chemical-resistant gloves.[1][3] - Respiratory Protection: A NIOSH-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[3][4][5] Options range from N95 filtering facepieces to full-face respirators with appropriate cartridges, depending on the airborne concentration.[6][7] - Body Protection: Wear fire/flame-resistant and impervious clothing to prevent skin contact.[3] |
| Emergency Situations (e.g., spills, fire) | - Eye/Face Protection: Full face shield.[5] - Hand Protection: Chemical-resistant gloves.[1] - Respiratory Protection: A self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved or equivalent, and full protective gear should be worn.[1][5] - Body Protection: Full protective clothing, including boots.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic approach to handling this compound is critical for minimizing risks in the laboratory.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to maintain airborne levels below exposure limits.[4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
Avoid Ignition Sources: Keep the chemical away from heat and all sources of ignition.[1][2]
Handling Procedures
-
Avoid Dust Formation: Minimize the generation of dust during handling.[1][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Contaminated work clothing should not be taken home and should be laundered separately.[9]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled.[8] Avoid breathing in dust or fumes.[1]
Storage
-
Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Incompatible Materials: Keep away from combustible materials and incompatible substances such as strong acids, strong bases, and peroxides.[1][5]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.
Waste Collection
-
Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, disposable lab coats) in a separate, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as hazardous waste, indicating the presence of this compound.
Spill Management
-
Small Spills: For small spills, carefully sweep or vacuum up the material and place it into a suitable container for disposal.[1] Avoid generating dust. The area can then be flushed with water.[1]
-
Large Spills: In the event of a large spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Dike the spill to prevent it from entering drains or waterways.[1]
Final Disposal
-
Licensed Disposal Company: Dispose of the waste through a licensed hazardous waste disposal company.[2][10] Do not attempt to dispose of it in the regular trash or down the drain.
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. echemi.com [echemi.com]
- 4. indmetal.com [indmetal.com]
- 5. nsrw.com [nsrw.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Chromium metal [cdc.gov]
- 7. A Comprehensive Guide to Hexavalent Chromium — Vest Respirator Clearance [vest.services]
- 8. columbuschemical.com [columbuschemical.com]
- 9. nj.gov [nj.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
